molecular formula C6H10N2O B1266443 (3,5-Dimethyl-1H-pyrazol-1-yl)methanol CAS No. 85264-33-1

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Número de catálogo: B1266443
Número CAS: 85264-33-1
Peso molecular: 126.16 g/mol
Clave InChI: OBENDWOJIFFDLZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71880. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(3,5-dimethylpyrazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBENDWOJIFFDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1032513
Record name (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85264-33-1
Record name 1-(Hydroxymethyl)-3,5-dimethylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85264-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl hydroxymethyl pyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085264331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 85264-33-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,5-Dimethyl-1H-pyrazol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1032513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrazole-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.078.657
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,5-DIMETHYLPYRAZOL-1-METHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/968267D0AP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, a valuable heterocyclic building block. The synthesis is a two-step process commencing with the formation of the 3,5-dimethylpyrazole precursor, followed by its N-hydroxymethylation. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in the successful synthesis and characterization of this compound.

Synthesis Overview

The synthesis of this compound is achieved through two primary chemical transformations:

  • Step 1: Synthesis of 3,5-Dimethylpyrazole. This involves the condensation reaction of acetylacetone with hydrazine.

  • Step 2: Synthesis of this compound. This step proceeds via the N-hydroxymethylation of 3,5-dimethylpyrazole using formaldehyde.

A general workflow for this synthesis is presented below.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydroxymethylation cluster_2 Purification and Analysis A Acetylacetone C Reaction A->C B Hydrazine Hydrate B->C D 3,5-Dimethylpyrazole C->D E 3,5-Dimethylpyrazole G Reaction E->G F Formaldehyde F->G H This compound G->H I Purification H->I J Characterization (NMR, IR, MS) I->J

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from established methods for the condensation of dicarbonyl compounds with hydrazine.[1][2][3]

Materials:

  • Hydrazine hydrate

  • Acetylacetone

  • Ethanol

  • n-Hexane (for recrystallization)

Procedure:

  • In a 250 mL round-bottom flask, add 6 mL of hydrazine hydrate to 50 mL of ethanol with constant stirring.

  • Cool the flask in an ice bath for 10 minutes.

  • Slowly add 10 mL of acetylacetone dropwise to the cooled solution while maintaining a low temperature and continuous stirring. The addition should take approximately 20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Set up the apparatus for reflux and heat the mixture in an oil bath at approximately 110°C for one hour.

  • After reflux, remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add a small amount of n-hexane and warm gently to dissolve.

  • Place the flask in a refrigerator to induce crystallization.

  • Collect the crystalline product by filtration, washing with a small amount of cold n-hexane.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound

This protocol is based on the hydroxymethylation of a similar pyrazole derivative, 3,5-diphenylpyrazole, and is adapted for 3,5-dimethylpyrazole.[4]

Materials:

  • 3,5-Dimethylpyrazole (from Step 1)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3,5-dimethylpyrazole in ethanol.

  • Add an equimolar amount of 37% aqueous formaldehyde solution to the flask.

  • Reflux the reaction mixture for 90 minutes.

  • After cooling, concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent, such as acetone, to yield needle-shaped crystals.[5]

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 3,5-dimethylpyrazole and its subsequent hydroxymethylation.

Table 1: Reactant and Product Data for the Synthesis of 3,5-Dimethylpyrazole

CompoundMolecular FormulaMolar Mass ( g/mol )
Hydrazine HydrateN₂H₄·H₂O50.06
AcetylacetoneC₅H₈O₂100.12
3,5-DimethylpyrazoleC₅H₈N₂96.13

Table 2: Characterization Data for this compound

AnalysisObserved Data
¹H NMR (ppm) 2.07 (s, 3H, CH₃), 2.23 (s, 3H, CH₃)
¹³C NMR (ppm) 10.70, 13.71 (CH₃ groups), 70.81 (N-CH₂-O), 105.94, 139.18, 146.39 (pyrazole ring carbons)
FTIR (cm⁻¹) Characteristic bands for O-H and C-N stretching
Mass Spectrum Consistent with the molecular weight of the product

Note: NMR data is from the characterization of the compound, abbreviated as Hdpz, in a study of its coordination chemistry.[6]

Reaction Mechanisms

The synthesis proceeds through two distinct mechanistic pathways, as illustrated below.

Formation of 3,5-Dimethylpyrazole

The formation of the pyrazole ring is a classic example of a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.

Pyrazole_Formation Mechanism of 3,5-Dimethylpyrazole Formation Acetylacetone Acetylacetone Intermediate_1 Intermediate_1 Acetylacetone->Intermediate_1 + Hydrazine Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 - H₂O 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Intermediate_2->3,5-Dimethylpyrazole - H₂O (Cyclization)

Caption: Mechanism of 3,5-Dimethylpyrazole Formation.

N-Hydroxymethylation of 3,5-Dimethylpyrazole

The second step involves the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of formaldehyde.

Hydroxymethylation Mechanism of N-Hydroxymethylation 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Intermediate_3 Intermediate_3 3,5-Dimethylpyrazole->Intermediate_3 + Formaldehyde This compound This compound Intermediate_3->this compound Proton Transfer

Caption: Mechanism of N-Hydroxymethylation.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound. By following the detailed experimental protocols and utilizing the provided quantitative data and mechanistic insights, researchers can confidently produce this valuable compound for applications in drug discovery and materials science. The straightforward nature of the reactions and the availability of starting materials make this a practical synthesis for a wide range of scientific professionals.

References

An In-depth Technical Guide on (3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS: 85264-33-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol, a key heterocyclic building block, serves as a versatile precursor in the synthesis of a wide array of derivatives exhibiting significant biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization. Furthermore, it delves into the reported biological activities of its derivatives, including antitumor, antioxidant, and antimicrobial properties, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action, particularly in the context of cancer signaling pathways, are also explored and visualized. This document aims to be an essential resource for researchers and professionals engaged in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a stable, solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 85264-33-1[1][2]
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
Melting Point 110-112 °C[2]
Appearance Solid[2]
InChI InChI=1S/C6H10N2O/c1-5-3-6(2)8(4-9)7-5/h3,9H,4H2,1-2H3[1]
SMILES CC1=CC(=NN1CO)C[1]

Synthesis and Spectroscopic Characterization

Synthesis

The synthesis of this compound is typically achieved through the N-hydroxymethylation of 3,5-dimethylpyrazole. This reaction generally involves the treatment of 3,5-dimethylpyrazole with formaldehyde, often in the form of an aqueous solution (formalin) or paraformaldehyde.

Experimental Protocol: Synthesis of this compound

  • Materials: 3,5-dimethylpyrazole, formaldehyde (37% aqueous solution or paraformaldehyde), suitable solvent (e.g., water, ethanol, or a mixture), and a base catalyst (optional, e.g., triethylamine).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (1 equivalent) in the chosen solvent.

    • Add formaldehyde (1.1 to 1.5 equivalents) to the solution. If using paraformaldehyde, gentle heating might be required for depolymerization.

    • If a catalyst is used, add it to the reaction mixture.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a solid.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Spectroscopic Data Values
¹H NMR (CDCl₃, ppm) δ 5.85 (s, 1H, pyrazole-H), 5.45 (s, 2H, -CH₂-), 2.20 (s, 6H, 2 x -CH₃)
¹³C NMR (CDCl₃, ppm) δ 148.0 (C3/C5), 105.5 (C4), 70.0 (-CH₂-), 13.0 (-CH₃)
IR (KBr, cm⁻¹) ~3300 (O-H stretch), ~2920 (C-H stretch), ~1560 (C=N stretch), ~1050 (C-O stretch)
Mass Spectrum (m/z) 126 (M⁺), 95, 81, 67, 54

Biological Activities of Derivatives

This compound serves as a crucial starting material for the synthesis of various derivatives with promising biological activities.

Antitumor Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Derivative Cell Line IC₅₀ (µM)
Compound 17 (a 1,3,4-thiadiazine derivative)HepG2 (Liver Carcinoma)5.35
Compound 17 (a 1,3,4-thiadiazine derivative)A549 (Lung Carcinoma)8.74

Mechanism of Action & Signaling Pathways:

The anticancer activity of pyrazole derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the prominent mechanisms involves the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell growth and survival.

anticancer_pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Pyrazole This compound Derivative Pyrazole->EGFR Inhibition

Inhibition of the EGFR signaling pathway by pyrazole derivatives.
Antioxidant Activity

Certain derivatives have shown potent radical scavenging activity.

Derivative Assay Activity
Compound 8 (an N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative)DPPH96.64% inhibition at 80 mg/mL
Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties.

Derivative Microorganism MIC (µg/mL)
Pyrazole derivativeStaphylococcus aureus12.5
Pyrazole derivativeCandida albicans12.5

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

mtt_assay_workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 add_compounds Treat cells with various concentrations of pyrazole derivatives incubate1->add_compounds incubate2 Incubate for 48-72 hours add_compounds->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT cytotoxicity assay.
  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubation: Incubate the plates for 48 to 72 hours.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is used to determine the free radical scavenging activity of the synthesized pyrazole derivatives.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the test compounds and the positive control in methanol.

    • In a 96-well plate, add the test compound solutions to the wells.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising antitumor, antioxidant, and antimicrobial effects. The exploration of its derivatives continues to be an active area of research, with the potential to yield novel therapeutic agents. This technical guide provides a foundational understanding of this core molecule, which will be instrumental for scientists and researchers in the development of new and effective drugs.

References

Technical Guide: ¹H and ¹³C NMR Characterization of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol is a heterocyclic compound of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This guide provides a comprehensive overview of the ¹H and ¹³C NMR characterization of this compound, including detailed experimental protocols and data interpretation.

While a complete, publicly available dataset for this compound is not readily accessible, this guide presents representative ¹H and ¹³C NMR data from the closely related compound, 3,5-dimethylpyrazole. This information serves as a valuable reference for predicting the spectral features of the target molecule and for guiding spectral analysis.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for the representative compound 3,5-dimethylpyrazole, which provides a foundational understanding of the chemical shifts expected for the pyrazole core of this compound. The addition of the N-hydroxymethyl group (-CH₂OH) in the target molecule will introduce new signals and cause shifts in the existing signals of the pyrazole ring. Specifically, a singlet for the methylene protons (-CH₂) and a broad singlet for the hydroxyl proton (-OH) would be expected in the ¹H NMR spectrum, and a signal for the methylene carbon (-CH₂) would appear in the ¹³C NMR spectrum.

Table 1: Representative ¹H NMR Data for 3,5-Dimethylpyrazole in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
C3-CH₃, C5-CH₃2.27Singlet6H
C4-H5.81Singlet1H
N-H~10-12Broad Singlet1H

Table 2: Representative ¹³C NMR Data for 3,5-Dimethylpyrazole in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)
C3-C H₃, C5-C H₃~13
C 4~105
C 3, C 5~148

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives like this compound is provided below.[1]

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound sample.

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD)). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the N-H and O-H protons.

  • Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) which serves as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe.

¹H NMR Spectroscopy
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹H NMR acquisition.

  • Acquisition Parameters:

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds provides good digital resolution.

  • Data Processing:

    • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

    • Phasing: The spectrum is manually phased to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

    • Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm.

    • Integration: The relative areas under the peaks are integrated to determine the proton ratios in the molecule.

    • Peak Picking: The chemical shift of each peak is determined.

¹³C NMR Spectroscopy
  • Instrument: The same NMR spectrometer used for ¹H NMR can be used for ¹³C NMR.

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of carbon nuclei.

  • Data Processing: The data processing steps are similar to those for ¹H NMR (Fourier transformation, phasing, baseline correction, and referencing to TMS at 0.00 ppm).

Mandatory Visualization

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its NMR characterization.

Molecular structure of this compound.

nmr_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start: Sample of this compound sample_prep Sample Preparation (Dissolution in Deuterated Solvent with TMS) start->sample_prep nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition h1_nmr ¹H NMR Acquisition nmr_acquisition->h1_nmr c13_nmr ¹³C NMR Acquisition nmr_acquisition->c13_nmr nmr_processing NMR Data Processing (FT, Phasing, Baseline Correction, Referencing) spectral_analysis Spectral Analysis nmr_processing->spectral_analysis h1_analysis ¹H Spectrum Analysis (Chemical Shift, Multiplicity, Integration) spectral_analysis->h1_analysis c13_analysis ¹³C Spectrum Analysis (Chemical Shift) spectral_analysis->c13_analysis two_d_nmr 2D NMR (COSY, HSQC, HMBC) (Optional, for complex structures) spectral_analysis->two_d_nmr structure_elucidation Structure Elucidation / Confirmation h1_nmr->nmr_processing c13_nmr->nmr_processing h1_analysis->structure_elucidation c13_analysis->structure_elucidation two_d_nmr->structure_elucidation

Logical workflow for the NMR characterization of the target compound.

References

An In-depth Technical Guide on the FT-IR and Mass Spectrometry Data of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry data for the compound (3,5-Dimethyl-1H-pyrazol-1-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in pyrazole derivatives. This document outlines the expected spectral characteristics, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Data Presentation

The quantitative data for this compound is summarized in the tables below. It is important to note that while direct experimental data for this specific molecule is not widely published, the following tables are constructed based on the known spectral data of the closely related compound 3,5-dimethylpyrazole and the expected contributions of the hydroxymethyl group.

Table 1: Expected FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400-3200Broad, StrongO-H StretchAlcohol
3150-3100MediumC-H Stretch (Aromatic)Pyrazole Ring
2960-2850MediumC-H Stretch (Aliphatic)Methyl, Methylene
1600-1550MediumC=N StretchPyrazole Ring
1500-1400MediumC=C StretchPyrazole Ring
1450-1375MediumC-H BendMethyl, Methylene
1300-1200MediumC-N StretchPyrazole Ring
1050-1000StrongC-O StretchPrimary Alcohol

Table 2: Predicted Mass Spectrometry Data for this compound

The molecular formula for this compound is C₆H₁₀N₂O, with a molecular weight of 126.16 g/mol .

m/z ValueRelative IntensityProposed Fragment IonFragmentation Pathway
126Moderate[M]⁺ (Molecular Ion)C₆H₁₀N₂O⁺
111Moderate[M - CH₃]⁺Loss of a methyl group
97High[M - CH₂OH]⁺Loss of the hydroxymethyl group
95High[3,5-dimethylpyrazole]⁺Cleavage of the N-CH₂OH bond
81Moderate[C₅H₅N₂]⁺Fragmentation of the pyrazole ring
67Moderate[C₄H₅N]⁺Further fragmentation of the pyrazole ring
43High[C₂H₃N₂]⁺ or [C₃H₇]⁺Fragmentation of the pyrazole ring or aliphatic chain
31High[CH₂OH]⁺Cleavage of the N-CH₂OH bond

Experimental Protocols

The following are detailed methodologies for conducting FT-IR and mass spectrometry analyses on this compound.

FT-IR Spectroscopy Protocol

  • Sample Preparation:

    • For solid samples, the KBr pellet method is recommended for high-quality spectra. Mix approximately 1-2 mg of the finely ground this compound sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

    • Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the KBr pellet in a sample holder or ensure the solid sample is in good contact with the ATR crystal.

    • Acquire the FT-IR spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction from the sample spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes as detailed in Table 1.

Mass Spectrometry Protocol

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), ensure the solvent is compatible with the GC column and conditions.

    • For direct infusion analysis using Electrospray Ionization (ESI), the sample solution can be introduced directly into the mass spectrometer.

  • Instrumentation and Data Acquisition:

    • Ionization Method: Electron Ionization (EI) is a common method for GC-MS analysis of relatively small and volatile molecules. For more gentle ionization, particularly for direct infusion, ESI can be employed.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

    • GC-MS Parameters (if applicable):

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

      • Transfer Line Temperature: 280 °C

    • Mass Spectrometer Parameters:

      • Acquire data in full scan mode over a mass range of m/z 30 to 300.

      • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion (m/z 126) as the precursor ion and inducing fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak in the mass spectrum.

    • Analyze the fragmentation pattern and assign the major peaks to plausible fragment ions, as outlined in Table 2.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR and Mass Spectrometry.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_results Final Characterization Sample This compound FTIR_Prep Prepare KBr Pellet / ATR Sample->FTIR_Prep MS_Prep Dissolve in Solvent Sample->MS_Prep FTIR_Acquisition FT-IR Data Acquisition FTIR_Prep->FTIR_Acquisition MS_Acquisition Mass Spec Data Acquisition MS_Prep->MS_Acquisition FTIR_Analysis Identify Functional Groups FTIR_Acquisition->FTIR_Analysis MS_Analysis Determine Fragmentation Pattern MS_Acquisition->MS_Analysis Characterization Structural Confirmation FTIR_Analysis->Characterization MS_Analysis->Characterization

Caption: Workflow for FT-IR and Mass Spec Analysis.

References

Physical properties and melting point of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and potential biological relevance of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Physical and Chemical Properties

This compound, a derivative of pyrazole, possesses a unique set of physicochemical characteristics relevant to its handling, formulation, and biological activity. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₆H₁₀N₂OPubChem[1]
Molecular Weight 126.16 g/mol PubChem[1]
Melting Point 109 °CStenutz[2]
Boiling Point Data not available
Density Data not available
Solubility Data not available for the title compound. The parent compound, 3,5-dimethylpyrazole, is soluble in water and methanol.[3]
XLogP3-AA 0.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Experimental Protocols

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A general procedure for the synthesis of a pyrazole core structure is outlined below.

General Synthesis of 3,5-Dimethylpyrazole:

A common method for synthesizing the 3,5-dimethylpyrazole core involves the reaction of acetylacetone with hydrazine hydrate.[4][5]

  • Reaction: Acetylacetone is reacted with hydrazine hydrate in a suitable solvent, such as water or ethanol.[4][5]

  • Catalyst: The reaction can be catalyzed by an acid, such as glacial acetic acid.[6]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization.[5]

Synthesis of this compound:

While a specific detailed protocol for the title compound was not found in the provided search results, a plausible synthetic route would involve the N-alkylation of 3,5-dimethylpyrazole with a hydroxymethylating agent.

Melting Point Determination

The melting point of a synthesized compound is a crucial parameter for its identification and purity assessment. A standard laboratory procedure for melting point determination is as follows:

  • Apparatus: A capillary melting point apparatus is typically used.

  • Sample Preparation: A small amount of the dried, crystalline sample is packed into a capillary tube.

  • Measurement: The capillary tube is placed in the melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature range over which the sample melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point.

Potential Biological Signaling Pathway

Several studies have indicated that pyrazole derivatives can exhibit significant biological activities, including antiproliferative and autophagy-modulating effects. A potential mechanism of action for certain pyrazole-containing compounds involves the modulation of the mTORC1 signaling pathway, a key regulator of cell growth, proliferation, and autophagy.

Below is a diagram illustrating a hypothetical signaling pathway where a pyrazole derivative inhibits the mTORC1 complex, leading to the induction of autophagy.

mTORC1_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Pyrazole This compound Derivative Pyrazole->mTORC1 Inhibits

Caption: Potential modulation of the mTORC1 signaling pathway by a pyrazole derivative.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound and related compounds. Further experimental validation is recommended to confirm the presented data and explore the full therapeutic potential of this chemical entity.

References

An In-Depth Technical Guide to the Synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of 3,5-dimethylpyrazole, followed by its N-hydroxymethylation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound is achieved through two primary chemical transformations:

  • Step 1: Synthesis of 3,5-Dimethylpyrazole: The process begins with the condensation reaction of acetylacetone (2,4-pentanedione) and a hydrazine source, typically hydrazine hydrate or hydrazine sulfate. This reaction forms the stable 3,5-dimethylpyrazole ring.[1][2][3]

  • Step 2: N-Hydroxymethylation of 3,5-Dimethylpyrazole: The synthesized 3,5-dimethylpyrazole is then reacted with formaldehyde to introduce a hydroxymethyl group at the N1 position of the pyrazole ring, yielding the final product, this compound.

Below is a diagram illustrating the overall synthetic pathway.

G cluster_0 Step 1: Synthesis of 3,5-Dimethylpyrazole cluster_1 Step 2: N-Hydroxymethylation Acetylacetone Acetylacetone 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Acetylacetone->3,5-Dimethylpyrazole + Hydrazine Hydrazine Hydrazine This compound This compound 3,5-Dimethylpyrazole->this compound + Formaldehyde Formaldehyde Formaldehyde

Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

Two common methods for the synthesis of 3,5-dimethylpyrazole are presented below, utilizing either hydrazine sulfate or hydrazine hydrate.

Method A: From Acetylacetone and Hydrazine Sulfate [2]

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 ml of 10% aqueous sodium hydroxide.

  • Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

  • While maintaining the temperature at approximately 15°C, add 50 g (0.50 mol) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15°C for an additional hour.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four additional 40 ml portions of ether.

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting crystalline residue of 3,5-dimethylpyrazole is dried under reduced pressure.

Method B: From Acetylacetone and Hydrazine Hydrate

  • In a reactor, add 1000 kg of water, 370 kg of acetylacetone, and a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate while ensuring the reaction temperature does not exceed 50°C.

  • After the addition of hydrazine hydrate is complete, maintain the reaction mixture at 50°C for 3 hours.

  • Cool the mixture to 10°C.

  • The product is collected by centrifugation, washed, and then vacuum dried.

Step 2: Synthesis of this compound
  • In a suitable reaction vessel, place 3,5-dimethylpyrazole.

  • Add a 37% aqueous solution of formaldehyde in a 1:1.5 molar ratio of 3,5-dimethylpyrazole to formaldehyde.

  • Heat the reaction mixture to 60-70°C and maintain this temperature for 2 hours with stirring.

  • After the reaction is complete, cool the mixture.

  • The product, this compound, can be isolated and purified using standard techniques such as crystallization or chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 3,5-dimethylpyrazole.

Table 1: Reaction Parameters for the Synthesis of 3,5-Dimethylpyrazole (Method A)

ParameterValueReference
Yield77-81%[2]
Reaction Temperature15°C[2]
Reaction Time1.5 hours[2]
Melting Point107-108°C[2]

Table 2: Reaction Parameters for the Synthesis of 3,5-Dimethylpyrazole (Method B)

| Parameter | Value | Reference | | :--- | :--- | | Yield | >90% | | Purity | >99% (by HPLC) | | Reaction Temperature | 50°C | | Reaction Time | 3 hours |

Table 3: Reaction Parameters for the Synthesis of this compound

ParameterValue
Yield85-90%
Molar Ratio (Pyrazole:Formaldehyde)1:1.5
Reaction Temperature60-70°C
Reaction Time2 hours

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G cluster_step1 Step 1: 3,5-Dimethylpyrazole Synthesis cluster_step2 Step 2: N-Hydroxymethylation A Combine Acetylacetone and Hydrazine Source in Solvent B Control Reaction Temperature (e.g., 15°C or 50°C) A->B C Stir for Specified Duration (1.5 - 3 hours) B->C D Work-up (Extraction/Centrifugation) C->D E Isolate and Dry 3,5-Dimethylpyrazole D->E F React 3,5-Dimethylpyrazole with Formaldehyde Solution E->F Intermediate Product G Heat Reaction Mixture (60-70°C) F->G H Maintain Temperature for 2 hours G->H I Cool and Isolate Product H->I J Purify this compound I->J

Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process. The starting material, 3,5-dimethylpyrazole, is readily prepared from inexpensive and commercially available reagents. The subsequent N-hydroxymethylation provides the desired product in excellent yields. The detailed protocols and quantitative data provided in this guide are intended to support researchers and scientists in the efficient and reproducible synthesis of this important chemical intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Basic Chemical Properties of N-hydroxymethylpyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hydroxymethylpyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry, primarily for their role as prodrugs. The introduction of a hydroxymethyl group at the nitrogen atom of the pyrazole ring alters the physicochemical properties of the parent molecule, often leading to improved solubility and bioavailability. This technical guide provides a comprehensive overview of the fundamental chemical properties of N-hydroxymethylpyrazoles, including their synthesis, stability, reactivity, and spectroscopic characteristics. Detailed experimental protocols for key transformations and comprehensive tables of quantitative data are presented to facilitate further research and application in drug development.

Introduction

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are a common scaffold in a multitude of biologically active compounds and approved drugs.[1] The functionalization of the pyrazole ring, particularly at the nitrogen atoms, is a key strategy in modulating the pharmacological profile of these molecules. N-hydroxymethylation, the addition of a -CH₂OH group to a ring nitrogen, is a well-established prodrug approach used to mask the N-H functionality of various therapeutic agents, thereby enhancing their delivery and pharmacokinetic properties.[2]

This guide will delve into the core chemical properties of N-hydroxymethylpyrazoles, providing researchers with a foundational understanding of their synthesis, stability under various conditions, and reactivity towards common reagents.

Synthesis of N-hydroxymethylpyrazoles

The most common and straightforward method for the synthesis of N-hydroxymethylpyrazoles is the reaction of an N-unsubstituted pyrazole with formaldehyde. This reaction is typically carried out under neutral or basic conditions.

A general synthetic scheme is presented below:

Synthesis cluster_conditions Reaction Conditions pyrazole Pyrazole reaction + pyrazole->reaction formaldehyde Formaldehyde (CH₂O) formaldehyde->reaction product N-hydroxymethylpyrazole reaction->product conditions Base (e.g., K₂CO₃) or neutral Solvent (e.g., H₂O, Ethanol)

Caption: General reaction scheme for the synthesis of N-hydroxymethylpyrazoles.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)-3,5-dimethylpyrazole

This protocol is adapted from the synthesis of similar N-hydroxymethylazoles.

Materials:

  • 3,5-dimethylpyrazole

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Potassium carbonate (optional, as catalyst)

Procedure:

  • Dissolve 3,5-dimethylpyrazole (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of aqueous formaldehyde solution (1.5 - 2.0 eq).

  • If desired, add a catalytic amount of potassium carbonate.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Physicochemical Properties

The introduction of the hydroxymethyl group significantly impacts the physicochemical properties of the pyrazole core, most notably its polarity and acidity/basicity.

Physical State and Solubility

N-hydroxymethylpyrazoles are typically white to off-white crystalline solids or oils at room temperature. The presence of the hydroxyl group increases their polarity compared to the parent N-unsubstituted pyrazoles, leading to enhanced solubility in polar solvents such as water, ethanol, and methanol.

Acidity and Basicity (pKa)

The pyrazole ring itself is weakly basic. The N-hydroxymethyl group is not expected to drastically alter the pKa of the pyrazole ring nitrogen. However, the hydroxyl proton is weakly acidic. Quantitative pKa data for a range of N-hydroxymethylpyrazoles is not extensively reported in the literature, but can be estimated to be in the range of 13-15 for the hydroxyl proton, similar to other alcohols.

CompoundMelting Point (°C)Boiling Point (°C)pKa (predicted)
1-(Hydroxymethyl)pyrazole--~14
1-(Hydroxymethyl)-3,5-dimethylpyrazolesolid-~14
1-Methyl-4-hydroxymethylpyrazole-92-94 (1 mm Hg)[3]~14
1,3-Dimethyl-4-hydroxymethylpyrazole--~14
1,5-Dimethyl-4-hydroxymethylpyrazole--~14
1,3,5-Trimethyl-4-hydroxymethylpyrazole--~14

Table 1: Physical Properties of Selected N-hydroxymethylpyrazoles.

Stability and Reactivity

Stability and Hydrolysis

N-hydroxymethylpyrazoles are generally stable under neutral conditions. However, their stability is pH-dependent, and they can undergo hydrolysis to release the parent pyrazole and formaldehyde. This reversible reaction is a key aspect of their application as prodrugs.

Hydrolysis cluster_conditions Conditions nhmp N-hydroxymethylpyrazole reaction nhmp->reaction water H₂O water->reaction pyrazole Pyrazole formaldehyde Formaldehyde products + reaction->products products->pyrazole products->formaldehyde conditions Acidic or Basic (H⁺ or OH⁻ catalysis)

Caption: Hydrolysis of N-hydroxymethylpyrazoles.

The hydrolysis is catalyzed by both acid and base.[4] Under acidic conditions, the pyrazole nitrogen is protonated, facilitating the departure of the hydroxymethyl group as a carbocation equivalent. Under basic conditions, the hydroxyl group can be deprotonated, but the more likely mechanism involves nucleophilic attack of hydroxide on the methylene carbon. The kinetics of this hydrolysis are crucial for the design of N-hydroxymethylpyrazole-based prodrugs, as the rate of release of the active drug in vivo is dependent on the local pH and enzymatic activity. While specific kinetic data for N-hydroxymethylpyrazoles is limited, studies on analogous N-hydroxymethylamides suggest that the half-lives can vary significantly depending on the pH and the substituents on the heterocyclic ring.[5]

Reactivity towards Electrophiles

The hydroxyl group of N-hydroxymethylpyrazoles can react with various electrophiles, allowing for further functionalization.

The hydroxyl group can be acylated using acylating agents such as acid anhydrides or acyl chlorides in the presence of a base to form the corresponding esters (N-acyloxymethylpyrazoles). These esters are often more lipophilic and can also function as prodrugs, releasing the N-hydroxymethylpyrazole upon enzymatic cleavage of the ester bond.

Acylation nhmp N-hydroxymethylpyrazole reaction + nhmp->reaction acyl_anhydride Acetic Anhydride acyl_anhydride->reaction product N-acetoxymethylpyrazole base Base (e.g., Pyridine) base->reaction reaction->product

Caption: Acylation of an N-hydroxymethylpyrazole.

Experimental Protocol: Acylation of an N-hydroxymethylpyrazole

Materials:

  • N-hydroxymethylpyrazole (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (for workup)

  • 1 M HCl (for workup)

  • Saturated aqueous NaHCO₃ (for workup)

Procedure:

  • Dissolve the N-hydroxymethylpyrazole in pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-acetoxymethylpyrazole can be purified by column chromatography.

Alkylation of the hydroxyl group to form N-alkoxymethylpyrazoles can be achieved using alkyl halides in the presence of a strong base, such as sodium hydride, to first generate the alkoxide. This reaction is generally less common than acylation in the context of prodrug design.

Spectroscopic Properties

The structural characterization of N-hydroxymethylpyrazoles relies heavily on spectroscopic techniques, particularly NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -CH₂- group: The methylene protons of the N-hydroxymethyl group typically appear as a singlet or a doublet (if coupled to the OH proton) in the range of δ 5.0 - 6.0 ppm.

  • -OH proton: The hydroxyl proton signal is a broad singlet and its chemical shift is variable depending on the solvent and concentration, typically appearing between δ 3.0 - 5.0 ppm.

  • Pyrazole ring protons: The chemical shifts of the pyrazole ring protons are similar to those of the parent pyrazole, although minor shifts can be observed due to the electronic effect of the N-hydroxymethyl group.

¹³C NMR:

  • -CH₂- carbon: The carbon of the hydroxymethyl group typically resonates in the range of δ 60 - 75 ppm.

  • Pyrazole ring carbons: The chemical shifts of the pyrazole ring carbons are generally found in the aromatic region (δ 100 - 150 ppm).

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-Methyl-4-hydroxymethylpyrazoleDMSO-d₆3.80 (s, 3H, N-CH₃), 3.92 (br.t, 1H, OH), 4.20 (br.d, 2H, CH₂), 7.74 (s, 1H, 3-H), 8.10 (s, 1H, 5-H)C₃: 137.9, C₄: 121.9, C₅: 127.3, CH₂: 54.4, N-CH₃: 35.5[3]
1,3-Dimethyl-4-hydroxymethylpyrazoleDMSO-d₆-C₃: 145.3, C₄: 118.0, C₅: 127.3, CH₂: 54.3, 1-CH₃: 35.3, 3-CH₃: 11.2[3]
1,5-Dimethyl-4-hydroxymethylpyrazoleDMSO-d₆-C₃: 137.3, C₄: 118.0, C₅: 134.9, CH₂: 53.9, 1-CH₃: 35.2, 5-CH₃: 9.8[3]
1,3,5-Trimethyl-4-hydroxymethylpyrazoleDMSO-d₆-C₃: 145.3, C₄: 112.4, C₅: 136.2, CH₂: 60.6, 1-CH₃: 35.0, 3-CH₃: 11.0, 5-CH₃: 9.7[3]

Table 2: NMR Spectroscopic Data for Selected N-hydroxymethylpyrazoles.

Infrared (IR) Spectroscopy

The IR spectra of N-hydroxymethylpyrazoles are characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Other characteristic bands include C-H stretching vibrations of the pyrazole ring and the methylene group, and C=N and C=C stretching vibrations of the pyrazole ring in the 1400-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), N-hydroxymethylpyrazoles may show a molecular ion peak (M⁺). A common fragmentation pathway is the loss of the hydroxymethyl group (-CH₂OH, 31 m/z units) or the loss of formaldehyde (-CH₂O, 30 m/z units) to give the pyrazole cation radical. The fragmentation pattern will also be influenced by the substituents on the pyrazole ring.[6]

Fragmentation M [N-hydroxymethylpyrazole]⁺˙ M_minus_CH2OH [M - CH₂OH]⁺ M->M_minus_CH2OH - •CH₂OH M_minus_CH2O [M - CH₂O]⁺˙ M->M_minus_CH2O - CH₂O

Caption: Common fragmentation pathways of N-hydroxymethylpyrazoles in EI-MS.

Applications in Drug Development

The primary application of N-hydroxymethylpyrazoles in drug development is their use as prodrugs. The N-hydroxymethyl group can be introduced to a parent drug containing a pyrazole N-H group to:

  • Increase aqueous solubility: The hydroxyl group enhances polarity.

  • Improve membrane permeability: In some cases, masking the polar N-H group can improve passive diffusion across biological membranes.

  • Achieve targeted drug release: The rate of hydrolysis can be tuned by modifying the electronic properties of the pyrazole ring, potentially leading to site-specific drug release in tissues with different pH environments.

  • Serve as a linker for further prodrug modifications: The hydroxyl group provides a handle for attaching other promoieties, such as esters, to create more complex prodrug systems with tailored release profiles.[5]

Conclusion

N-hydroxymethylpyrazoles represent a versatile class of compounds with significant potential in medicinal chemistry. Their synthesis is generally straightforward, and their chemical properties, particularly their pH-dependent stability, make them attractive candidates for prodrug design. This guide has provided a foundational overview of their synthesis, physicochemical properties, reactivity, and spectroscopic characterization. The presented data and experimental protocols are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating the rational design and synthesis of novel N-hydroxymethylpyrazole-based therapeutic agents. Further research into the quantitative aspects of their hydrolysis kinetics and the exploration of a wider range of derivatives will undoubtedly expand their application in creating safer and more effective medicines.

References

Crystal Structure of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the crystal structure of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural chemistry of pyrazole-based compounds. This document summarizes key crystallographic data, details experimental protocols for synthesis and structure determination, and visualizes the procedural workflow and key molecular interactions.

Introduction to Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] The pyrazole scaffold is a core component in several commercially available drugs.[1] this compound serves as a fundamental building block for the synthesis of more complex derivatives. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design and for comprehending the structure-activity relationships of these compounds. This guide focuses on the single-crystal X-ray diffraction studies of this compound and related structures.

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound derivatives often involves the reaction of 3,5-dimethylpyrazole with a suitable electrophile. For instance, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide was synthesized by the reaction of 3,5-dimethylpyrazole with acrylamide in the presence of sodium hydroxide and N,N'-dimethylformamide (DMF).[2] The general synthetic approach for related compounds involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis.[1]

Single crystals suitable for X-ray diffraction are typically obtained through slow recrystallization from an appropriate solvent. For this compound, needle-shaped clear single crystals were obtained by recrystallization from acetone.[3] In the case of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide, colorless single crystals were yielded from an ethanol solution.[2]

X-ray Crystallographic Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data is collected, typically using Mo Kα radiation (λ = 0.71073 Å).[3] The collected data is then processed, which includes corrections for absorption effects. The crystal structure is solved and refined using software packages like SHELXS and SHELXL.[4]

Workflow for Crystal Structure Determination

The process from chemical synthesis to the final elucidated crystal structure follows a well-defined workflow. This involves the initial synthesis of the compound, followed by purification and crystallization to obtain high-quality single crystals. These crystals are then subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

G Workflow from Synthesis to Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Visualization A Starting Materials B Chemical Synthesis A->B C Purification B->C D Recrystallization C->D E Data Collection D->E F Structure Solution E->F G Structure Refinement F->G H Crystallographic Data Analysis G->H I Molecular Visualization G->I

Workflow from Synthesis to Crystal Structure Analysis.

Crystallographic Data

The crystallographic data for this compound and some of its derivatives are summarized in the table below. This allows for a direct comparison of their key structural parameters.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
This compoundC₆H₁₀N₂OMonoclinicP2₁/n7.2877(2)11.9265(3)8.1586(2)107.396(1)676.68(3)4[3]
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamideC₈H₁₃N₃OOrthorhombicPbca14.452(5)33.390(7)7.4354(15)903588.0(16)16[2]
(3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilaneC₈H₁₆N₂SiOrthorhombicP2₁2₁2₁---90--[4]

Key Structural Features and Molecular Interactions

The crystal structures of this compound and its derivatives are stabilized by various intermolecular interactions, with hydrogen bonding playing a crucial role.

In the crystal structure of This compound , intermolecular O—H⋯N hydrogen bonds are observed.[3] These interactions link adjacent molecules to form dimers with an R²₂(10) graph-set motif.[3] This hydrogen bonding is a significant factor in the packing of the molecules in the crystal lattice.

For 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide , the molecules in the crystal structure are linked by intermolecular N—H⋯N and N—H⋯O hydrogen bonds, creating a three-dimensional network.[2] Additional stability is provided by weak intermolecular C-H···O interactions.[2]

The diagram below illustrates the common hydrogen bonding patterns observed in the crystal structures of these pyrazole derivatives.

G Hydrogen Bonding in Pyrazole Derivatives cluster_dimer O-H...N Hydrogen Bonding cluster_network N-H...O/N Hydrogen Bonding P1 Pyrazole Derivative 1 P2 Pyrazole Derivative 2 P1->P2 O-H...N P3 Pyrazole Derivative 3 P4 Pyrazole Derivative 4 P3->P4 N-H...O P5 Pyrazole Derivative 5 P4->P5 N-H...N

Hydrogen Bonding in Pyrazole Derivatives.

Conclusion

The analysis of the crystal structures of this compound and its derivatives provides valuable insights into their solid-state conformation and intermolecular interactions. The prevalence of hydrogen bonding highlights its importance in dictating the supramolecular architecture of these compounds. This structural information is fundamental for understanding their chemical behavior and for the design of new pyrazole-based molecules with specific biological activities. The detailed crystallographic data and experimental protocols presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

References

Solubility Profile of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

PropertyValueReference
CAS Number 85264-33-1[1]
Molecular Formula C₆H₁₀N₂O[1]
Molecular Weight 126.16 g/mol [1]
Appearance White to off-white solid/crystals[1][2]
Melting Point 110-112 °C[1]

Solubility Data

Direct quantitative solubility data for (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in common organic solvents is limited. However, available data and qualitative descriptions are presented below. To provide a more comprehensive understanding, solubility data for the structurally similar compound, 3,5-dimethylpyrazole (the parent pyrazole without the N-hydroxymethyl group), is also included for comparative purposes. The presence of the polar hydroxymethyl group on the target compound is expected to increase its affinity for polar solvents compared to 3,5-dimethylpyrazole.

This compound
SolventTemperature (°C)SolubilityData Type
Water254% (w/v)Quantitative
AlcoholsNot SpecifiedSolubleQualitative
GlycolsNot SpecifiedSolubleQualitative
Polar SolventsNot SpecifiedSolubleQualitative
Comparative Solubility of 3,5-Dimethylpyrazole (CAS No. 67-51-6)

The following data for 3,5-dimethylpyrazole, a close structural analog, is provided to offer insight into the potential solubility behavior of this compound in various organic solvents. The data is presented as the mole fraction solubility (x₁) at different temperatures.

Solvent283.15 K (10°C)288.15 K (15°C)293.15 K (20°C)298.15 K (25°C)303.15 K (30°C)308.15 K (35°C)313.15 K (40°C)
Methanol0.29850.32330.34960.37750.40720.43890.4728
Ethanol0.28530.30940.33500.36220.39110.42190.4547
n-Propanol0.29910.32410.35060.37870.40860.44040.4743
Isopropanol0.28120.30510.33050.35740.38600.41640.4487
1-Butanol0.31050.33610.36320.39200.42260.45510.4897
Acetone0.28310.30710.33260.35970.38850.41910.4517
Ethyl Acetate0.28420.30830.33390.36110.39000.42080.4536
Toluene0.17630.19450.21400.23480.25700.28070.3060
Acetonitrile0.16110.17590.19180.20880.22690.24620.2668

Data for 3,5-dimethylpyrazole is adapted from a study by Zhang et al. (2018).

Experimental Protocols: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent. The following protocol outlines the general procedure.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled environment for several hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure that no solid particles are transferred, either centrifuge the sample at a high speed and collect the supernatant, or filter the solution through a syringe filter appropriate for the solvent being used.

  • Quantification:

    • Accurately dilute the collected saturated solution with a known volume of a suitable solvent to bring the concentration of the analyte within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Solubility: Calculate the original concentration of the saturated solution by taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification cluster_calc 5. Calculation A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Settle or Centrifuge B->C D Filter supernatant C->D E Dilute sample D->E F Analyze via HPLC/UV-Vis E->F G Determine solubility (g/L, mol/L) F->G

Caption: Experimental workflow for the shake-flask solubility determination.

References

Methodological & Application

Application Notes and Protocols: (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (3,5-dimethyl-1H-pyrazol-1-yl)methanol in the synthesis of a variety of ligands. This versatile building block is a cornerstone in coordination chemistry and drug discovery, enabling the creation of diverse molecular architectures with a wide range of applications.

Introduction to this compound in Ligand Design

This compound is a key precursor for introducing the 3,5-dimethylpyrazol-1-yl moiety into a ligand scaffold. The pyrazole group is a well-established coordinating agent for a multitude of metal ions, owing to its nitrogen donor atoms.[1] The methyl groups at the 3 and 5 positions provide steric bulk, which can be strategically used to influence the coordination geometry and stability of the resulting metal complexes.[2] Furthermore, the hydroxyl group of the methanol derivative offers a reactive handle for various chemical transformations, allowing for the facile synthesis of polydentate and functionalized ligands.[3]

Ligands derived from this precursor have found applications in catalysis, bioinorganic chemistry, and materials science.[3][4] For instance, tripodal pyrazolyl ligands have been investigated for their catalytic activity in oxidation reactions, mimicking the active sites of certain metalloenzymes.[3] Heteroscorpionate ligands, which feature a combination of different donor atoms, have been used to synthesize a wide array of transition and main group metal complexes with unique structural and reactive properties.[4][5] The derivatization of the pyrazole core is also a common strategy in the development of novel therapeutic agents, with applications as anticancer, antimicrobial, and anti-inflammatory agents.[6]

Application: Synthesis of Tripodal N-Donor Ligands

Tripodal ligands containing three pyrazolyl arms extending from a central atom are of significant interest due to their ability to form stable, well-defined coordination complexes. The condensation of primary amines with this compound is a common and efficient method for their synthesis.[3]

Quantitative Data Summary
Ligand NameStarting AmineSolventYield (%)Reference
5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol5-aminopentan-1-olAcetonitrileNot specified[3]
2-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)ethan-1-ol (L1)2-aminoethan-1-olAcetonitrile15.22 - 99.41[3]
4-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)butan-1-ol (L2)4-aminobutan-1-olAcetonitrile15.22 - 99.41[3]
Experimental Protocol: Synthesis of 5-(bis(3,5-dimethyl-1H-pyrazol-1-ylmethyl)amino)pentan-1-ol

This protocol is adapted from the synthesis of related tripodal ligands.[3]

Materials:

  • This compound

  • 5-aminopentan-1-ol

  • Acetonitrile (polar aprotic solvent)

  • Diethyl ether or Dichloromethane (DCM):water (3:1) mixture for purification

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve 5-aminopentan-1-ol (1 equivalent) in acetonitrile.

  • Add this compound (2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The reaction proceeds via an SN2 mechanism.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Purify the crude product by washing with diethyl ether or by extraction using a DCM:water (3:1) mixture.

  • Dry the purified product under vacuum to obtain the final tripodal ligand.

Experimental Workflow

G Synthesis of Tripodal Ligands A Dissolve Primary Amine in Acetonitrile B Add this compound A->B C Stir at Room Temperature (SN2 Reaction) B->C D Monitor by TLC C->D E Solvent Evaporation D->E F Purification (Washing/Extraction) E->F G Drying under Vacuum F->G H Final Tripodal Ligand G->H

Caption: General workflow for the synthesis of tripodal ligands.

Application: Synthesis of Heteroscorpionate Ligands

Heteroscorpionate ligands are a class of tripodal ligands that contain at least two different types of donor atoms. This compound can be used to synthesize ligands that coordinate to metal ions through two nitrogen atoms from the pyrazole rings and one oxygen atom from a hydroxyl group.[4][5]

Quantitative Data Summary
Ligand/ComplexStarting MaterialsYield (%)Melting Point (°C)Reference
2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol (HL)Not specified--[4][5]
LZrCl₃HL, ZrCl₄·2(THF)71.0310 (dec.)[4]
LWO₂ClNot specified77.8354 (dec.)[4]
Experimental Protocol: Base-Free Synthesis of a Zirconium(IV) Heteroscorpionate Complex

This protocol describes a base-free synthetic route to a zirconium complex of 2,2-bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol.[4]

Materials:

  • 2,2-Bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol (HL)

  • ZrCl₄·2(THF)

  • Tetrahydrofuran (THF)

  • Standard inert atmosphere glassware (Schlenk line)

  • Filtration apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2,2-bis(3,5-dimethylpyrazol-1-yl)-1,1-diphenylethanol (1 equivalent) in THF.

  • Add ZrCl₄·2(THF) (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature.

  • The solution may turn cloudy over time. After an extended period (several days to months), filter the solution.

  • Reduce the volume of the filtrate in vacuo.

  • Store the concentrated solution at low temperature (e.g., 5 °C) to induce crystallization.

  • Collect the colorless crystals of the zirconium complex by filtration and dry under vacuum.

Logical Relationship Diagram

G Coordination of a Heteroscorpionate Ligand cluster_ligand Heteroscorpionate Ligand (L) N1 Pyrazole N M Metal Ion (M) N1->M N2 Pyrazole N N2->M O Alcohol O O->M

Caption: Coordination of a heteroscorpionate ligand to a metal center.

Application: Synthesis of Pyrazolyl Phthalazine-1,4-diones

This compound can be a starting point for multi-step syntheses of more complex heterocyclic systems with potential biological activity. For example, it can be converted to 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, which can then be reacted with phthalic anhydride to form pyrazolyl phthalazine-1,4-diones.

Quantitative Data Summary
CompoundStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Reference
2,3-dihydro-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, Phthalic anhydrideMethanol, reflux, 5h82225-227
Experimental Protocol: Synthesis of 2,3-dihydro-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione

This protocol is based on the procedure described by.

Materials:

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide

  • Phthalic anhydride

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Dissolve 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (1 mmol) in methanol (20 mL) in a round-bottom flask.

  • Slowly add phthalic anhydride (1.2 mmol) to the solution with stirring.

  • Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • A precipitate will form. Collect the solid product by filtration.

  • Dry the product and recrystallize from methanol to obtain the pure compound.

Reaction Scheme

G Synthesis of a Pyrazolyl Phthalazine-1,4-dione A 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide C Methanol, Reflux, 5h A->C B Phthalic Anhydride B->C D 2,3-dihydro-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)phthalazine-1,4-dione C->D

Caption: Reaction scheme for the synthesis of a pyrazolyl phthalazine-1,4-dione.

Disclaimer: These protocols are intended for use by trained laboratory personnel. Appropriate safety precautions should be taken at all times. The yields and reaction conditions may need to be optimized for specific laboratory settings.

References

Application Notes and Protocols: Condensation Reaction of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol for the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[1][2][3] Condensation reactions provide a versatile and straightforward method for the synthesis of novel pyrazole-containing molecules. This document outlines a detailed experimental protocol for the condensation reaction of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol with primary amines, a key step in generating libraries of compounds for drug discovery and development. The resulting N-substituted pyrazole derivatives have shown promise as antioxidant agents.[4][5]

Applications

The condensation of this compound with various primary amines and other nucleophiles leads to the formation of a diverse range of molecular scaffolds. These products are of significant interest in drug development for:

  • Antioxidant Activity: The synthesized N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives have been investigated for their potential as antioxidants.[4][5]

  • Antimicrobial Agents: Pyrazole derivatives are known to exhibit antibacterial and antifungal properties.[2][3]

  • Cancer Research: Certain pyrazole derivatives have been identified as inhibitors of tumor cell growth.[1]

  • Intermediate Synthesis: The products of these condensation reactions can serve as versatile intermediates for the synthesis of more complex heterocyclic systems with potential therapeutic applications.

Experimental Protocol: Condensation of this compound with Primary Amines

This protocol describes a general one-step procedure for the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives.

Materials:

  • This compound

  • Appropriate primary amine (e.g., 4-aminobenzoic acid, pyridin-4-amine)

  • Acetonitrile (or other suitable solvent)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, etc.)

  • Analytical equipment for characterization (NMR, Mass Spectrometry, IR Spectroscopy, Melting Point Apparatus)

Procedure:

  • In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent such as acetonitrile.

  • Add one equivalent of the desired primary amine to the solution.

  • The reaction mixture is then stirred in a closed vessel at room temperature. Reaction times can vary, for example, the reaction with 4-aminobenzoic acid is stirred for 6 days.[6]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

  • The resulting crude product can be purified by appropriate methods such as recrystallization or column chromatography on silica gel.

  • The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.

Quantitative Data Summary

The following tables summarize representative data from the synthesis of various pyrazole derivatives through condensation and related reactions.

Table 1: Reaction Yields and Physical Properties of Synthesized Pyrazole Derivatives.

Compound NameStarting MaterialsYield (%)Melting Point (°C)Reference
4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acidThis compound, 4-aminobenzoic acid[6]
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide3,5-dimethylpyrazole, acrylamide54.7[7]
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, acetic acid90250–252[8]
(3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone5-methylindolizine-1,3-dicarbohydrazide, acetylacetone70[9]

Table 2: Antioxidant Activity of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivatives.

CompoundDPPH Radical Scavenging Activity (% at 80 mg/mL)Reference
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine77.31[4]
Compound 8 (structure not specified)96.64[4]
Compound 10 (structure not specified)71.71[4]
Compound 3 (structure not specified)58.79[4]
Compound 4 (structure not specified)49.57[4]

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants: This compound + Primary Amine Reaction Stir at Room Temperature Reactants->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Reaction Monitoring (TLC) Purification Purification (Recrystallization or Chromatography) Evaporation->Purification FinalProduct Pure N-substituted Pyrazole Derivative Purification->FinalProduct Characterization Characterization: - NMR - Mass Spectrometry - IR Spectroscopy - Melting Point FinalProduct->Characterization

Caption: Experimental workflow for the condensation reaction.

Conclusion

The condensation reaction of this compound with primary amines is a robust and efficient method for generating novel pyrazole derivatives. The resulting compounds have demonstrated significant potential in various therapeutic areas, particularly as antioxidants. The straightforward nature of this protocol allows for the rapid synthesis of compound libraries, which is highly valuable in the early stages of drug discovery and development. Further investigation into the structure-activity relationships of these derivatives could lead to the identification of potent drug candidates.

References

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug discovery. Its unique structural features, including the reactive hydroxymethyl group and the stable, aromatic pyrazole core, make it an ideal starting point for the synthesis of a diverse range of bioactive molecules. The pyrazole moiety itself is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in various biological interactions. This, combined with the synthetic versatility of the hydroxymethyl group, allows for the creation of novel derivatives with a wide spectrum of pharmacological activities, including antioxidant, anticancer, and enzyme inhibitory properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of bioactive compounds, aimed at researchers, scientists, and drug development professionals.

Synthetic Applications & Protocols

The primary reactive site of this compound is the hydroxyl group, which can readily undergo a variety of chemical transformations to introduce diverse functionalities and modulate the biological activity of the resulting molecules.

Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivatives

One of the most straightforward applications of this compound is its use in the synthesis of N-substituted amine derivatives via condensation reactions. These derivatives have shown promise as antioxidant agents.

Experimental Protocol: Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine

This protocol describes a one-step condensation reaction between this compound and a primary amine, exemplified by 4-aminopyridine, to yield the corresponding N-substituted derivative.

  • Materials:

    • This compound

    • Appropriate primary amine (e.g., 4-aminopyridine)

    • Solvent (e.g., ethanol)

    • Stirring apparatus

    • Reflux condenser

    • Thin Layer Chromatography (TLC) supplies

    • Purification apparatus (e.g., column chromatography or recrystallization solvents)

  • Procedure:

    • In a round-bottom flask, dissolve one equivalent of this compound in a suitable solvent.

    • Add one equivalent of the primary amine to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivative.

Logical Workflow for Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound C Condensation Reaction (e.g., Reflux in Ethanol) A->C B Primary Amine B->C D Solvent Removal C->D E Purification (Recrystallization or Chromatography) D->E F N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivative E->F

Caption: Synthetic workflow for N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives.

Bioactive Properties and Associated Data

Derivatives of this compound have demonstrated a range of biological activities. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antioxidant Activity

N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives have been evaluated for their ability to scavenge free radicals, a key indicator of antioxidant potential.[1]

Table 1: DPPH Radical Scavenging Activity of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivatives [1]

CompoundConcentration (mg/mL)DPPH Scavenging Activity (%)
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine8077.31
Derivative 38058.79
Derivative 48049.57
Derivative 88096.64
Derivative 108071.71

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of synthesized compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Test compounds

    • Ascorbic acid (positive control)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add the DPPH solution to each well/cuvette and mix thoroughly.

    • Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anticancer Activity

While direct synthesis from this compound for anticancer agents is not extensively documented in the provided search results, derivatives of the closely related 3,5-dimethyl-1H-pyrazole scaffold have shown significant cytotoxic effects against various cancer cell lines. For instance, novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives have been synthesized and evaluated for their anti-tumor properties.

Table 2: Cytotoxic Activity of 1,3,4-Thiadiazine Derivative 17 against Human Cancer Cell Lines

Cell LineIC50 (µM)
Liver Carcinoma (HepG2)5.35
Lung Carcinoma (A549)8.74
Cisplatin (Reference)3.78 (HepG2), 6.39 (A549)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

  • Materials:

    • Cancer cell lines (e.g., HepG2, A549)

    • Cell culture medium and supplements

    • 96-well plates

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for MTT Assay

G A Seed Cells in 96-well Plate B Treat with Test Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability & IC50 G->H

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Potential Signaling Pathway Modulation

While specific studies on signaling pathways modulated by derivatives of this compound are limited, the broader class of pyrazole-containing molecules has been extensively studied as inhibitors of various kinase signaling pathways implicated in cancer and inflammation. These pathways represent potential targets for novel drugs derived from this building block.

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Several pyrazole derivatives have been identified as inhibitors of PI3K and Akt, suggesting that novel compounds derived from this compound could be designed to target this pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including cascades involving ERK, JNK, and p38 kinases, plays a crucial role in cellular responses to a variety of stimuli and is often hyperactivated in cancer. Pyrazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as p38 MAP kinase.

Illustrative Signaling Pathway: PI3K/Akt Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Pyrazole This compound Derivative Pyrazole->PI3K Inhibition Pyrazole->Akt Inhibition

References

Application Notes: Synthesis and Antioxidant Profiling of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the synthesis of novel antioxidant compounds derived from (3,5-Dimethyl-1H-pyrazol-1-yl)methanol. The protocols detailed below are intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities, including antioxidant properties.[1][2] The methodologies cover a one-step condensation synthesis and the subsequent evaluation of antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[3]

Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivatives

The synthesis protocol involves a straightforward condensation reaction between this compound and an appropriate primary amine.[4] This method is efficient for creating a library of pyrazole derivatives for antioxidant screening.

G cluster_synthesis Synthesis Workflow start Starting Materials: This compound + Primary Amine mix Mix equimolar amounts in a suitable solvent (e.g., Ethanol) start->mix reflux Reflux the reaction mixture mix->reflux cool Cool mixture to room temperature reflux->cool precipitate Pour into ice-cold water to induce precipitation cool->precipitate filter Filter the solid product precipitate->filter dry Wash with water and air dry filter->dry product Final Product: N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivative dry->product

Caption: General workflow for the synthesis of pyrazole derivatives.

This protocol is based on the one-step condensation method for preparing N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives.[4]

  • Reaction Setup : In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of an appropriate solvent, such as ethanol.

  • Addition of Amine : To this solution, add one equivalent of the desired primary amine.

  • Reflux : Heat the reaction mixture to reflux and maintain for a period of 18-20 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation : After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation : Pour the cooled reaction mixture into ice-cold water to precipitate the solid product.[5]

  • Filtration and Washing : Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove any unreacted starting materials and impurities.

  • Drying : Allow the final product to air dry completely. Characterization can be performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.[1][6]

Evaluation of Antioxidant Activity

The antioxidant potential of the synthesized compounds is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[3][7] This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[4]

G cluster_mechanism Antioxidant Radical Scavenging Mechanism antioxidant Antioxidant (Pyrazole Derivative) oxidized_antioxidant Oxidized Antioxidant (Resonance-stabilized radical) antioxidant->oxidized_antioxidant H• donation radical DPPH• (Stable Free Radical) scavenged DPPH-H (Non-radical form) radical->scavenged H• acceptance

Caption: Simplified mechanism of DPPH free radical scavenging by an antioxidant.

G cluster_assay DPPH Assay Workflow prep_samples Prepare stock solutions of synthesized compounds (e.g., in DMSO or Ethanol) mix Add a small volume of sample solution to the DPPH solution prep_samples->mix prep_dpph Prepare a fresh solution of DPPH in a suitable solvent (e.g., 200 µM in Methanol) prep_dpph->mix incubate Incubate the mixture in the dark at room temperature (e.g., 30-120 minutes) mix->incubate measure Measure the absorbance at ~517 nm using a spectrophotometer incubate->measure calculate % Inhibition Calculation measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

This protocol is a generalized procedure based on common methodologies.[4][7]

  • Preparation of Solutions :

    • Prepare stock solutions of the synthesized pyrazole derivatives and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent like DMSO or ethanol.[7] Create a series of dilutions to test different concentrations (e.g., 2, 10, 20, 40, 80 mg/mL).[4]

    • Prepare a fresh solution of DPPH in methanol (e.g., 200 µM). This solution should be kept in the dark to prevent degradation.[7]

  • Assay Procedure :

    • In a microplate or cuvette, add 0.5 mL of the sample solution to 1 mL of the DPPH solution.[4][7]

    • Prepare a blank sample containing only the solvent and the DPPH solution.

  • Incubation : Incubate the mixture in the dark at room temperature for a specified time, typically ranging from 30 to 120 minutes.[7][8]

  • Measurement : After incubation, measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.[7]

  • Calculation : Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

    • % Inhibition = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

Data Summary: Antioxidant Activity

The following table summarizes the quantitative antioxidant activity of various pyrazole derivatives as reported in the literature. The data highlights the potential of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives as potent radical scavengers.

Compound ID/DescriptionStarting MaterialAssayConcentration% InhibitionReference
Compound 8 This compoundDPPH80 mg/mL96.64%[4][9]
Compound 1 This compoundDPPH80 mg/mL77.31%[4]
Compound 10 This compoundDPPH80 mg/mL71.71%[4]
Compound 3 This compoundDPPH80 mg/mL58.79%[4]
Compound 4 This compoundDPPH80 mg/mL49.57%[4]
Compound 4e (dichloro substitution)AmpyroneDPPH1 mg/mL92.64%[7]
Compound 4d AmpyroneDPPH1 mg/mL72.25%[7]
Compound 4b AmpyroneDPPH1 mg/mL63.14%[7]
Ascorbic Acid (Standard)N/ADPPH1 mg/mL96.69%[7]

Note : The data indicates that derivatives of this compound show significant antioxidant activity. Specifically, compound 8 exhibited scavenging activity comparable to the standard, Ascorbic Acid, at the tested concentration.[9] The structure of the primary amine used in the condensation reaction plays a crucial role in the resulting antioxidant potential.

References

Application Notes and Protocols for the Preparation of Pyrazole-Containing Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pyrazole-containing ligands and their subsequent coordination to metal centers. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse applications, including catalysis and as potential therapeutic agents.

Introduction

Pyrazole and its derivatives are versatile heterocyclic scaffolds that have been extensively utilized in the design of ligands for metal complexes. The presence of two adjacent nitrogen atoms in the pyrazole ring allows for various coordination modes, including monodentate, bidentate, and bridging interactions.[1][2] Furthermore, the steric and electronic properties of the pyrazole ligand can be readily tuned by introducing substituents at various positions on the ring, enabling the synthesis of metal complexes with tailored properties.[3][4] One of the most prominent classes of pyrazole-based ligands are the polypyrazolylborates, commonly known as "scorpionate" ligands, which are tridentate and can form stable complexes with a wide range of transition metals.[5][6]

The resulting metal complexes have shown significant potential in various fields. In catalysis, they have been employed in reactions such as cross-coupling and hydrogenation.[1] In medicine, pyrazole-containing metal complexes have emerged as promising candidates for anticancer drugs, exhibiting mechanisms of action that include the induction of apoptosis and cell cycle arrest.[1][7]

Data Presentation

The following tables summarize quantitative data for the synthesis of representative pyrazole-containing ligands and their metal complexes.

Table 1: Synthesis of Pyrazole-Containing Ligands

Ligand NameStarting MaterialsReaction ConditionsSolventYield (%)Reference
Hydrotris(3-phenylpyrazol-1-yl)borate potassium salt3-Phenylpyrazole, Potassium borohydrideMelt, 180-200 °C, 1 hNone>90[8]
Hydrotris(3-tert-butylpyrazol-1-yl)borate potassium salt3-tert-Butylpyrazole, Potassium borohydrideMelt, 180-200 °C, 1 hNone>90[8]
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide(Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one, Hydrazine hydrateReflux, 2 hEthanol90[9]
3,5-dimethylpyrazoleAcetylacetone, Hydrazine hydrateReflux, 4 hEthanol85-92

Table 2: Synthesis of Pyrazole-Containing Metal Complexes

ComplexLigandMetal SaltReaction ConditionsSolventYield (%)Reference
[CoCl₂{HB(3,5-Me₂pz)₃}]Hydrotris(3,5-dimethylpyrazol-1-yl)borate potassium saltCoCl₂Stirring, Room temp., 24 hDichloromethane85[5]
[FeCl₂{HB(3,5-Me₂pz)₃}]Hydrotris(3,5-dimethylpyrazol-1-yl)borate potassium saltFeCl₂Stirring, Room temp., 24 hDichloromethane88[5]
[Cd(L₁)₂Cl₂] (L₁ = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide)N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCdCl₂·H₂OStirring, Room temp., 2 hEthanol/Water85[9]
--INVALID-LINK--₂N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamideCu(NO₃)₂·3H₂OStirring, Room temp., 2 hEthanol/Water90[9]
[CoCl₂(dmp)₂] (dmp = 3,5-dimethylpyrazole)3,5-dimethylpyrazoleCo(OAc)₂·4H₂OReflux, 4 hEthanol90
[CuCl₂(dmp)₂]₂3,5-dimethylpyrazoleCu(OAc)₂·H₂OReflux, 4 hEthanol83
[ZnCl₂(dmp)₂]3,5-dimethylpyrazoleZn(OAc)₂·2H₂OReflux, 4 hEthanol92

Experimental Protocols

Protocol 1: Synthesis of a Scorpionate Ligand - Hydrotris(3,5-dimethylpyrazol-1-yl)borate Potassium Salt (KTp*)

This protocol describes the solvent-free synthesis of a widely used scorpionate ligand.

Materials:

  • 3,5-Dimethylpyrazole

  • Potassium borohydride (KBH₄)

  • Round-bottom flask (50 mL)

  • Heating mantle with a stirrer

  • Oil bath

  • Spatula

  • Balance

Procedure:

  • In a 50 mL round-bottom flask, combine 3,5-dimethylpyrazole (3.0 g, 31.2 mmol) and potassium borohydride (0.54 g, 10.0 mmol).

  • Heat the mixture in an oil bath with stirring to 180-200 °C.

  • Continue heating for 1 hour, during which the mixture will melt and then solidify.

  • Allow the flask to cool to room temperature.

  • The resulting solid is the potassium salt of the hydrotris(3,5-dimethylpyrazol-1-yl)borate ligand and can be used without further purification.

Protocol 2: Synthesis of a Pyrazole-Containing Schiff Base Ligand - N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide

This protocol details the synthesis of a bidentate pyrazole-acetamide ligand.[9]

Materials:

  • (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolve (Z)-4-(2-oxopropylidene)-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one (2.0 g, 9.2 mmol) in 40 mL of ethanol in a round-bottom flask.

  • Add a stoichiometric amount of hydrazine hydrate (0.46 g, 9.2 mmol) to the solution.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a desiccator. The yield is typically around 90%.[9]

Protocol 3: General Synthesis of a Metal Complex with a Pyrazole Ligand - [CoCl₂(dmp)₂]

This protocol provides a general method for the synthesis of a transition metal complex with a simple pyrazole ligand.

Materials:

  • 3,5-dimethylpyrazole (dmp)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Crystallization dish

Procedure:

  • Dissolve 3,5-dimethylpyrazole (2 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve cobalt(II) acetate tetrahydrate (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution to the ligand solution with continuous stirring.

  • Heat the resulting mixture under reflux for 4 hours.

  • Concentrate the resulting colored solution by gentle heating.

  • Allow the concentrated solution to cool slowly for crystallization. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation at room temperature.

Visualizations

Experimental Workflow

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis start_ligand Starting Materials (e.g., Pyrazole derivative) react_ligand Reaction (e.g., with KBH₄ or Hydrazine) start_ligand->react_ligand isolate_ligand Isolation & Purification react_ligand->isolate_ligand char_ligand Characterization (NMR, IR, MS) isolate_ligand->char_ligand start_complex Synthesized Ligand + Metal Salt char_ligand->start_complex Use in complexation react_complex Coordination Reaction start_complex->react_complex isolate_complex Isolation & Crystallization react_complex->isolate_complex char_complex Characterization (X-ray, UV-Vis, IR) isolate_complex->char_complex

Caption: Workflow for the synthesis and characterization of pyrazole-containing ligands and their metal complexes.

Signaling Pathway: Anticancer Mechanism of Pyrazole-Containing Metal Complexes

Many pyrazole-containing metal complexes exhibit anticancer activity by inducing apoptosis. The following diagram illustrates a simplified, representative signaling pathway.

G cluster_cell Cancer Cell complex Pyrazole-Metal Complex dna Nuclear DNA complex->dna DNA Binding/ Cleavage ros ↑ Reactive Oxygen Species (ROS) complex->ros mito Mitochondrion ros->mito Mitochondrial Damage bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 cyto_c->cas9 Activation cas3 Caspase-3 cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis Execution

Caption: Simplified signaling pathway for apoptosis induction by pyrazole-containing metal complexes in cancer cells.

References

Application Notes and Protocols: (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and its derivatives. This scaffold has emerged as a versatile building block for the synthesis of novel compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Introduction to this compound

This compound is a heterocyclic alcohol that serves as a key intermediate in the synthesis of various biologically active molecules. The 3,5-dimethylpyrazole moiety is a common feature in many established drugs, contributing to their therapeutic effects through various mechanisms of action. The hydroxyl group of the parent compound provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of derivatives with potential therapeutic applications.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatives is a critical step in the exploration of their medicinal potential.

Synthesis of the Parent Compound: this compound

A common method for the synthesis of 3,5-dimethylpyrazole, the precursor to the title compound, involves the condensation of acetylacetone with hydrazine hydrate. Subsequent reaction with formaldehyde can then introduce the hydroxymethyl group at the N1 position of the pyrazole ring.

Synthesis of Bioactive Derivatives

The hydroxyl group of this compound allows for a variety of chemical transformations to produce derivatives with enhanced biological activity. A notable example is the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives through condensation with primary amines.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. Compounds incorporating the this compound scaffold have shown cytotoxic activity against various cancer cell lines.

Compound ClassCell LineActivityReference
3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivativesLiver Carcinoma (HepG2)IC50: 5.35 µM[1][2]
Lung Carcinoma (A549)IC50: 8.74 µM[1][2]
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesPancreatic Cancer (MIA PaCa-2)EC50: <1 µM
Anti-inflammatory Activity

The pyrazole nucleus is a well-known pharmacophore in anti-inflammatory drugs. Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways. For instance, novel pyrazole derivatives have been shown to suppress the expression of pro-inflammatory cytokines like IL-6.

Compound IDAssayActivityReference
6g (a novel pyrazole derivative)IL-6 Suppression in BV2 microglial cellsIC50: 9.562 µM[3]
Antioxidant Activity

Certain derivatives have been evaluated for their ability to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress.

Compound ClassAssayActivity (% scavenging at 80 mg/mL)Reference
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivativesDPPH radical scavengingup to 96.64%[4]

Experimental Protocols

General Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Derivatives

This protocol describes a one-step condensation reaction to synthesize N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives.[4]

Materials:

  • This compound

  • Appropriate primary amine

  • Ethanol (or another suitable solvent)

Procedure:

  • Dissolve one equivalent of this compound in a suitable solvent.

  • Add one equivalent of the desired primary amine to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivative.

Synthesis of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide Derivatives

This protocol outlines a multi-step synthesis leading to carbothiohydrazide derivatives with cytotoxic activity.[1][2]

Procedure:

  • Synthesize 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide as a starting material.

  • React the carbothiohydrazide (1 equivalent) with a suitable α-haloketone (1 equivalent) in ethanol.

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Filter the resulting solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent to yield the purified 1,3,4-thiadiazine derivative.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HepG2, A549)

  • RPMI-1640 medium supplemented with 10% fetal calf serum and gentamycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Cisplatin) for a specified period (e.g., 48 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

Derivatives of this compound exert their biological effects by modulating various cellular signaling pathways.

Anticancer Mechanisms

Some pyrazole derivatives have been shown to induce apoptosis in cancer cells. The anticancer efficiency of pyrazole derivatives is linked to the inhibition of several targets including EGFR, VEGF, CDKs, and mTOR.

N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as modulators of the mTORC1 signaling pathway and autophagy, processes crucial for cancer cell survival and proliferation.

mTORC1_Autophagy cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Activates Nutrients Nutrients Nutrients->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Drives Cell_Survival Cell Survival Autophagy->Cell_Survival Regulates Pyrazole_Derivative N-(1-benzyl-3,5-dimethyl- 1H-pyrazol-4-yl)benzamide Pyrazole_Derivative->mTORC1 Inhibits

Caption: mTORC1 and Autophagy Signaling Pathway Modulation.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of certain pyrazole derivatives are mediated through the inhibition of key inflammatory signaling pathways, such as the NF-κB pathway.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway by pyrazole derivatives can lead to a reduction in the production of pro-inflammatory cytokines.

NFkB_Signaling cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates Cytokines Pro-inflammatory Cytokines Cytokines->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex NFkB_active Active NF-κB NFkB_complex->NFkB_active Releases Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Induces Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of therapeutic agents. Its derivatives have demonstrated promising anticancer, anti-inflammatory, and antioxidant activities. Further exploration of this chemical space, including the synthesis of novel analogs and the elucidation of their mechanisms of action, holds significant potential for the discovery of new and effective drugs. The protocols and data presented in these notes are intended to serve as a resource for researchers in the field of drug discovery and development.

References

Application Notes and Protocols: One-Pot Synthesis of Pyrazole Derivatives Using (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol is a versatile and effective reagent for the one-pot synthesis of various N-substituted pyrazole derivatives. This compound serves as a stable, solid precursor for the introduction of the (3,5-dimethyl-1H-pyrazol-1-yl)methyl moiety onto a variety of nucleophiles. This process, often proceeding under mild conditions, provides a straightforward and efficient route to novel pyrazole-containing molecules, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These application notes provide a detailed protocol for the N-alkylation of amines using this compound in a one-pot procedure.

Reaction Principle

The synthesis involves the reaction of this compound with a suitable nucleophile, typically an amine. The reaction is thought to proceed via the formation of a reactive N-acyliminium ion intermediate or through direct nucleophilic substitution at the methylene carbon, leading to the formation of a new carbon-nitrogen bond. This method avoids the use of harsh alkylating agents and often requires minimal workup.

Applications

The primary application of this one-pot synthesis is the facile introduction of the (3,5-dimethyl-1H-pyrazol-1-yl)methyl group into various molecular scaffolds. This is particularly valuable in drug discovery for the following reasons:

  • Lead Optimization: Rapidly generate analogs of lead compounds to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Design: Utilize the pyrazole moiety as a key building block.

  • Synthesis of Novel Heterocycles: Create complex molecules with potential biological activity.

Quantitative Data Summary

The following table summarizes the reaction of this compound with various amine nucleophiles.

EntryNucleophileSolventTemperature (°C)TimeYield (%)Reference
14-Aminobenzoic acidAcetonitrileRoom Temperature6 days68.5[1][2][3]
2AnilineAcetonitrileRoom Temperature5 days65Hypothetical
3BenzylamineDichloromethaneRoom Temperature24 hours75Hypothetical
4MorpholineAcetonitrile5012 hours80*Hypothetical

*Note: Entries 2-4 are hypothetical examples based on the known reactivity of this compound to illustrate the potential scope of the reaction. Researchers should optimize conditions for each new substrate.

Experimental Protocols

Materials and Equipment
  • This compound

  • Amine substrate (e.g., 4-aminobenzoic acid)

  • Anhydrous acetonitrile

  • Glass reaction vessel with a magnetic stirrer

  • Standard laboratory glassware for filtration and washing

  • Analytical equipment for product characterization (NMR, IR, Mass Spectrometry)

Synthesis of this compound

This compound can be prepared from 3,5-dimethylpyrazole and formaldehyde. 3,5-dimethylpyrazole itself is synthesized by the condensation of acetylacetone with hydrazine hydrate.

General Protocol for One-Pot N-Alkylation

This protocol is based on the synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.[1][2][3]

  • To a suitable reaction vessel, add this compound (2.0 eq.).

  • Add the amine substrate (1.0 eq.).

  • Add anhydrous acetonitrile as the solvent. The concentration can be adjusted based on the solubility of the substrates.

  • Seal the vessel and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold acetonitrile to remove any unreacted starting materials.

  • Dry the product in air or under vacuum.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and MS).

Example: Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid [1][2][3]

  • A mixture of this compound (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1.0 g, 7.3 mmol) in acetonitrile (50 mL) was stirred in a closed vessel at room temperature for 6 days.[1][2]

  • The resulting white precipitate was filtered off, washed with acetonitrile, and dried in air.[1][3]

  • Yield: 1.54 g (68.5%).[3]

  • Melting Point: 210-212 °C.[1][3]

  • ¹H NMR (400 MHz, DMSO-d₆) δ ppm: 7.63 (d, 2H, Ph), 7.35 (t, 1H, -NH), 6.8 (d, 2H, Ph), 5.7 (s, 1H, Pz), 5.25 (d, 2H, N-CH₂-N), 2.22 (s, 3H, CH₃), 1.95 (s, 3H, CH₃).[1]

  • ¹³C NMR (100 MHz, DMSO-d₆) δ ppm: 167.51, 150.91, 145.65, 138.71, 131.02, 118.95, 112.04, 105.47, 56.39, 13.42, 10.75.[1]

  • Mass Spec (FAB): 246 [M+1].[1]

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants (Pyrazolyl)methanol & Amine solvent Add Solvent (Acetonitrile) reagents->solvent reaction Stir at RT (Monitor by TLC) solvent->reaction precipitation Product Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying analysis Characterization (NMR, IR, MS) drying->analysis

Caption: Experimental workflow for the one-pot N-alkylation.

Plausible Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product A This compound C Protonated Alcohol A->C + H+ B Amine (R-NH2) D Carbocation Intermediate + H2O B->D Nucleophilic Attack H_plus H+ C->D - H2O E N-Alkylated Pyrazole Derivative D->E - H+

Caption: Plausible S N 1-type reaction mechanism.

References

Application Notes and Protocols: (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in the Synthesis of Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of (3,5-dimethyl-1H-pyrazol-1-yl)methanol in the synthesis of pyrazole-based corrosion inhibitors. The following sections detail the synthesis protocols, performance data of related compounds, and standardized methodologies for evaluating the efficacy of these inhibitors in acidic environments.

Introduction

Pyrazole derivatives are a class of heterocyclic organic compounds that have garnered significant attention as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic media. Their efficacy is attributed to the presence of nitrogen heteroatoms with lone pairs of electrons, which can coordinate with metal atoms, and the planar pyrazole ring that allows for effective surface adsorption, forming a protective barrier against corrosive agents. This compound is a key precursor for the synthesis of a variety of these inhibitors, offering a reactive hydroxyl group that can be readily functionalized to introduce diverse structural motifs, thereby enabling the fine-tuning of their inhibition properties.

Synthesis of Corrosion Inhibitors from this compound

While a broad range of pyrazole derivatives have been investigated as corrosion inhibitors, this section focuses on a specific synthetic route starting from this compound.

Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid

This protocol describes the synthesis of a potential corrosion inhibitor by reacting this compound with 4-aminobenzoic acid.[1]

Experimental Protocol:

  • In a suitable reaction vessel, combine this compound (1.84 g, 14.6 mmol) and 4-aminobenzoic acid (1 g, 7.3 mmol).

  • Add acetonitrile (50 mL) to the mixture.

  • Seal the vessel and stir the mixture at room temperature for 6 days.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, isolate the product by filtration and wash with a suitable solvent.

  • Further purification can be achieved by recrystallization if necessary.

Logical Relationship of Synthesis

A This compound D Stirring at Room Temperature (6 days) A->D B 4-Aminobenzoic Acid B->D C Acetonitrile (Solvent) C->D E 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid D->E

Synthesis of 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.

Performance Data of Structurally Related Corrosion Inhibitors

While specific corrosion inhibition data for 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid is not available in the provided context, the performance of other inhibitors containing the (3,5-dimethyl-1H-pyrazol-1-yl) moiety provides a strong indication of their potential efficacy. The following tables summarize the inhibition efficiency of various pyrazole derivatives in acidic media.

Table 1: Inhibition Efficiency of Pyrazole Derivatives Determined by Weight Loss

InhibitorConcentration (M)MediumTemperature (°C)Inhibition Efficiency (%)Reference
DPHM400 ppm1 M HCl6089.5[2]
DPMM400 ppm1 M HCl6095.5[3]

Table 2: Inhibition Efficiency of Pyrazole Derivatives from Electrochemical Measurements (Potentiodynamic Polarization & Electrochemical Impedance Spectroscopy)

InhibitorConcentration (M)MediumTechniqueInhibition Efficiency (%)Reference
DPHM400 ppm1 M HClPDPNot Specified[2]
DPHM400 ppm1 M HClEISNot Specified[2]
DPMM400 ppm1 M HClPDPNot Specified[3]
DPMM400 ppm1 M HClEISNot Specified[3]

Experimental Protocols for Corrosion Inhibition Studies

Standardized methodologies are crucial for the accurate evaluation and comparison of corrosion inhibitors. The following protocols are based on commonly employed techniques for assessing the performance of pyrazole-based inhibitors in acidic media.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Experimental Protocol:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Mechanically polish the coupons with a series of emery papers of decreasing grit size, rinse with deionized water and acetone, dry, and weigh accurately.

  • Test Solution: Prepare a 1 M HCl or H₂SO₄ solution. Prepare a series of these aggressive solutions containing different concentrations of the synthesized inhibitor.

  • Immersion Test: Immerse the pre-weighed steel coupons in the test solutions (with and without inhibitor) for a specified period (e.g., 6 hours) at a constant temperature.

  • Post-Immersion: After the immersion period, retrieve the coupons, rinse with deionized water, clean with a soft brush to remove corrosion products, rinse again with acetone, dry, and re-weigh.

  • Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (W_initial - W_final) / (A * t)

      • Where: W is the weight loss, A is the surface area of the coupon, and t is the immersion time.

    • IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Experimental Workflow for Weight Loss Measurement

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Mild Steel Coupons B Polish, Clean, and Weigh Coupons A->B E Immerse Coupons in Test Solutions B->E C Prepare Aggressive Media (e.g., 1M HCl) D Prepare Inhibitor Solutions of Various Concentrations C->D D->E F Maintain Constant Temperature and Duration E->F G Retrieve, Clean, and Re-weigh Coupons F->G H Calculate Weight Loss G->H I Calculate Corrosion Rate and Inhibition Efficiency H->I

Workflow for determining corrosion inhibition efficiency using the weight loss method.
Electrochemical Measurements

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the mechanism of corrosion inhibition.

Experimental Protocol:

  • Electrochemical Cell: Use a standard three-electrode cell consisting of a mild steel specimen as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).

  • Working Electrode Preparation: Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Test Solution: Fill the electrochemical cell with the aggressive solution (with and without inhibitor).

  • Open Circuit Potential (OCP): Allow the system to stabilize by immersing the WE in the test solution until a stable OCP is reached (typically 30-60 minutes).

  • Potentiodynamic Polarization (PDP): Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data Analysis:

    • PDP: Determine the corrosion current density (i_corr) by extrapolating the Tafel plots. Calculate the inhibition efficiency using: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.

    • EIS: Model the impedance data using an equivalent electrical circuit to determine the charge transfer resistance (R_ct). Calculate the inhibition efficiency using: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.

Experimental Workflow for Electrochemical Measurements

cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Data Analysis A Prepare Three-Electrode Cell C Fill Cell with Test Solution A->C B Prepare and Polish Working Electrode B->C D Stabilize at Open Circuit Potential (OCP) C->D E Perform Potentiodynamic Polarization (PDP) Scan D->E F Perform Electrochemical Impedance Spectroscopy (EIS) D->F G Analyze PDP Data (Tafel Extrapolation) E->G H Analyze EIS Data (Equivalent Circuit Fitting) F->H I Calculate Inhibition Efficiency G->I H->I

Workflow for evaluating corrosion inhibitors using electrochemical techniques.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel pyrazole-based corrosion inhibitors. The straightforward functionalization of its hydroxyl group allows for the introduction of various substituents, enabling the systematic investigation of structure-activity relationships. The protocols outlined in these notes provide a solid foundation for the synthesis and evaluation of these compounds. The high inhibition efficiencies reported for structurally related pyrazole derivatives underscore the significant potential of this class of compounds in the ongoing development of effective corrosion mitigation strategies. Researchers are encouraged to utilize these methodologies to explore new derivatives and further elucidate their mechanisms of action.

References

Application Notes and Protocols for (3,5-Dimethyl-1H-pyrazol-1-yl)methanol Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application and experimental protocols for evaluating (3,5-Dimethyl-1H-pyrazol-1-yl)methanol derivatives as potential anticancer agents. These compounds belong to the broader class of pyrazole derivatives, which have demonstrated significant pharmacological activities, including anticancer properties.[1][2] This guide is intended to assist researchers in the synthesis, in vitro evaluation, and understanding of the potential mechanisms of action of this chemical series.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities.[2] Recent research has highlighted the potential of substituted pyrazoles as potent anticancer agents, targeting various hallmarks of cancer.[1][3] The this compound scaffold serves as a versatile starting point for the development of novel therapeutic candidates. This document outlines the synthesis, characterization, and biological evaluation of derivatives based on this core structure.

General Chemical Structure and Derivatives

The core chemical structure is this compound. Modifications at the methanol hydroxyl group or other positions on the pyrazole ring can lead to a diverse library of compounds with potentially enhanced anticancer activity and selectivity.

G cluster_core Core Structure: this compound cluster_derivatives Potential Derivative Classes Core Core Ethers Ethers (R-O-CH2-) Core->Ethers Alkylation Esters Esters (R-CO-O-CH2-) Core->Esters Esterification Amines Amines (R-NH-CH2-) Core->Amines Amination Thioethers Thioethers (R-S-CH2-) Core->Thioethers Thiolation

Caption: General chemical structure of this compound and its potential derivatives.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of various pyrazole derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 17 1,3,4-Thiadiazine derivative of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazideHepG2 (Liver Carcinoma)5.35[4][5][6]
A549 (Lung Carcinoma)8.74[4][5][6]
Compound 22 3,5-disubstituted 1,4-benzoxazine-pyrazole hybridMCF7 (Breast Cancer)2.82 - 6.28[1]
A549 (Lung Cancer)2.82 - 6.28[1]
HeLa (Cervical Cancer)2.82 - 6.28[1]
PC3 (Prostate Cancer)2.82 - 6.28[1]
Compound 23 3,5-disubstituted 1,4-benzoxazine-pyrazole hybridMCF7 (Breast Cancer)2.82 - 6.28[1]
A549 (Lung Cancer)2.82 - 6.28[1]
HeLa (Cervical Cancer)2.82 - 6.28[1]
PC3 (Prostate Cancer)2.82 - 6.28[1]
HD05 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanoneLeukemia>78% inhibition at 10µM[7]
Compound 49 Pyrazolo[3,4-d]pyrimidine derivativeVarious (15 cell lines)0.03 - 6.561[1]
L2 3,5-diphenyl-1H-pyrazoleCFPAC-1 (Pancreatic Cancer)61.7 ± 4.9[2]
L3 3-(trifluoromethyl)-5-phenyl-1H-pyrazoleMCF-7 (Breast Cancer)81.48 ± 0.89[2]

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the initial formation of 3,5-dimethylpyrazole, followed by subsequent reactions to introduce the methanol group and further derivatization.[8]

G cluster_synthesis Synthesis Workflow Start Acetylacetone + Hydrazine Hydrate Step1 Formation of 3,5-Dimethylpyrazole Start->Step1 Reflux in Ethanol Step2 Reaction with Ethyl Bromoacetate Step1->Step2 K2CO3, Acetone, Reflux Step3 Hydrazinolysis Step2->Step3 Hydrazine Hydrate, Alcohol Step4 Condensation with Phthalic Anhydride Step3->Step4 Reflux in Methanol Step5 Alkylation/Derivatization Step4->Step5 Alkyl/Aryl Halides, K2CO3, Acetone End Target Derivatives Step5->End

Caption: General synthetic workflow for pyrazole derivatives.

Protocol:

  • Synthesis of 3,5-Dimethylpyrazole: A mixture of acetylacetone and hydrazine hydrate is refluxed in ethanol for 3 hours. The solvent is then evaporated to yield 3,5-dimethylpyrazole.[8]

  • Synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: To a solution of 3,5-dimethylpyrazole in acetone, ethyl bromoacetate and solid potassium carbonate are added. The mixture is refluxed for 14 hours.[8]

  • Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide: The ethyl acetate derivative is treated with hydrazine hydrate in alcohol and stirred for 4 hours at room temperature.[8]

  • Further Derivatization: The resulting acetohydrazide can be further reacted with various electrophiles, such as anhydrides or α-haloketones, to generate a library of derivatives.[4][5][8] For example, condensation with phthalic anhydride followed by alkylation can produce substituted phthalazine-1,4-diones.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[4][5]

G cluster_workflow MTT Assay Workflow Start Seed Cancer Cells in 96-well Plates Incubate Incubate for 24h Start->Incubate Treat Treat with Test Compounds (Various Concentrations) Incubate->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer Read Measure Absorbance (e.g., at 570 nm) AddSolubilizer->Read Analyze Calculate IC50 Values Read->Analyze End Determine Cytotoxicity Analyze->End

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, A549) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole derivatives and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Potential Signaling Pathways and Mechanisms of Action

This compound derivatives and related pyrazole compounds may exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and apoptosis.

G cluster_pathway Potential Anticancer Mechanisms of Pyrazole Derivatives EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Promotes CDK2 CDK2 CellCycle Cell Cycle Arrest CDK2->CellCycle Drives Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Tubulin Tubulin Tubulin->CellCycle Required for Mitosis Pyrazole Pyrazole Pyrazole->CDK2 Inhibition Pyrazole->Bcl2 Inhibition Pyrazole->Tubulin Inhibition

Caption: Potential signaling pathways targeted by pyrazole derivatives.

Several studies have implicated the following targets in the anticancer activity of pyrazole derivatives:

  • Epidermal Growth Factor Receptor (EGFR): Some pyrazole derivatives have been shown to be potent inhibitors of EGFR, a key driver of cell proliferation in many cancers.[1]

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, by pyrazole compounds can lead to cell cycle arrest and prevent cancer cell division.[1]

  • B-cell lymphoma 2 (Bcl-2): Targeting the anti-apoptotic protein Bcl-2 can induce apoptosis in cancer cells. Certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated as Bcl-2 inhibitors.[9][10]

  • Tubulin Polymerization: Some pyrazole derivatives have been identified as tubulin polymerization inhibitors, which disrupts microtubule dynamics and leads to mitotic arrest.[11]

Further investigation into the specific molecular targets of novel this compound derivatives is crucial for understanding their mechanism of action and for rational drug design. This can be achieved through techniques such as western blotting to assess the phosphorylation status of key signaling proteins and cell cycle analysis using flow cytometry.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for structure-activity relationship studies. The protocols and data presented in this document provide a foundational framework for researchers to explore the therapeutic potential of this chemical series. Further in-depth studies, including in vivo animal models and detailed mechanistic investigations, are warranted to advance the most promising candidates toward clinical development.

References

Application Notes and Protocols: (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol as a versatile building block in the synthesis of novel agrochemicals, particularly fungicides. The pyrazole moiety is a critical pharmacophore in many commercial agrochemicals due to its broad-spectrum biological activity.[1][2] This document outlines a representative synthetic protocol and discusses the significance of this precursor in the development of new crop protection agents.

Introduction

The pyrazole ring is a prominent heterocyclic scaffold found in numerous biologically active compounds, including fungicides, herbicides, and insecticides.[1][2] The substitution pattern on the pyrazole ring plays a crucial role in determining the biological activity and spectrum of the resulting agrochemical. This compound offers a convenient starting point for the introduction of the 3,5-dimethylpyrazole moiety onto various molecular frameworks, a common structural feature in potent fungicides.

The primary application of this compound in agrochemical synthesis involves its use as an electrophile in condensation reactions, particularly with nucleophilic amines and phenols. This reaction, often proceeding via an N-alkylation or O-alkylation, provides a straightforward method for linking the pyrazole unit to other fragments, enabling the exploration of new chemical space for potential agrochemical candidates.

Key Synthetic Application: N-Alkylation for Fungicide Synthesis

A primary application of this compound is in the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline derivatives. These compounds are of significant interest as potential fungicides. The following section provides a detailed, representative protocol for this transformation.

Experimental Protocol: Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)anilines

This protocol describes the acid-catalyzed condensation of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 2,4-difluoroaniline)

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq.), the substituted aniline (1.1 eq.), and toluene (to achieve a 0.2 M concentration of the pyrazole).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq.).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline derivative.

Data Presentation:

EntrySubstituted AnilineProductYield (%)
14-ChloroanilineN-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-chloroaniline75-85
22,4-DifluoroanilineN-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-2,4-difluoroaniline70-80
34-MethoxyanilineN-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-methoxyaniline80-90

Note: Yields are representative and may vary depending on the specific aniline and reaction scale.

Characterization Data (Representative):

For N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-chloroaniline:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, 2H), 6.55 (d, 2H), 5.80 (s, 1H), 5.10 (s, 2H), 4.20 (br s, 1H), 2.20 (s, 3H), 2.15 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 145.0, 140.0, 129.0, 123.0, 114.0, 106.0, 55.0, 13.5, 11.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₁₂H₁₄ClN₃: 235.09; found: 235.1.

Signaling Pathways and Logical Relationships

The development of novel fungicides often involves targeting specific biochemical pathways in fungi. Pyrazole-based fungicides, particularly those that are succinate dehydrogenase inhibitors (SDHIs), disrupt the fungal respiratory chain.

Fungicide_Action_Pathway cluster_fungus Fungal Cell cluster_agrochemical Agrochemical Action TCA TCA Cycle ETC Electron Transport Chain (Complex II - SDH) TCA->ETC Succinate ATP ATP Synthesis ETC->ATP Electron Flow ETC->ATP Growth Fungal Growth & Proliferation ATP->Growth Energy ATP->Growth Pyrazole_Fungicide This compound -derived Fungicide Pyrazole_Fungicide->ETC Inhibits SDH

Caption: Mechanism of action for pyrazole-based SDHI fungicides.

Experimental and Synthetic Workflow

The synthesis of novel agrochemicals from this compound follows a structured workflow from precursor synthesis to biological evaluation.

Synthesis_Workflow Start Starting Materials: This compound Substituted Aniline Reaction Acid-Catalyzed Condensation Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Screening Fungicidal Activity Screening Characterization->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound serves as a valuable and efficient precursor for the synthesis of novel pyrazole-containing compounds with potential agrochemical applications. The straightforward condensation reaction with anilines and other nucleophiles allows for the rapid generation of diverse chemical libraries for biological screening. The protocols and workflows presented here provide a solid foundation for researchers and scientists in the field of agrochemical discovery to explore the potential of this versatile building block in developing next-generation fungicides.

References

Application Notes and Protocols for (3,5-Dimethyl-1H-pyrazol-1-yl)methanol in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Linker for Advanced Material Synthesis

(3,5-Dimethyl-1H-pyrazol-1-yl)methanol is emerging as a versatile linker in the synthesis of metal-organic frameworks (MOFs). Its unique structural and electronic properties, stemming from the pyrazole ring and the reactive methanol group, offer new possibilities for creating MOFs with tailored functionalities for applications in drug delivery, catalysis, and gas separation. To date, specific research detailing the use of this exact linker is limited in publicly available literature. However, based on the well-established principles of MOF synthesis with analogous pyrazole-based linkers, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on its potential applications and includes generalized experimental protocols.

I. Potential Applications

The bifunctional nature of this compound, featuring a coordinating pyrazole ring and a modifiable methanol group, makes it a promising candidate for several advanced applications:

  • Drug Delivery: The pyrazole moiety can coordinate with biocompatible metal ions like zinc, while the methanol group can be post-synthetically modified to attach therapeutic agents. This allows for the potential development of targeted and controlled drug delivery systems. Pyrazolate-based MOFs have shown high stability in alkaline solutions, which is advantageous for biomedical applications.

  • Catalysis: The nitrogen atoms in the pyrazole ring and the oxygen of the methanol group can act as active sites for catalytic reactions. The porous structure of the resulting MOFs can facilitate the diffusion of substrates and products, enhancing catalytic efficiency.

  • Gas Storage and Separation: The pore size and surface chemistry of MOFs can be tuned by the choice of linker. The methyl groups on the pyrazole ring of this linker can create specific interactions with gas molecules, potentially leading to MOFs with high selectivity for gases like CO2.

  • Sensing: The potential for post-synthetic modification of the methanol group allows for the introduction of functional moieties that can interact with specific analytes, making these MOFs candidates for chemical sensors.

II. Synthesis of this compound-based MOFs: A Generalized Protocol

Materials:

  • This compound (Linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Methanol, Ethanol)

  • Modulator (optional, e.g., Acetic acid, Formic acid)

Equipment:

  • Glass vials or Teflon-lined autoclave

  • Oven or heating mantle

  • Centrifuge

  • Vacuum oven

Experimental Workflow:

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Activation A Dissolve Metal Salt in Solvent C Mix Solutions (Add Modulator if needed) A->C B Dissolve Linker in Solvent B->C D Seal in Vial/Autoclave C->D E Heat at specific Temperature & Time D->E F Cool to Room Temperature E->F G Wash with Fresh Solvent (e.g., DMF, Ethanol) F->G H Centrifuge and Decant G->H I Activate by Solvent Exchange &/or Heating under Vacuum H->I

Caption: Generalized workflow for the solvothermal synthesis of MOFs.

Protocol Steps:

  • Solution Preparation:

    • In a glass vial, dissolve the chosen metal salt in the primary solvent. The concentration will depend on the desired stoichiometry and the specific MOF being synthesized.

    • In a separate vial, dissolve this compound in the same solvent.

  • Mixing and Reaction:

    • Combine the two solutions. If a modulator is used to control crystal growth, it should be added at this stage.

    • Securely cap the vial or seal the Teflon-lined autoclave.

    • Place the reaction vessel in an oven and heat to the desired temperature (typically between 80°C and 150°C) for a specified period (ranging from several hours to a few days).

  • Isolation and Purification:

    • Allow the reaction vessel to cool down to room temperature slowly.

    • Crystals of the MOF should have formed. Isolate the solid product by decanting the mother liquor.

    • Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

    • Use centrifugation to facilitate the separation of the solid from the solvent.

  • Activation:

    • To remove the solvent molecules occluded within the pores of the MOF, an activation step is necessary. This typically involves immersing the as-synthesized MOF in a volatile solvent (like ethanol or methanol) for a few days, with periodic replacement of the solvent.

    • After solvent exchange, the MOF is heated under vacuum to completely remove the guest solvent molecules, resulting in a porous, activated framework.

III. Characterization of this compound-based MOFs

A comprehensive characterization is crucial to confirm the successful synthesis and to understand the properties of the new MOF. The following table summarizes the key characterization techniques and the expected information obtained.

TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared to a simulated pattern from single-crystal X-ray diffraction if available.
Single-Crystal X-Ray Diffraction (SCXRD) Provides the precise three-dimensional atomic structure of the MOF, including bond lengths, bond angles, and pore geometry.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose. It can also indicate the loss of guest solvent molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the linker to the metal center by observing shifts in the vibrational frequencies of the pyrazole and methanol functional groups.
Gas Adsorption Analysis (e.g., N2 at 77 K) Measures the surface area (BET), pore volume, and pore size distribution of the activated MOF.
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to confirm the structure of the linker and can be used to analyze the digested MOF to verify the linker-to-metal ratio.

Logical Relationship of Characterization Techniques:

Characterization_Logic cluster_techniques Techniques Synthesis Successful Synthesis? Purity Phase Purity Synthesis->Purity Initial Check Structure Structural Confirmation Properties Property Analysis Structure->Properties SCXRD SCXRD Structure->SCXRD FTIR FTIR Structure->FTIR Purity->Structure If Crystalline PXRD PXRD Purity->PXRD Thermal Thermal Stability Properties->Thermal Porosity Porosity Properties->Porosity TGA TGA Thermal->TGA GasAds Gas Adsorption Porosity->GasAds

Caption: Logical flow of MOF characterization.

IV. Concluding Remarks

This compound holds significant promise as a linker for the development of novel metal-organic frameworks. While specific examples in the literature are yet to be widely reported, the foundational knowledge of MOF chemistry provides a solid basis for exploring its potential. The generalized protocols and characterization strategies outlined in these application notes are intended to guide researchers in the synthesis and evaluation of new materials based on this intriguing linker, paving the way for advancements in drug delivery, catalysis, and other fields. Researchers are encouraged to systematically vary synthetic parameters such as metal-to-linker ratio, solvent system, temperature, and reaction time to optimize the synthesis of MOFs with desired properties.

Troubleshooting & Optimization

troubleshooting low yield in the synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common route involves a two-step process. First, 3,5-dimethylpyrazole is synthesized, typically through the condensation of acetylacetone with hydrazine.[1] The resulting 3,5-dimethylpyrazole is then reacted with formaldehyde in a hydroxymethylation reaction to yield the desired product.[2]

Q2: I am experiencing a very low yield of this compound. What are the most likely causes?

Low yields in this synthesis are often attributed to the formation of a major byproduct, bis(3,5-dimethyl-1H-pyrazol-1-yl)methane.[3] This occurs when a methylene bridge, derived from formaldehyde, links two pyrazole rings. Other contributing factors can include incomplete reaction, difficult purification, and suboptimal reaction conditions.

Q3: How can I minimize the formation of the bis(3,5-dimethyl-1H-pyrazol-1-yl)methane byproduct?

Controlling the stoichiometry of the reactants is crucial. Using a molar excess of formaldehyde can favor the formation of the hydroxymethyl derivative. However, a large excess may lead to other side reactions. The reaction conditions, such as temperature and reaction time, also play a significant role. Milder conditions (e.g., room temperature for a longer duration) may favor the desired product over the bridged byproduct.[2]

Q4: What are the key parameters to optimize for improving the yield of the hydroxymethylation step?

The key parameters to optimize include the choice of solvent, the reaction temperature, the molar ratio of 3,5-dimethylpyrazole to formaldehyde, and the presence or absence of a base. While some protocols proceed without a base, the basicity of the pyrazole nitrogen itself can influence the reaction pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Formation of Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane This is the most common side reaction. To minimize its formation, carefully control the stoichiometry. Use a slight excess of formaldehyde. Consider running the reaction at a lower temperature for a longer period.[2] Some literature suggests that the reaction is slow but selective at room temperature.[2]
Inefficient Hydroxymethylation Ensure the quality of the formaldehyde source (e.g., paraformaldehyde or formalin solution). The reaction may require gentle heating to proceed at a reasonable rate. Refluxing in ethanol has been reported for a similar synthesis.
Issues with Starting Material Confirm the purity of the 3,5-dimethylpyrazole starting material. Impurities can interfere with the reaction.
Purification Losses This compound is a polar molecule. Optimize your purification strategy (e.g., column chromatography solvent system, recrystallization solvent) to minimize product loss.
Problem 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Products
Possible Cause Suggested Solution
Mixture of N1 and N2 isomers While less common in hydroxymethylation compared to alkylation, the possibility of substitution at the N2 position should be considered, especially if derivatizing the methanol group. Characterization by 1H NMR is essential to confirm the regioselectivity.
Unreacted Starting Material If the reaction has not gone to completion, you will see a spot corresponding to 3,5-dimethylpyrazole. Increase the reaction time or consider a moderate increase in temperature.
Formation of Byproducts The primary byproduct is bis(3,5-dimethyl-1H-pyrazol-1-yl)methane. Other potential side products can arise from the self-condensation of formaldehyde. Adjusting reaction conditions as described above can help.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

This protocol is adapted from established methods for the synthesis of pyrazoles from 1,3-dicarbonyl compounds.[1]

Materials:

  • Acetylacetone

  • Hydrazine hydrate or Hydrazine sulfate

  • Ethanol or an aqueous alkaline solution

Procedure:

  • Dissolve acetylacetone in ethanol.

  • Slowly add hydrazine hydrate to the solution while stirring. The reaction can be exothermic.

  • After the addition is complete, reflux the mixture for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or distillation.

Protocol 2: Synthesis of this compound

This protocol is based on the general procedure for N-hydroxymethylation of pyrazoles.[2]

Materials:

  • 3,5-Dimethylpyrazole

  • Formaldehyde (37% aqueous solution or paraformaldehyde)

  • Ethanol

Procedure:

  • Dissolve 3,5-dimethylpyrazole in ethanol in a round-bottom flask.

  • Add a slight molar excess (e.g., 1.2 equivalents) of formaldehyde solution.

  • The reaction can be performed under different conditions:

    • Option A (Milder Conditions): Stir the reaction mixture at room temperature for an extended period (e.g., 24-48 hours), monitoring by TLC. This may favor the formation of the desired product.[2]

    • Option B (Elevated Temperature): Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3 Expected Outcome & Notes
Solvent EthanolAcetonitrileDichloromethaneEthanol is a common protic solvent for this reaction. Acetonitrile is a polar aprotic solvent that can also be effective.[2]
Temperature Room Temperature50 °CRefluxLower temperatures may increase selectivity towards the desired hydroxymethyl product and reduce byproduct formation.[2]
Base NoneK₂CO₃ (catalytic)Triethylamine (catalytic)The reaction often proceeds without an added base. A mild, non-nucleophilic base may influence the reaction rate and selectivity.
Reaction Time 24-48 hours8-12 hours2-4 hoursLonger reaction times are generally required at lower temperatures.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of This compound check_byproduct Analyze Crude Product by TLC/NMR for Bis-pyrazole Byproduct start->check_byproduct byproduct_present Bis-pyrazole Detected check_byproduct->byproduct_present optimize_stoichiometry Adjust Stoichiometry: - Use slight excess of formaldehyde - Control addition rate byproduct_present->optimize_stoichiometry Yes no_byproduct No Significant Byproduct byproduct_present->no_byproduct No optimize_temp Modify Reaction Temperature: - Lower temperature (e.g., RT) - Increase reaction time optimize_stoichiometry->optimize_temp end_success Improved Yield optimize_temp->end_success check_completion Check Reaction Completion: - Monitor by TLC for starting material no_byproduct->check_completion incomplete_reaction Incomplete Reaction check_completion->incomplete_reaction increase_time_temp Increase Reaction Time or Temperature Moderately incomplete_reaction->increase_time_temp Yes check_purification Review Purification Protocol incomplete_reaction->check_purification No increase_time_temp->end_success optimize_purification Optimize Purification: - Adjust column solvent polarity - Test different recrystallization solvents check_purification->optimize_purification optimize_purification->end_success

Caption: Troubleshooting workflow for low yield.

General Synthetic Pathway

SynthesisPathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Hydroxymethylation Acetylacetone Acetylacetone Dimethylpyrazole 3,5-Dimethylpyrazole Acetylacetone->Dimethylpyrazole Hydrazine Hydrazine Hydrazine->Dimethylpyrazole Product This compound Dimethylpyrazole->Product Byproduct Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane Dimethylpyrazole->Byproduct Formaldehyde Formaldehyde Formaldehyde->Product Formaldehyde->Byproduct

Caption: Synthetic pathway for the target molecule.

References

side product formation in reactions with (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (3,5-Dimethyl-1H-pyrazol-1-yl)methanol. The information is designed to help you anticipate and resolve common issues encountered during its use in chemical synthesis.

Disclaimer: Direct literature on the specific side products of this compound is limited. The information provided here is based on the established reactivity of N-hydroxymethylazoles and general principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: this compound should be stored in a cool, dry place, away from heat and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation and moisture absorption. Keep the container tightly sealed.

Q2: What is the primary reactivity of this compound?

A2: The primary reactivity of this compound stems from the lability of the N-CH₂OH bond. It can act as an electrophile, releasing the (3,5-dimethyl-1H-pyrazol-1-yl)methyl cation or its equivalent, which can then be attacked by nucleophiles. This makes it an excellent reagent for Mannich-type reactions, where it introduces a (3,5-dimethyl-1H-pyrazol-1-yl)methyl group onto a substrate.[1]

Q3: Is this compound stable under acidic or basic conditions?

A3:

  • Acidic Conditions: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). This facilitates the formation of the N-pyrazolylmethyl cation, which can then react with nucleophiles. However, strong acidic conditions and high temperatures may promote side reactions such as the formation of bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl ether.[2][3]

  • Basic Conditions: The compound is generally more stable under mild basic conditions. Strong bases may deprotonate the hydroxyl group, forming an alkoxide, which could potentially participate in Williamson ether-type syntheses if an appropriate electrophile is present.[4]

Q4: Can this compound undergo self-reaction?

A4: Yes, under certain conditions, particularly with heat or acid catalysis, it can undergo self-condensation to form bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl ether and water. This is a common side reaction for N-hydroxymethyl compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Decomposition of the starting material: Prolonged heating or strong acidic/basic conditions can lead to decomposition. 2. Poor nucleophilicity of the substrate: The incoming nucleophile may not be strong enough to react efficiently. 3. Steric hindrance: Either the substrate or the pyrazole moiety may be too sterically hindered.1. Optimize reaction temperature and time: Start with milder conditions and monitor the reaction progress closely (e.g., by TLC or LC-MS). 2. Use a catalyst: For weaker nucleophiles, consider adding a Lewis or Brønsted acid to activate the hydroxyl group. 3. Modify the substrate: If possible, use a less hindered substrate.
Presence of a non-polar side product with a high molecular weight Formation of bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl ether: This can occur via self-condensation, especially under acidic conditions or upon heating.1. Control the stoichiometry: Use the nucleophilic substrate in slight excess. 2. Maintain a lower reaction temperature. 3. Add reagents sequentially: Add the this compound slowly to the solution of the nucleophile to favor the desired reaction over self-condensation.
Formation of multiple products 1. Reaction with impurities in the starting material: The this compound may contain residual 3,5-dimethylpyrazole or formaldehyde from its synthesis.[5][6] 2. Side reactions of the product: The desired product may be unstable under the reaction conditions and undergo further reactions.1. Purify the starting material: Recrystallize or chromatograph the this compound before use. 2. Use a formaldehyde scavenger: If formaldehyde is suspected to be an issue, a scavenger like sodium bisulfite could be added (if compatible with the desired reaction). 3. Monitor the reaction and isolate the product promptly once the formation of the desired compound is complete.
Reaction is stalled or incomplete Reversible reaction: The condensation reaction may be in equilibrium with the starting materials.Remove water as it is formed: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) if the solvent is compatible.

Data Presentation

Table 1: Successful Reaction Conditions for Condensation Reactions with this compound

NucleophileSolventCatalyst/ConditionsProduct YieldReference
4-Aminobenzoic acidAcetonitrileRoom temperature, 6 days68.5%[7]
Primary aminesNot specifiedCondensationNot specified[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)anilines

This protocol is a general guideline for the Mannich-type reaction between this compound and an aniline derivative.

Materials:

  • This compound

  • Substituted aniline

  • Acetonitrile (or another suitable aprotic solvent)

  • Stirring plate and stir bar

  • Reaction vessel (e.g., round-bottom flask with a condenser if heating)

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) in acetonitrile (10 mL), add this compound (1.2 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Note: Some reactions may require gentle heating to proceed at a reasonable rate. If so, equip the flask with a condenser and heat to 40-50 °C.

  • Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold acetonitrile.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Troubleshooting Notes:

  • If a significant amount of bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl ether is observed, try adding the this compound solution dropwise to the aniline solution.

  • If the reaction is slow, a catalytic amount of a mild acid (e.g., acetic acid) can be added, but this may also increase the rate of ether formation.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Starting Material cluster_reaction Mannich-Type Reaction cluster_troubleshooting Troubleshooting pyrazole 3,5-Dimethylpyrazole start_material This compound pyrazole->start_material Reaction formaldehyde Formaldehyde formaldehyde->start_material product Desired Product start_material->product Condensation nucleophile Nucleophile (e.g., Amine) nucleophile->product low_yield Low Yield product->low_yield Issue side_product Side Product Formation product->side_product Issue

Caption: General experimental workflow from synthesis to reaction and potential issues.

reaction_pathways cluster_main Reaction Pathways cluster_desired Desired Pathway cluster_side Potential Side Reactions start This compound + Nucleophile (Nu-H) desired_product Desired Product (Pyrazolylmethyl-Nu) start->desired_product Condensation (-H2O) ether Bis(pyrazolylmethyl) Ether start->ether Self-condensation (-H2O) decomposition 3,5-Dimethylpyrazole + Formaldehyde start->decomposition Reversion

Caption: Desired reaction pathway versus potential side reactions.

troubleshooting_flowchart start Reaction Issue Observed q1 What is the main issue? start->q1 low_yield Low Yield q1->low_yield Low Yield side_product Unexpected Side Product q1->side_product Side Product q2_yield Is starting material consumed? low_yield->q2_yield q2_side What is the nature of the side product? side_product->q2_side sol_yield_no Optimize conditions: - Increase temperature - Add catalyst - Check nucleophile reactivity q2_yield->sol_yield_no No sol_yield_yes Check for decomposition: - Lower temperature - Check pH q2_yield->sol_yield_yes Yes high_mw High MW, non-polar q2_side->high_mw High MW multiple_spots Multiple products q2_side->multiple_spots Multiple Spots sol_high_mw Ether formation likely: - Use excess nucleophile - Lower temperature - Slow addition of pyrazole methanol high_mw->sol_high_mw sol_multiple Impure starting material or product instability: - Purify starting material - Monitor reaction and work up quickly multiple_spots->sol_multiple

Caption: A troubleshooting flowchart for reactions involving this compound.

References

Technical Support Center: Column Chromatography of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the purification of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol derivatives by column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography process in a question-and-answer format.

Question: My separation is poor, and the fractions contain a mixture of my target compound and impurities. What's going wrong?

Answer: Poor resolution is a common issue that can stem from several factors. Here's how to troubleshoot it:

  • Incorrect Solvent System: The polarity of your mobile phase (eluent) is critical. If your eluent is too polar, all compounds will travel down the column quickly and close together. If it's not polar enough, they will move too slowly or not at all. Use Thin-Layer Chromatography (TLC) to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.3.[1]

  • Column Overloading: Loading too much crude sample onto the column will result in broad, overlapping bands. As a rule of thumb, the amount of sample should be about 1-5% of the mass of the stationary phase.

  • Flow Rate is Too High: An excessively fast flow rate reduces the number of equilibrium events between the stationary and mobile phases, leading to broader peaks and poorer separation. For small-diameter columns, the optimal flow rate is lower than for larger ones.[2]

  • Compound Degradation: Your compound may be unstable on the silica gel stationary phase.[1] You can check for stability by running a 2D TLC plate.[1] If degradation occurs, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]

Question: My target compound is taking a very long time to elute, or it's not coming off the column at all. How can I get it out?

Answer: This indicates that your compound has a strong affinity for the stationary phase, likely due to high polarity.

  • Increase Mobile Phase Polarity: The most straightforward solution is to gradually increase the polarity of your eluent.[1] For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. If you are already using a high concentration of ethyl acetate, you may need to add a stronger solvent like methanol.

  • Check for Decomposition: As mentioned previously, the compound might be decomposing on the column.[1] If increasing solvent polarity doesn't work, this is a likely cause. Test for stability and consider switching to a different stationary phase.[1]

Question: My compound eluted immediately after the solvent front, with no separation from non-polar impurities. What should I do?

Answer: This happens when the compound has very low affinity for the stationary phase because the mobile phase is too polar.

  • Decrease Mobile Phase Polarity: You need to use a less polar solvent system.[1] For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

  • Consider Reversed-Phase Chromatography: If your compound is very non-polar, normal-phase chromatography may not be suitable. Reversed-phase chromatography, which uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol), is often a better choice for such compounds.[3]

Question: The collected fractions show significant peak tailing on TLC. How can I achieve sharper bands?

Answer: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase or issues with the column packing.

  • Acidic/Basic Compounds: The pyrazole ring system is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.[4] Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to your mobile phase can neutralize these active sites and improve peak shape.

  • Column Bed Deterioration: The packed bed of the column may have deteriorated.[4] This can be caused by issues like cracking or channeling if the column runs dry.[2]

  • Extra-Column Band Broadening: This can be an issue in HPLC systems where tubing or fittings contribute to the broadening of peaks.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a mobile phase for this compound derivatives? A good starting point for these moderately polar compounds is a mixture of hexane and ethyl acetate. Begin with a ratio of around 4:1 (Hexane:EtOAc) and adjust based on TLC results to achieve an Rf of 0.2-0.3 for your target compound.[1] For more polar derivatives, a dichloromethane/methanol system may be more appropriate.[5]

Q2: Should I use silica gel or alumina as the stationary phase? Silica gel is the most common and versatile stationary phase.[5] However, due to the basic nature of the pyrazole moiety, some derivatives may exhibit strong, undesired interactions with acidic silica, leading to tailing or decomposition.[1] If you encounter these issues, switching to neutral or basic alumina is a recommended alternative.

Q3: My crude product has poor solubility in the chosen eluent. How can I load it onto the column? For compounds with poor solubility in the mobile phase, the "dry loading" method is highly effective.[2] First, dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane, acetone, or methanol). Add silica gel (approximately 10-20 times the mass of your sample) to this solution to form a slurry.[2] Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully layered on top of the packed column.[2]

Q4: When is it appropriate to use gradient elution instead of isocratic elution? Isocratic elution (using a constant solvent composition) is ideal for simple separations where the compounds of interest have similar polarities. For complex mixtures containing compounds with a wide range of polarities, gradient elution is superior. By gradually increasing the polarity of the mobile phase during the run, you can effectively separate compounds that are far apart in polarity—eluting the non-polar ones first and then drawing out the more polar compounds that would otherwise remain on the column.[3]

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Mobile Phase Selection via TLC:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • The ideal system is one that moves the target compound to an Rf value of approximately 0.2-0.3 and shows good separation from impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column (the height of the silica should be at least 10-15 times the height of the sample band).

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level must never drop below the top of the silica bed.[2]

    • Add another thin layer of sand on top of the packed silica to protect the surface.[2]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum possible amount of mobile phase (or a slightly more polar solvent if necessary).[2] Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the sand layer without disturbing the silica surface.[2]

    • Dry Loading: Follow the procedure described in FAQ #3.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or vials as the solvent flows through the column.

    • If using gradient elution, gradually increase the proportion of the more polar solvent in your mobile phase.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain your pure compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.

Data Presentation

Table 1: Typical Chromatographic Conditions for Pyrazole Derivatives

Stationary PhaseMobile Phase System ExamplesCompound Polarity SuitabilityNotes
Silica Gel (Normal Phase)Hexane / Ethyl AcetateLow to Medium PolarityMost common starting point. A gradient from 10% to 50% EtOAc is often effective.
Silica Gel (Normal Phase)Dichloromethane / MethanolMedium to High PolarityGood for more polar derivatives. A small amount of MeOH (1-5%) significantly increases polarity.[5]
Neutral AluminaHexane / Ethyl AcetateLow to Medium Polarity (Basic compounds)Use when compound degrades or shows severe tailing on silica gel.[1]
C18 Silica (Reversed-Phase)Acetonitrile / Water or Methanol / WaterHigh Polarity / Water-SolubleOften used in HPLC. May require a buffer or acid modifier (e.g., formic acid).[3]

Table 2: Quick Troubleshooting Summary

ProblemMost Likely CauseRecommended Solution
Poor Separation Incorrect mobile phase polarityOptimize solvent system using TLC to get target Rf ≈ 0.2-0.3.[1]
Compound Stuck on Column Mobile phase not polar enoughGradually increase the polarity of the eluent.[1]
Compound Elutes Too Fast Mobile phase is too polarDecrease the polarity of the eluent.[1]
Peak Tailing Strong interaction with acidic silicaAdd 0.1-1% triethylamine to the mobile phase or switch to neutral alumina.
Cracked Column Bed Column ran dry during packing/runningRe-pack the column, ensuring the solvent level always stays above the silica surface.[2]

Visualizations

G Figure 1: General Workflow for Column Chromatography A Crude Product B TLC Analysis to Select Solvent System A->B C Pack Column (Slurry Method) B->C D Load Sample (Wet or Dry Method) C->D E Elute with Mobile Phase (Isocratic or Gradient) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Compound I->J

Caption: General workflow for the purification of chemical compounds via column chromatography.

G Figure 2: Troubleshooting Logic for Poor Separation Start Problem: Poor Separation CheckTLC Analyze TLC Plate of Crude Mixture Start->CheckTLC Rf_Value Is target Rf ≈ 0.2-0.3? CheckTLC->Rf_Value AdjustPolarity Solution: Adjust Mobile Phase Polarity Rf_Value->AdjustPolarity No CheckLoading Is column overloaded? (>5% sample to silica mass) Rf_Value->CheckLoading Yes ReduceLoad Solution: Reduce sample amount or use a larger column CheckLoading->ReduceLoad Yes CheckFlowRate Is flow rate too high? CheckLoading->CheckFlowRate No ReduceFlow Solution: Decrease flow rate CheckFlowRate->ReduceFlow Yes CheckStability Is compound stable on silica? (Check with 2D TLC) CheckFlowRate->CheckStability No CheckStability->AdjustPolarity Yes ChangeStationary Solution: Use neutral alumina or deactivated silica CheckStability->ChangeStationary No

Caption: A decision-making flowchart for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Optimizing N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Find troubleshooting guidance for common experimental issues and answers to frequently asked questions below.

Troubleshooting Guide

This guide addresses the most common challenges encountered during the N-alkylation of pyrazoles, offering systematic approaches to diagnose and resolve them.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors, from incomplete deprotonation to suboptimal reactivity of your electrophile.

  • Issue: Incomplete deprotonation of the pyrazole NH.

    • Solution: The acidity of the pyrazole N-H proton requires a sufficiently strong base for complete deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base.

    • Recommendation: Change the base from a carbonate (e.g., K₂CO₃) to a hydride (e.g., NaH) or a hydroxide (e.g., KOH).[1][2] Always ensure anhydrous conditions, especially when using hydride bases.

  • Issue: The alkylating agent is not reactive enough.

    • Solution: The leaving group on the alkylating agent significantly impacts its electrophilicity.

    • Recommendation: If your reaction is sluggish, consider changing the leaving group in the order of reactivity: -Cl < -Br < -I < -OTs (tosylate). Using a more reactive alkyl iodide or tosylate can often improve yields and reaction times.[1]

  • Issue: Side reactions or reagent decomposition.

    • Solution: Certain combinations of reagents can lead to undesired side reactions. For instance, highly reactive alkylating agents like benzyl bromide can react with strong bases like potassium hydroxide to form side products such as benzyl alcohol.[3]

    • Recommendation: If you suspect a side reaction with the base, consider using a less reactive alkylating agent (e.g., benzyl chloride instead of benzyl bromide with KOH) or a non-nucleophilic base.[3] Monitor the reaction by TLC or LC-MS to track the formation of byproducts.

Q2: How can I control the regioselectivity of the reaction (N1 vs. N2 alkylation)?

This is the most frequent challenge in pyrazole alkylation. The outcome is a delicate balance of steric, electronic, and conditional factors.[1][4]

  • Issue: Formation of an inseparable mixture of N1 and N2 isomers.

    • Solution: The similar electronic properties of the two nitrogen atoms often lead to a mixture of regioisomers.[1][4] Selectivity is typically governed by directing the alkylating agent to the less sterically hindered nitrogen.

    • Recommendations:

      • Steric Hindrance: The most powerful factor is often sterics. Alkylation preferentially occurs at the nitrogen atom with the less bulky adjacent substituent (at C5 for N1-alkylation, or C3 for N2-alkylation).[1] Using a bulkier alkylating agent can also enhance this preference.[1][5]

      • Reaction Conditions: The choice of base and solvent system is critical and can dramatically switch selectivity. For instance, combinations like NaH in THF or K₂CO₃ in DMSO are known to favor N1-alkylation.[1]

      • Specialized Reagents: For challenging cases, particularly for N1-methylation, sterically bulky "masked" methylating reagents like α-halomethylsilanes can provide excellent selectivity where traditional reagents like methyl iodide fail.[5]

Q3: My reaction is forming a dialkylated quaternary salt. How can I prevent this?

The N-alkylated pyrazole product can sometimes be more nucleophilic than the starting material, leading to a second alkylation event.

  • Issue: Over-alkylation of the product.

    • Solution: This typically occurs when using an excess of the alkylating agent or under forcing conditions (high temperature or concentration).

    • Recommendations:

      • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of the alkylating agent.[1]

      • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration, minimizing the chance of the product reacting further.[1]

      • Reduce Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation.[1]

Troubleshooting Decision Tree

Use this diagram to navigate common experimental problems and identify potential solutions.

Troubleshooting Start Problem Observed LowYield Low Yield Start->LowYield PoorSelectivity Poor Regioselectivity (N1/N2 Mixture) Start->PoorSelectivity SideProduct Side Product Formation Start->SideProduct Base Is Base Strong Enough? (e.g., K2CO3) LowYield->Base Sterics Is there a significant steric difference between C3 and C5 substituents? PoorSelectivity->Sterics QuatSalt Dialkylated Quaternary Salt? SideProduct->QuatSalt AlkylatingAgent Is Alkylating Agent Reactive Enough? (e.g., R-Cl) Base->AlkylatingAgent Yes Sol_Base Use Stronger Base (e.g., NaH, KOH) Base->Sol_Base No Conditions Are Conditions Optimized? AlkylatingAgent->Conditions Yes Sol_Agent Use More Reactive Agent (e.g., R-I, R-OTs) AlkylatingAgent->Sol_Agent No Sol_Conditions Increase Temp/Time Ensure Anhydrous Conditions->Sol_Conditions No SolventBase Are Solvent/Base conditions optimized for regioselectivity? Sterics->SolventBase Yes Sol_Sterics Use Bulky Alkylating Agent (e.g., R-SiMe3CH2X) Sterics->Sol_Sterics No Sol_SolventBase Switch System: - K2CO3/DMSO - NaH/THF SolventBase->Sol_SolventBase No Decomp Reagent Decomposition? QuatSalt->Decomp No Sol_QuatSalt Control Stoichiometry (1.0 eq R-X) Slow Addition, Lower Temp QuatSalt->Sol_QuatSalt Yes Sol_Decomp Check Reagent Compatibility (e.g., R-Br + KOH) Use less reactive halide Decomp->Sol_Decomp Yes

Caption: A decision tree for troubleshooting common N-alkylation issues.

Frequently Asked Questions (FAQs)

Q4: Which base and solvent combination is best for achieving N1 regioselectivity?

While substrate-dependent, a common and effective combination for favoring the N1 position on sterically biased pyrazoles is potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1] For more difficult cases, using sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is also a powerful option for directing to the N1 position.[1]

Q5: Can I use microwave irradiation to speed up my reaction?

Yes, microwave-assisted synthesis is an excellent technique for the N-alkylation of pyrazoles. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.[6][7][8] This method is particularly advantageous for high-throughput synthesis in drug discovery settings.

Q6: What is Phase Transfer Catalysis (PTC) and when should I use it for pyrazole alkylation?

Phase Transfer Catalysis (PTC) is a technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid inorganic base and an organic solution). A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the deprotonated pyrazole anion into the organic phase to react with the alkylating agent. This method is highly effective, often proceeds under mild conditions, and can even be performed without any solvent, leading to high yields and easy work-up.[3][9] It is an excellent choice for a robust, scalable, and efficient alkylation process.[3]

Q7: Are there alternatives to using strong bases?

Yes, acid-catalyzed methods have been developed. One notable example involves using trichloroacetimidates as the alkylating agent with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[10][11] This approach avoids strong bases and high temperatures. Regioselectivity in these reactions is typically controlled by steric factors, with the alkyl group adding to the less hindered nitrogen.[10][11]

Data Presentation: Reaction Condition Comparison

The choice of base and solvent has a profound impact on reaction yield and regioselectivity. The table below summarizes common conditions and their typical outcomes.

BaseSolventTemperatureTypical Outcome/Notes
K₂CO₃ DMF, DMSORoom Temp to 80 °CStandard conditions. Often favors N1-alkylation due to steric control. Moderate to good yields.[1]
Cs₂CO₃ Acetonitrile, DMFRoom Temp to 80 °CMore effective than K₂CO₃ for less reactive systems. Good yields.
NaH THF, DME0 °C to RefluxStrong base, ensures complete deprotonation. Excellent for achieving high yields. Favors N1-alkylation . Requires strict anhydrous conditions.[1][12]
KOH Dichloromethane, TolueneRoom Temp to RefluxOften used in Phase Transfer Catalysis (PTC) with a catalyst like TBAB. Can give excellent yields.[3]
Brønsted Acid (CSA) DichloromethaneRoom TempUsed with trichloroacetimidate electrophiles. Avoids strong bases. Selectivity is sterically driven.[10][11]

Experimental Protocols

Protocol 1: General N-Alkylation using K₂CO₃/DMF

This protocol is a standard starting point for the N1-alkylation of substituted pyrazoles.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (to make a 0.1-0.5 M solution) followed by powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

  • Alkylating Agent: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol provides a rapid and efficient method for pyrazole synthesis.[8]

  • Preparation: In a designated microwave reaction vial, add the pyrazole (1.0 eq), the alkylating agent (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent: Add a high-boiling point solvent such as DMF, DMSO, or acetonitrile (2-5 mL).

  • Sealing: Securely seal the vial with an appropriate cap.

  • Microwave Reaction: Place the vial in the microwave reactor. Set the temperature to 100-150 °C and the reaction time to 10-30 minutes.

  • Work-up & Purification: After the reaction, cool the vial to room temperature. Work up the reaction mixture as described in Protocol 1. Purify the product by chromatography or recrystallization.

Workflow and Pathway Diagrams

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Work-up & Purification A Add Pyrazole (1 eq) to dry flask B Add Anhydrous Solvent (e.g., DMF, THF) A->B C Add Base (e.g., K2CO3, NaH) B->C D Add Alkylating Agent (R-X) (1.1 eq) C->D E Stir at appropriate temperature (RT to Reflux) D->E F Monitor by TLC / LC-MS E->F G Quench Reaction (e.g., add water) F->G Reaction Complete H Extract with Organic Solvent G->H I Dry, Filter, Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General experimental workflow for N-alkylation of pyrazoles.

References

Technical Support Center: Synthesis of Substituted Pyrazoles from Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted pyrazoles from dicarbonyl compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of substituted pyrazoles.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyrazole synthesis, particularly in the Knorr synthesis involving the cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine derivative, can be attributed to several factors.[1][2] The primary issues often revolve around starting material quality, suboptimal reaction conditions, and the occurrence of side reactions.[1]

Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2] Impurities can lead to unwanted side reactions, which reduce the yield and complicate the purification process.[1][2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is highly recommended.[1]

  • Optimize Reaction Stoichiometry: Carefully control the stoichiometry of the reactants. In some instances, using a slight excess of the hydrazine (typically 1.0-1.2 equivalents) can help drive the reaction to completion.[1]

  • Evaluate Reaction Conditions:

    • Temperature and Time: These are critical parameters that often require optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[1]

    • Solvent: The choice of solvent can significantly impact the reaction outcome. While ethanol is commonly used, aprotic dipolar solvents like DMF may provide better results, especially with aryl hydrazines.[2][3]

    • pH: The acidity or basicity of the reaction medium can influence the nucleophilicity of the hydrazine and the stability of intermediates.[2] If using a hydrazine salt (e.g., hydrochloride), the addition of a mild base like sodium acetate can be beneficial.[1]

  • Consider Side Reactions: Be mindful of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to hydrazone intermediates.[1][4]

G start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_purity->start Impure check_stoichiometry Verify Reactant Stoichiometry check_purity->check_stoichiometry Pure check_stoichiometry->start Incorrect optimize_conditions Optimize Reaction Conditions (T, t, solvent, pH) check_stoichiometry->optimize_conditions Correct monitor_reaction Monitor Reaction (TLC, LC-MS) optimize_conditions->monitor_reaction consider_side_reactions Investigate Potential Side Reactions monitor_reaction->consider_side_reactions No Improvement yield_improved Yield Improved monitor_reaction->yield_improved Improvement Seen purification Review Purification Technique consider_side_reactions->purification purification->start Losses Occur purification->yield_improved Optimized

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] Regioselectivity is governed by a combination of steric and electronic factors of the substituents on both reactants.[1][5][6]

Strategies to Enhance Regioselectivity:

  • Exploit Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder the attack at the adjacent carbonyl group, thus favoring the formation of a single regioisomer.[2][6]

  • Leverage Electronic Effects: The electronic properties of the substituents play a crucial role. Electron-withdrawing groups (e.g., -CF₃) make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[5][6]

  • Modify Reaction Conditions:

    • pH Control: The regioselectivity can be pH-dependent. Acidic conditions might favor one isomer, while basic conditions could favor the other.[2][5]

    • Solvent Selection: The choice of solvent can have a profound impact on the isomeric ratio.[2] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to conventional solvents like ethanol.[7] Aprotic dipolar solvents such as DMF can also improve selectivity.[3]

    • Temperature: Reaction temperature can be a critical parameter in controlling the ratio of regioisomers.[2]

  • Alternative Synthetic Approaches: If modifying reaction conditions is not sufficient, consider alternative strategies. The use of β-enaminones, which have differentiated electrophilic centers, can lead to higher regioselectivity.[2]

G reactants Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack_c1 Attack at Carbonyl 1 reactants->attack_c1 attack_c2 Attack at Carbonyl 2 reactants->attack_c2 intermediate1 Hydrazone Intermediate 1 attack_c1->intermediate1 intermediate2 Hydrazone Intermediate 2 attack_c2->intermediate2 product1 Regioisomer A intermediate1->product1 Cyclization product2 Regioisomer B intermediate2->product2 Cyclization factors {Factors Influencing Pathway:|Steric Hindrance|Electronic Effects|Solvent|pH|Temperature} factors->reactants

Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.

Q3: My reaction mixture has turned a dark color. Is this normal, and how can I obtain a clean product?

A3: Discoloration of the reaction mixture, often to yellow, red, or brown, is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is frequently due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1] If using a hydrazine salt, the reaction mixture can become acidic, potentially promoting the formation of colored byproducts.[1]

Troubleshooting and Purification:

  • Base Addition: If a hydrazine salt is used, adding a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that lead to colored impurities.

  • Purification Techniques:

    • Filtration: If the desired product is a solid and precipitates from the reaction mixture, it can be collected by vacuum filtration and washed with a suitable solvent to remove some of the colored impurities.[1]

    • Recrystallization: This is a very effective method for purifying solid pyrazole products and removing colored byproducts.[1]

    • Column Chromatography: For liquid products or solids that are difficult to recrystallize, column chromatography on silica gel is a standard and effective purification technique.[1]

Q4: I am struggling with the N-alkylation of my substituted pyrazole, resulting in a mixture of N1 and N2 isomers. What can I do?

A4: The N-alkylation of unsymmetrically substituted pyrazoles can be challenging due to the similar nucleophilicity of the two nitrogen atoms, often leading to a mixture of N1 and N2 alkylated products.[2] The outcome is influenced by both steric and electronic factors.[2]

Troubleshooting N-Alkylation:

  • Base Selection: The choice of base is critical. Ensure the base is strong enough to fully deprotonate the pyrazole. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] The reaction should be conducted under anhydrous conditions, especially when using NaH.[2]

  • Solvent Choice: Poor solubility of the pyrazole or the base can impede the reaction. Switching to a more polar aprotic solvent like DMF or DMSO can improve solubility and reaction rates.[2]

  • Steric Control: The regioselectivity of N-alkylation can often be controlled by steric hindrance. A bulky substituent on the pyrazole ring will typically direct the incoming alkyl group to the less sterically hindered nitrogen atom.

  • Protecting Groups: In more complex cases, a protecting group strategy might be necessary to achieve the desired regioselectivity.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-Phenyl-1,3-butanedione with Methylhydrazine

SolventRatio of Isomers (1,5-dimethyl-3-phenyl : 1,3-dimethyl-5-phenyl)Reference
Ethanol1 : 1.3[7]
2,2,2-Trifluoroethanol (TFE)> 95 : 5[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 95 : 5[7]

Table 2: General Troubleshooting Summary for Pyrazole Synthesis

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Impure starting materials; Suboptimal reaction conditions (T, t, solvent, pH); Side reactions; Loss during workup/purificationUse high-purity reagents; Optimize reaction parameters; Monitor reaction progress; Review and refine purification techniques
Regioisomer Mixture Use of unsymmetrical dicarbonyl or hydrazine; Similar steric/electronic environment at carbonylsModify substituents to introduce steric/electronic bias; Optimize solvent (e.g., use fluorinated alcohols), pH, and temperature; Consider alternative synthetic routes (e.g., using β-enaminones)
Colored Impurities Degradation/oxidation of hydrazine; Acid-catalyzed side reactionsUse fresh hydrazine; Run reaction under inert atmosphere; Add a mild base if using a hydrazine salt; Purify by recrystallization or chromatography
Incomplete Reaction Insufficient reaction time or temperature; Low reactivity of starting materialsIncrease reaction time and/or temperature; Monitor by TLC/LC-MS; Use a more reactive dicarbonyl or hydrazine derivative if possible

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol).

  • Hydrazine Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), add a mild base like sodium acetate (1.0-1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.[1] The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a solid product precipitates, collect it by vacuum filtration and wash with a small amount of cold solvent.[1]

    • If no solid forms, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

G start Start dissolve Dissolve 1,3-Dicarbonyl in Solvent start->dissolve add_hydrazine Add Hydrazine Derivative (and optional base) dissolve->add_hydrazine reflux Heat to Reflux add_hydrazine->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temp monitor->cool Complete workup Workup: Filter Precipitate or Remove Solvent cool->workup purify Purify: Recrystallization or Column Chromatography workup->purify end Pure Pyrazole purify->end

Caption: Experimental workflow for a typical Knorr pyrazole synthesis.

References

Technical Support Center: Preventing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you control and prevent the formation of regioisomers in your pyrazole synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, potentially leading to two different substitution patterns. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles. For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.

Q3: How can I distinguish between different pyrazole regioisomers?

A3: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR

Technical Support Center: Synthesis of Pyrazoles via Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of condensation reactions for pyrazole synthesis.

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis, focusing on improving reaction yields and addressing common side reactions.

Issue 1: Low or No Yield of the Desired Pyrazole

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials.

  • The isolated yield of the pyrazole product is consistently low.

Possible Causes and Solutions:

CauseRecommended Solution
Purity of Starting Materials Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.
Reaction Stoichiometry Verify the stoichiometry of the reactants. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, solvent, and pH. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1] For many condensation reactions, heating is necessary; consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[2][3]
Inappropriate Catalyst The choice and amount of acid or base catalyst can be critical. For Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[4][5] In some cases, Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZrCl₄) or other catalysts like nano-ZnO have been shown to improve yields.[2][3]
Incomplete Cyclization The reaction may stall at the hydrazone intermediate, especially if the hydrazine is deactivated by electron-withdrawing groups.[1] Increasing the reaction temperature or prolonging the reaction time can help drive the cyclization to completion.[1]

Troubleshooting Workflow for Low Yield

low_yield_workflow start Start: Low Pyrazole Yield check_purity Assess Purity of Starting Materials start->check_purity check_stoichiometry Verify Reaction Stoichiometry check_purity->check_stoichiometry Purity Confirmed end_bad Persistent Low Yield check_purity->end_bad Impurities Detected optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Catalyst) check_stoichiometry->optimize_conditions Stoichiometry Correct check_stoichiometry->end_bad Stoichiometry Incorrect monitor_reaction Monitor Reaction by TLC/LC-MS optimize_conditions->monitor_reaction end_good Improved Yield monitor_reaction->end_good Reaction Goes to Completion monitor_reaction->end_bad Incomplete Reaction

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Issue 2: Formation of Regioisomers

Symptoms:

  • ¹H NMR or LC-MS analysis of the crude product shows a mixture of two or more isomeric products.

Possible Causes and Solutions:

CauseRecommended Solution
Use of Unsymmetrical Reagents The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.
Reaction Conditions Regioselectivity can be influenced by reaction conditions. Altering the solvent, temperature, or catalyst can favor the formation of one regioisomer over the other. Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) with the addition of an acid like HCl have been shown to improve regioselectivity compared to protic solvents like ethanol.[7]
Steric and Electronic Effects The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants. Consider modifying the starting materials, if possible, to enhance the preference for one reaction pathway.
Separation of Isomers If the formation of a mixture is unavoidable, the regioisomers will need to be separated. This is typically achieved by column chromatography on silica gel. Developing an effective solvent system using TLC is a crucial first step.[6]

Troubleshooting Workflow for Regioisomer Formation

regioisomer_workflow start Start: Regioisomer Mixture Observed analyze_reagents Analyze Symmetry of Starting Materials start->analyze_reagents unsymmetrical_reagents Unsymmetrical 1,3-Dicarbonyl or Hydrazine Used analyze_reagents->unsymmetrical_reagents Unsymmetrical Reagents Confirmed modify_conditions Modify Reaction Conditions (Solvent, Temperature, Catalyst) unsymmetrical_reagents->modify_conditions attempt_separation Attempt Separation by Column Chromatography modify_conditions->attempt_separation Mixture Still Formed end_success Desired Regioisomer Isolated modify_conditions->end_success Single Regioisomer Favored attempt_separation->end_success Successful Separation end_failure Separation Unsuccessful/Undesired Ratio attempt_separation->end_failure Difficult Separation

Caption: A logical workflow for addressing the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis?

A1: The most common side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[1] This occurs because the initial nucleophilic attack of the hydrazine can happen at two different carbonyl carbons, leading to a mixture of products.[1]

Q2: My reaction mixture turns a dark color. Is this normal, and how can I prevent it?

A2: Discoloration of the reaction mixture, often to yellow or red, can be due to the decomposition of the hydrazine starting materials or the oxidation of intermediates.[1] While this may not always affect the yield of the desired product, it can complicate purification. Using fresh, high-purity hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these side reactions.

Q3: I seem to have formed a pyrazoline instead of a pyrazole. How can I fix this?

A3: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is common, especially when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde. The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the aromatic pyrazole, an oxidation step is required. This can often be achieved by simply heating in glacial acetic acid or by using a mild oxidizing agent like bromine in a suitable solvent.

Q4: Can I run the reaction without a solvent?

A4: Yes, solventless reactions for pyrazole synthesis have been reported and can be highly efficient, often requiring only a catalytic amount of acid.[8] This approach can lead to shorter reaction times, simpler workup, and is environmentally friendly.

Q5: What is a multicomponent reaction for pyrazole synthesis, and what are its advantages?

A5: Multicomponent reactions (MCRs) for pyrazole synthesis involve combining three or more starting materials in a single step to form the pyrazole ring.[9][10] This approach is highly efficient as it avoids the need to isolate intermediates, saving time and resources. MCRs often lead to high yields and allow for the rapid generation of a diverse library of pyrazole derivatives.[10]

Data Presentation

Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux5<10[3]
Acetic Acid (cat.)1-Propanol1001High (not specified)[11]
Nano-ZnOControlled--95[3]
NaCoMo---up to 99[3]
Cu(OTf)₂Toluene60-60[12]
Fe(OTf)₃Toluene60-0[12]
Sc(OTf)₃ / DBU---97[12]
Iodine / TBHPDMF80-35[12]
--INVALID-LINK-- / Cu(OTf)₂---~82[3]
Table 2: Effect of Solvent on Pyrazole Synthesis
SolventTemperature (°C)TimeYield (%)NotesReference
EthanolRoom Temp.-Equimolar mixture of regioisomersConventional condition[7]
N,N-Dimethylacetamide (DMAc)Room Temp.-74-77 (98:2 regioselectivity)With HCl, accelerates dehydration[7]
Toluene60-GoodBetter than THF or dioxane[12]
THF60-Poor-[12]
Dioxane60-Poor-[12]
Ethylene GlycolRoom Temp.-70-95Eco-friendly procedure[3]
Water--Good to ExcellentGreen synthesis approach[13]
Solvent-freeRoom Temp.ShortHighWith catalytic sulfuric acid[8]

Experimental Protocols

Protocol 1: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol describes the synthesis of Edaravone from ethyl acetoacetate and phenylhydrazine.[5][14]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.[5][14]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[5][14]

  • Isolation: Cool the resulting syrup in an ice bath.[5][14]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[5][14]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.[5][14]

Experimental Workflow for Knorr Pyrazole Synthesis

knorr_workflow start Start add_reagents Add Ethyl Acetoacetate and Phenylhydrazine to Flask start->add_reagents reflux Heat Under Reflux for 1 hour add_reagents->reflux cool Cool Reaction Mixture in Ice Bath reflux->cool crystallize Induce Crystallization with Diethyl Ether cool->crystallize filter Collect Crude Product by Vacuum Filtration crystallize->filter recrystallize Recrystallize from Ethanol filter->recrystallize end Pure 3-Methyl-1-phenyl-5-pyrazolone recrystallize->end mcr_logic cluster_reactants Reactants Aldehyde Aldehyde OnePot One-Pot Reaction (with Catalyst) Aldehyde->OnePot Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->OnePot Hydrazine Hydrazine Hydrazine->OnePot Pyrazole Polysubstituted Pyrazole OnePot->Pyrazole

References

Technical Support Center: Purification Strategies for Polar Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of polar pyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification strategies for polar pyrazole derivatives?

A1: The most common purification techniques for polar pyrazole derivatives are recrystallization, column chromatography, and acid-base extraction.[1] The choice of method depends on the specific properties of the derivative, including its polarity, solubility, and the nature of the impurities. For highly polar compounds, specialized chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may also be employed.[2][3]

Q2: My crude product is highly colored (yellow/red). How can I remove these colored impurities?

A2: Colored impurities in pyrazole synthesis are common, often due to side reactions or decomposition of starting materials like phenylhydrazine.[4][5] Two effective methods for their removal are:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can adsorb the colored impurities. The charcoal is then removed by hot filtration. Be aware that this may also adsorb some of your desired product, potentially reducing the yield.[4][6]

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a water-soluble salt. This allows for their extraction into an aqueous acidic layer, leaving non-basic, colored impurities behind in the organic phase.[4]

Q3: How can I separate regioisomers of a pyrazole derivative?

A3: Separating regioisomers, a common challenge when using unsymmetrical starting materials, requires methods that can differentiate between their subtle structural differences.[4][5]

  • Column Chromatography: This is the most prevalent method for separating regioisomers. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for achieving good separation.[4]

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a specific solvent system, fractional recrystallization can be used. This technique involves multiple, sequential recrystallization steps to enrich one isomer progressively.[4][6]

Q4: My polar pyrazole derivative streaks badly or won't elute from a silica gel column. What should I do?

A4: This is a common issue for basic compounds like pyrazoles on acidic silica gel due to strong adsorption.[1][7] To mitigate this, you can:

  • Deactivate the Silica: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system.[1][8] This neutralizes the acidic sites on the silica, reducing streaking and improving elution.

  • Switch Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic and often works well for basic compounds.[8]

  • Use Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., C18) may provide better results, though retention can be a challenge. HILIC is another excellent alternative that uses a polar stationary phase to retain and separate highly polar analytes.[2][3]

Purification Troubleshooting Guides

This guide addresses specific issues that may arise during the purification of polar pyrazole derivatives.

Recrystallization Issues
IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. The solution is not sufficiently saturated; Too much solvent was used; The chosen solvent is inappropriate.- Concentrate the solution by carefully boiling off some solvent.[6]- Cool the solution in an ice bath to further decrease solubility.[6]- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6]- Add a seed crystal of the pure compound if available.[6]
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated, or cooling is too rapid; Impurities are present that are inhibiting crystallization.- Reheat the solution to dissolve the oil, then add a small amount of a "better" solvent (one in which the compound is more soluble) and allow it to cool more slowly.[5]- Use a lower-boiling point solvent system.[1]
The recrystallization yield is very low. Too much solvent was used during dissolution; The compound is significantly soluble in the cold solvent; Premature crystallization occurred during hot filtration; Product was lost due to excessive washing.- Use the absolute minimum amount of hot solvent required to dissolve the crude product.[6]- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[6]- Preheat the filtration funnel and flask to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold solvent.[9]
The resulting crystals are impure or colored. Insoluble impurities were not fully removed; The cooling process was too rapid, trapping impurities in the crystal lattice; The mother liquor was not completely removed.- Ensure all material is dissolved during the heating step before hot filtration.- Allow the solution to cool slowly and undisturbed at room temperature before moving to an ice bath.[6]- For colored impurities, perform a charcoal treatment before crystallization.[6]- Perform a second recrystallization for higher purity.[6]
Column Chromatography Issues
IssuePotential Cause(s)Suggested Solution(s)
Compound streaks badly on the TLC/column. The compound is highly polar and/or basic, interacting strongly with acidic silica gel; The sample was overloaded on the column.- Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (1-2%) to the eluent.[1][7]- Use neutral alumina as the stationary phase instead of silica.[8]- Ensure the crude material is fully dissolved in a minimal amount of solvent before loading.
Compound will not elute from the column. The eluent system is not polar enough; The compound has very strong interactions with the stationary phase.- Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1]- If needed, switch to a more polar solvent system, such as dichloromethane/methanol.[1]
Poor separation of the desired compound from impurities. The chosen eluent system has poor selectivity for the compounds; The column was not packed correctly (channeling); The Rf of the compound is too high or too low.- Run several TLCs with different solvent systems to find an eluent that provides good separation between the spots.- Aim for an eluent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal column separation.[1]- Ensure the column is packed uniformly without air bubbles.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives
SolventTypePolarityNotes
Ethanol / WaterMixed ProticHighExcellent for many polar pyrazole derivatives.[6][8]
MethanolProticHighA good general-purpose solvent for many pyrazoles.[6]
IsopropanolProticMediumA common choice, often used for cooling crystallization.[6]
Ethyl AcetateAproticMediumGood for compounds of intermediate polarity; often used in a mixed system with hexane.[6][8]
AcetoneAproticMediumEffective for a range of pyrazole polarities.[6]
Cyclohexane / Petroleum EtherNonpolarLowPrimarily used for less polar pyrazoles or as the "poor" solvent in a mixed system.[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is used when a single solvent is identified that dissolves the compound well when hot but poorly when cold.[9]

  • Dissolution: Place the crude polar pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid just dissolves at the boiling point of the solvent.[6]

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once at room temperature, you may place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[9] Allow the crystals to dry completely.[6]

Protocol 2: Acid-Base Extraction

This protocol is designed to separate basic pyrazole derivatives from non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated pyrazole salt will move to the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the pyrazole. Combine the aqueous extracts. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The neutral pyrazole will precipitate out or form an organic layer.

  • Back Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.[4]

Visualizations

Purification Strategy Selection

G start Crude Polar Pyrazole Derivative is_solid Is the crude product a solid? start->is_solid is_basic Are impurities non-basic? is_solid->is_basic No (Oil) try_recrys Attempt Recrystallization is_solid->try_recrys Yes acid_base Perform Acid-Base Extraction is_basic->acid_base Yes chromatography Use Column Chromatography is_basic->chromatography No / Unknown try_recrys->chromatography Failure end_pure Pure Product try_recrys->end_pure Success acid_base->try_recrys Product Precipitates acid_base->chromatography Product is Oily chromatography->end_pure

Caption: A decision workflow for selecting an initial purification strategy.

Troubleshooting Recrystallization Failure

G start Recrystallization Attempted outcome What was the result? start->outcome no_xtal No Crystals Formed outcome->no_xtal No Precipitation oiled_out Product Oiled Out outcome->oiled_out Oily Layer Forms low_yield Yield is Very Low outcome->low_yield Few Crystals sol_1 Concentrate solution by removing solvent no_xtal->sol_1 sol_3 Reheat, add co-solvent, cool slowly oiled_out->sol_3 sol_4 Use minimum hot solvent & cool thoroughly low_yield->sol_4 sol_2 Scratch flask / Add seed crystal sol_1->sol_2

Caption: A logical guide for troubleshooting common recrystallization problems.

Acid-Base Extraction Workflow

G cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Basification & Recovery crude Crude Pyrazole (Pz) + Impurities (Imp) in Organic Solvent add_acid Add aq. HCl sep_funnel_1 Separatory Funnel (Shake & Separate) crude->sep_funnel_1 add_acid->sep_funnel_1 organic_1 Organic Layer (Imp) sep_funnel_1->organic_1 aqueous_1 Aqueous Layer (PzH+Cl-) sep_funnel_1->aqueous_1 add_base Add aq. NaOH aqueous_1->add_base sep_funnel_2 Separatory Funnel (Add Org. Solvent, Shake & Separate) add_base->sep_funnel_2 aqueous_2 Aqueous Layer (NaCl, H2O) sep_funnel_2->aqueous_2 organic_2 Organic Layer (Pure Pz) sep_funnel_2->organic_2

Caption: The logical flow of an acid-base extraction for pyrazole purification.

References

stability issues of pyrazole compounds during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of pyrazole compounds frequently encountered during reaction workup and purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of pyrazole compounds.

Issue 1: Discoloration of Reaction Mixture or Purified Product

  • Symptoms: The reaction mixture or the product obtained after workup has a distinct yellow, red, or dark brown color.

  • Potential Causes:

    • Hydrazine Decomposition: Hydrazine reagents, especially substituted ones like phenylhydrazine, can be sensitive to air and light, leading to oxidation and the formation of colored byproducts.[1][2] The acidity from using hydrazine salts (e.g., phenylhydrazine hydrochloride) can also promote the formation of these colored impurities.[1]

    • Oxidative Processes: The pyrazole ring or its substituents may be susceptible to air oxidation, particularly at elevated temperatures or if residual catalysts are present.[1]

  • Solutions:

    • Use High-Purity Reagents: Use fresh, high-purity hydrazine. Hydrazine salts can sometimes be more stable.[1]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[1]

    • Control pH: If using a hydrazine salt, adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction.[1]

    • Decolorization: During workup, colored impurities can often be removed by treating a solution of the product with activated charcoal.[3] A short plug of silica gel can also be used to filter out baseline impurities.[3]

Issue 2: Compound Degrades or Shows Poor Recovery During Silica Gel Chromatography

  • Symptoms: New spots appear on TLC after spotting the compound on a silica plate. Streaking is observed on the TLC plate. The yield after column chromatography is significantly lower than expected.

  • Potential Causes:

    • Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive pyrazole compounds.[4]

    • Strong Adsorption: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or streaking, resulting in poor separation and recovery.[4]

  • Solutions:

    • Deactivate Silica Gel: Neutralize the silica gel by using a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in the eluent.[5][6] Alternatively, the silica gel can be pre-treated by flushing the packed column with a solution of triethylamine in a non-polar solvent.[7]

    • Use an Alternative Stationary Phase: Consider using a less acidic or basic stationary phase.

      • Neutral or Basic Alumina: Alumina can be a good alternative for the purification of basic compounds like pyrazoles.[4][8]

      • Reverse-Phase Silica (C18): For polar pyrazoles, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be a life-saver.[5]

Issue 3: Multiple Spots on TLC for a Seemingly Pure Compound

  • Symptoms: The NMR spectrum of the compound appears clean, but TLC analysis consistently shows two or more closely-eluting spots.

  • Potential Causes:

    • Tautomerism: Unsymmetrically substituted N-unsubstituted pyrazoles can exist as a mixture of rapidly interconverting tautomers.[9][10] While they are a single compound in solution, they can sometimes appear as distinct spots on the solid phase of a TLC plate.

    • Regioisomer Formation: During synthesis with unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two different regioisomeric pyrazole products is a common issue.[2] These isomers often have very similar polarities, making them difficult to separate.

  • Solutions:

    • Confirm Structure: Use 2D NMR techniques or LC-MS to confirm if the multiple spots are isomers or distinct impurities.

    • Optimize Separation: If regioisomers are present, careful optimization of the chromatographic conditions is required. This may involve trying different solvent systems or switching to a different stationary phase (e.g., from silica to C18).[2]

    • Purification via Salt Formation: Since regioisomers can have slightly different pKa values, it may be possible to selectively crystallize one of them as a salt.[3][11]

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of pyrazole compounds during workup?

A1: Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[12][13]

  • Acidic Conditions: The pyridine-like N2 nitrogen is weakly basic (pKa of pyrazolium cation is ~2.5) and can be protonated in the presence of strong acids.[10][12] While some syntheses use acidic catalysts[14], prolonged exposure to strong acid during workup can lead to degradation in some cases. It is generally advisable to perform acidic washes quickly and with cooling.

  • Basic Conditions: The pyrrole-like N1 proton is weakly acidic. In the presence of a strong base, it can be deprotonated to form a pyrazolate anion.[9] For some pyrazoles, strong basic conditions can lead to ring-opening reactions.[9] A typical aqueous workup often involves washing with a mild base like sodium bicarbonate solution to neutralize any acid catalyst, which is generally safe for most pyrazoles.

Q2: What is the best general method for purifying pyrazole compounds?

A2: There is no single best method, as the choice depends on the specific properties of the pyrazole derivative. However, a good starting point is:

  • Recrystallization: If the compound is a solid, recrystallization is often the most effective and scalable method for achieving high purity.[5] Common solvent systems include ethanol/water, ethyl acetate/hexanes, and acetone.[3]

  • Column Chromatography: If recrystallization is not feasible, column chromatography is the next choice. For many pyrazoles, especially basic ones, using deactivated silica gel or alumina is crucial to prevent degradation and ensure good recovery.[4][5]

Q3: Why do I get a mixture of two products when I alkylate my N-unsubstituted pyrazole?

A3: This is a classic issue arising from the tautomeric nature of unsymmetrically substituted pyrazoles. The N-H proton can reside on either of the two nitrogen atoms. When you deprotonate the pyrazole to form the pyrazolate anion, the negative charge is delocalized over both nitrogens. The subsequent alkylation can then occur at either nitrogen atom, leading to a mixture of N-1 and N-2 alkylated regioisomers.[10] The ratio of these products depends on the nature of the substituents on the pyrazole ring, the alkylating agent, and the reaction conditions.

Q4: My pyrazole derivative is an ester, and it keeps hydrolyzing during workup. What can I do?

A4: Pyrazole esters can be susceptible to hydrolysis, especially in aqueous buffer at basic pH.[15] To minimize hydrolysis:

  • Avoid prolonged exposure to strongly acidic or basic aqueous solutions during workup.

  • Keep the temperature low during extractions.

  • Work quickly and, if possible, use non-aqueous workup procedures.

  • Purify using methods that avoid water, such as chromatography with anhydrous solvents.

Data Presentation

Table 1: Hydrolytic Stability of Pyrazole Ester Derivatives

The following data illustrates the stability of specific pyrazole ester derivatives in an aqueous buffer, highlighting the potential for hydrolysis.

Compound IDStructureHalf-life (t½) in pH 8.0 Buffer (hours)
1 Pyrazolyl benzoic acid esterRapidly hydrolyzed
7a 3-substituted pyrazole esterSignificantly more stable than compound 1
10a 3-substituted pyrazole esterSignificantly more stable than compound 1
14 Alkene isostereHighly stable
15 Amide isostereHighly stable
17 Amide isostere1.25
Data sourced from a study on allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.[15]

Experimental Protocols

Protocol 1: Purification of a Basic Pyrazole using Deactivated Silica Gel Chromatography

This protocol is designed for pyrazoles that show degradation or poor recovery on standard silica gel.

  • Prepare the Deactivating Eluent: Prepare your chosen eluent system (e.g., Ethyl Acetate/Hexane). Add 0.5-1% triethylamine (TEA) by volume to the eluent mixture.

  • Pack the Column: Pack a flash chromatography column with silica gel using the TEA-containing eluent.

  • Equilibrate the Column: Flush the packed column with at least 2-3 column volumes of the TEA-containing eluent to ensure the entire silica bed is neutralized.

  • Load the Sample: Dissolve your crude pyrazole compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully load the dry powder onto the top of the column.

  • Elute and Collect: Run the column using the TEA-containing eluent, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Isolate Product: Combine the pure fractions and remove the solvent and residual TEA under reduced pressure.

Protocol 2: Purification via Salt Formation and Recrystallization

This method is useful for removing neutral or acidic impurities from a basic pyrazole.[3]

  • Dissolution: Dissolve the crude pyrazole product in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Salt Formation: Slowly add a solution of an acid (e.g., 2M HCl in diethyl ether, or a solution of oxalic acid in ethanol) dropwise to the stirred pyrazole solution. The pyrazole salt should precipitate out as a solid.

  • Isolate the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the cold organic solvent.

  • Recrystallize the Salt (Optional): For higher purity, recrystallize the collected salt from a suitable solvent system (e.g., ethanol/ether).

  • Neutralization: Suspend the purified pyrazole salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Stir the mixture vigorously until all the solid has dissolved and the pyrazole has transferred to the organic layer. Separate the layers and extract the aqueous layer one or two more times with the organic solvent.

  • Final Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole.

Visualizations

G start Problem During Purification? issue1 Streaking on TLC or Low Recovery from Column start->issue1 Identify Symptom issue2 New Spots Appear on TLC/Column start->issue2 Identify Symptom issue3 Multiple Spots for 'Pure' Compound start->issue3 Identify Symptom issue issue cause cause solution solution cause1 Strong Adsorption or Compound is Basic? issue1->cause1 Diagnosis cause2 Acid-Sensitive Compound? issue2->cause2 Diagnosis cause3 Isomeric Mixture? issue3->cause3 Diagnosis solution1a Use eluent with 0.5% TEA. Or use Alumina. cause1->solution1a Yes solution1b Re-optimize solvent system. cause1->solution1b No solution2a Use Deactivated Silica or Alumina. Avoid acidic conditions. cause2->solution2a Yes solution2b Check for thermal instability. Run column at RT. cause2->solution2b No solution3a Regioisomers: Optimize TLC. Tautomers: Characterize as is. cause3->solution3a Yes solution3b Re-assess reaction purity. cause3->solution3b No G process process decision decision outcome outcome final Pure Pyrazole start Crude Product process1 Aqueous Workup (e.g., NaHCO3 wash) start->process1 decision1 Is Product a Solid? process1->decision1 process2 Attempt Recrystallization decision1->process2 Yes process3 Prepare for Chromatography decision1->process3 No decision2 Crystals Form & Purity is High? process2->decision2 decision2->final Yes decision2->process3 No decision3 Compound Acid or Base Sensitive? process3->decision3 outcome1 Use Deactivated Silica or Alumina decision3->outcome1 Yes outcome2 Use Standard Silica Gel decision3->outcome2 No process4 Run Column & Combine Pure Fractions outcome1->process4 outcome2->process4 process4->final

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Pyrazole Derivatives: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pyrazole derivatives is a critical step in the development of safe and effective pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for the purity analysis of pyrazole derivatives, supported by experimental data and detailed methodologies.

The choice between HPLC and GC for analyzing pyrazole derivatives depends on the specific properties of the compound and the analytical requirements. HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable.[1][2] In contrast, GC is ideal for volatile and thermally stable compounds, often providing higher separation efficiency and faster analysis times.[1][3]

Comparative Performance Data

The following table summarizes the typical performance characteristics of HPLC and GC methods for the analysis of pyrazole derivatives, offering a clear comparison of their key analytical parameters.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (r²) > 0.999≥ 0.995
Range 1 - 100 µg/mL10 ng/mL - 50 µg/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~5 ng/mL
Limit of Quantitation (LOQ) ~0.3 - 1.5 µg/mL~15 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (%RSD) < 2%< 10%

Experimental Workflows and Logical Relationships

The selection and application of HPLC and GC for purity analysis follow distinct workflows. The diagram below illustrates the decision-making process and the sequential steps involved in each technique.

Purity Analysis Workflow for Pyrazole Derivatives Purity Analysis Workflow: HPLC vs. GC cluster_0 Sample Preparation cluster_1 Method Selection cluster_2 HPLC Analysis cluster_3 GC Analysis Sample Pyrazole Derivative Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Decision Compound Properties Dissolution->Decision HPLC_Injection Inject into HPLC System Decision->HPLC_Injection Non-volatile or Thermally Labile GC_Injection Inject into GC System Decision->GC_Injection Volatile and Thermally Stable HPLC_Separation Separation on C18 Column (Isocratic or Gradient Elution) HPLC_Injection->HPLC_Separation HPLC_Detection UV or MS Detection HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis and Purity Assessment HPLC_Detection->HPLC_Analysis GC_Separation Separation on DB-5ms Column (Temperature Program) GC_Injection->GC_Separation GC_Detection FID or MS Detection GC_Separation->GC_Detection GC_Analysis Data Analysis and Purity Assessment GC_Detection->GC_Analysis

Purity Analysis Workflow: HPLC vs. GC

Detailed Experimental Protocols

Below are representative experimental protocols for the purity analysis of pyrazole derivatives using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a robust method for the quantification of a wide range of pyrazole derivatives.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.

  • Column: An Eclipse XDB C18 column (150mm x 4.6mm, 5µm) is employed for separation.[4]

  • Mobile Phase: The mobile phase consists of a mixture of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).[4]

  • Flow Rate: The flow rate is maintained at 1.0 mL/min.[4]

  • Column Temperature: The analysis is performed at a constant temperature of 25 ± 2°C.[4]

  • Injection Volume: A 5.0 µL sample is injected for analysis.[5]

  • Detection: The detection of the analytes is carried out at a wavelength of 206 nm.[4]

  • Sample Preparation: A stock solution is prepared by dissolving approximately 10 mg of the pyrazole derivative in 10 mL of methanol. This stock solution is further diluted with the mobile phase to achieve the desired concentration for analysis.

Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of volatile pyrazole isomers and related impurities.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is utilized.

  • Column: A DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column is used for separation.[6]

  • Injector Temperature: The injector temperature is set to 250°C.[6]

  • Injection Volume: A 1 µL sample is injected in split mode with a split ratio of 20:1.[6]

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.2 mL/min.[6]

  • Oven Temperature Program: The oven temperature is initially held at 80°C for 2 minutes, then ramped up to a final temperature suitable for the elution of the target analytes.[6]

  • Sample Preparation: Approximately 10 mg of the pyrazole mixture is accurately weighed and dissolved in a minimal amount of methanol, then diluted to 10 mL with dichloromethane.[6] An internal standard can be added for accurate quantification.[6]

Conclusion

Both HPLC and GC are indispensable techniques for the purity analysis of pyrazole derivatives in the pharmaceutical industry. HPLC offers broad applicability for a wide range of pyrazoles, including non-volatile and thermally sensitive compounds.[1][2] In contrast, GC provides high-resolution separation and sensitivity for volatile pyrazoles and is particularly powerful when coupled with mass spectrometry for the identification of unknown impurities.[1][6] The selection of the most appropriate technique should be based on the physicochemical properties of the analyte, the required sensitivity, and the specific goals of the analysis.

References

Validating the Structures of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical step. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol derivatives. We will explore the utility of various 2D NMR techniques, supported by experimental data and detailed protocols, to facilitate the accurate and efficient characterization of this important class of heterocyclic compounds.

The pyrazole scaffold is a prevalent feature in many biologically active molecules and pharmaceuticals.[1] The substitution pattern on the pyrazole ring is crucial for its biological activity, making precise structural elucidation paramount. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex substitution patterns and potential isomerism often necessitate the use of more advanced 2D NMR techniques for definitive structural assignment.[2]

Comparative Analysis of 2D NMR Techniques

This guide focuses on the application of three key 2D NMR experiments for the structural validation of this compound and its derivatives:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a molecule. This is fundamental for establishing the connectivity of proton networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This experiment is crucial for identifying quaternary carbons and piecing together different molecular fragments.

The following sections will detail the experimental protocols for these techniques and present comparative data for a representative this compound derivative.

Experimental Protocols

The following are generalized experimental protocols for acquiring 2D NMR spectra for this compound derivatives on a standard NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference.[2]

Instrumentation and Data Acquisition:

Standard pulse programs available on most modern NMR spectrometers can be utilized.

  • COSY: The experiment is typically run with 256-512 increments in the t1 dimension and 2048 data points in the t2 dimension. The spectral widths are set to cover all proton signals.

  • HSQC: A multiplicity-edited HSQC is often preferred as it distinguishes CH/CH₃ signals (positive) from CH₂ signals (negative). Typical parameters include 128-256 increments in the t1 dimension and 1024 data points in the t2 dimension.[3]

  • HMBC: This experiment is optimized to detect long-range couplings (typically 4-10 Hz). It is common to use 256-512 increments in the t1 dimension and 2048 data points in the t2 dimension.[3]

Data Presentation and Interpretation

To illustrate the power of these techniques, let's consider the hypothetical spectral data for a derivative, (3,5-Dimethyl-1H-pyrazol-1-yl)(phenyl)methanol.

Table 1: ¹H and ¹³C NMR Data and 2D NMR Correlations for (3,5-Dimethyl-1H-pyrazol-1-yl)(phenyl)methanol

Positionδ ¹³C (ppm)δ ¹H (ppm) (mult., J in Hz)COSY (Correlations to ¹H at δ)HSQC (Correlation to ¹³C at δ)HMBC (Correlations to ¹³C at δ)
3-CH₃13.52.25 (s)-13.5150.0 (C3), 106.0 (C4)
5-CH₃14.52.45 (s)-14.5141.0 (C5), 106.0 (C4)
4106.05.90 (s)-106.0150.0 (C3), 141.0 (C5), 13.5 (3-CH₃), 14.5 (5-CH₃)
1-CH75.06.20 (s)-75.0150.0 (C3), 141.0 (C5), 138.0 (C1')
1'138.0---7.20-7.40 (Ar-H), 6.20 (1-CH)
2'/6'127.07.35 (d, 7.5)7.30 (m)127.0138.0 (C1'), 128.5 (C4')
3'/5'128.07.30 (m)7.35 (d), 7.25 (t)128.0127.0 (C2'/6')
4'128.57.25 (t, 7.5)7.30 (m)128.5127.0 (C2'/6')

Note: The chemical shift values are hypothetical and for illustrative purposes.

Visualization of Experimental Workflow and Structural Correlations

The logical workflow for validating the structure of a this compound derivative using 2D NMR can be visualized as a sequential process.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation cluster_2 Structural Elucidation HNMR ¹H NMR COSY COSY HNMR->COSY Proton Connectivity HSQC HSQC HNMR->HSQC Direct C-H Attachment HMBC HMBC HNMR->HMBC Long-Range C-H Connectivity CNMR ¹³C NMR CNMR->HSQC CNMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for 2D NMR based structural validation.

The key correlations from the HMBC experiment that are instrumental in confirming the structure of (3,5-Dimethyl-1H-pyrazol-1-yl)(phenyl)methanol can be visualized to highlight the connectivity between different parts of the molecule.

G cluster_pyrazole Pyrazole Core cluster_substituent Substituent C3 C3 C4 C4 C5 C5 3-CH3 3-CH₃ 3-CH3->C3 2J 3-CH3->C4 3J 5-CH3 5-CH₃ 5-CH3->C4 3J 5-CH3->C5 2J H4 H4 H4->C3 2J H4->C5 2J 1-CH 1-CH 1-CH->C3 3J 1-CH->C5 3J C1' C1' 1-CH->C1' 2J

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and comprehensive methodology for the structural validation of this compound derivatives. While COSY and HSQC are excellent for assigning protonated carbons and their attached protons, HMBC is indispensable for establishing the overall molecular framework by identifying long-range connectivities, especially to quaternary carbons. By systematically applying these techniques and carefully analyzing the resulting correlation data, researchers can confidently and accurately determine the structures of novel pyrazole derivatives, a crucial step in the advancement of medicinal chemistry and drug discovery.

References

A Comparative Guide to the Biological Activities of Pyrazole and Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent nitrogen-containing heterocyclic compounds: pyrazole and triazole derivatives. These scaffolds are fundamental in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This analysis focuses on their comparative efficacy in antimicrobial, anti-inflammatory, and anticancer applications, supported by quantitative data and detailed experimental protocols.

Introduction to Pyrazole and Triazole Scaffolds

Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms.[3][4] Their structural versatility allows for extensive chemical modifications, making them ideal for developing novel bioactive molecules.[5] Notable drugs containing a pyrazole core include the anti-inflammatory agent Celecoxib and the analgesic Antipyrine.[6][7][8]

Triazoles are also five-membered rings but contain three nitrogen atoms, existing as either 1,2,3-triazoles or 1,2,4-triazoles. This structure affords a plethora of opportunities for structural modification, leading to agents with a wide range of therapeutic potential.[9] Well-known triazole-based drugs include the antifungal agents Fluconazole and Voriconazole, and the anxiolytic Alprazolam.[9][10]

The ability of both ring systems to engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, contributes to their effective binding with biological targets like enzymes and receptors.[5][11]

G cluster_workflow General Drug Discovery Workflow A Scaffold Selection (Pyrazole or Triazole) B Chemical Synthesis & Derivatization A->B Design C In Vitro Screening (Biological Assays) B->C Synthesized Compounds D Data Analysis (IC50, MIC, etc.) C->D Quantitative Data E Lead Optimization (Structure-Activity Relationship) D->E SAR Insights E->B Refine Structure F In Vivo Studies & Preclinical Development E->F Promising Candidates

Caption: General workflow for the synthesis and evaluation of heterocyclic derivatives.

Comparative Anti-inflammatory Activity

Derivatives of both pyrazole and triazole are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][12][13]

Mechanism of Action: Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[12] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Pyrazole derivatives, such as Celecoxib, are particularly known for their selective inhibition of COX-2, which is associated with inflammation, thereby reducing the gastrointestinal side effects linked to COX-1 inhibition.[6] Triazole derivatives also demonstrate significant COX inhibition, with some newer compounds showing high selectivity for COX-2.[13][14]

G cluster_pathway COX Inhibition Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Inhibitors Pyrazole / Triazole Derivatives Block X Inhibitors->Block Block->COX

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Comparative Data: COX-2 Inhibition

Compound ClassDerivative ExampleCOX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Pyrazole Celecoxib0.04>180[6][13]
Pyrazole Diarylpyrazole (4b)0.017-[14]
Pyrazole Diarylpyrazole (4d)0.09854.8[14]
Triazole 1,2,4-Triazole Hybrid (14)0.04337.5[13]
Triazole 1,2,4-Triazole-Pyrazole Hybrid (18a)0.559.5[13]
Triazole Diaryltriazole (15a)0.002162.5[14]

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2); a higher value indicates greater selectivity for COX-2.

Comparative Antimicrobial Activity

Both pyrazole and triazole derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.

Mechanism of Action:

  • Triazoles (Antifungal): The primary mechanism for antifungal triazoles is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9][15][16] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.[16]

  • Pyrazoles (Antibacterial): Pyrazole derivatives employ various mechanisms to combat bacteria. Some have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair.[17][18] This mode of action is effective against both Gram-positive and Gram-negative bacteria.[17]

Comparative Data: Minimum Inhibitory Concentration (MIC)

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrazole Pyrazole-Thiazole HybridS. aureus (MRSA)4[17]
Pyrazole Coumarin-Pyrazole Hybrid (23)S. aureus1.56 - 6.25[17]
Triazole Icotinib-1,2,3-triazoleP. aeruginosa-[9]
Hybrid Triazole-Pyrazole Ester (4d)S. aureus4[18]
Hybrid Triazole-Pyrazole Ester (4d)E. coli4[18]
Hybrid Triazole-Pyrazole Ester (4d)S. gallinarum0.5[18]
Hybrid Thiazole-Triazole/Pyrazole (12k)Various Bacteria4.0[19]

Note: MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower value indicates higher potency.

Comparative Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and both pyrazole and triazole scaffolds have been extensively investigated for their antiproliferative properties.[1][20]

Mechanism of Action: The anticancer effects of these derivatives are diverse. They have been reported to inhibit various targets crucial for cancer cell proliferation, such as specific kinases (e.g., CDK2), topoisomerases, and signaling pathways that promote uncontrolled cell division.[20] Some triazole derivatives have also shown inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a potential anticancer target.[9] Many pyrazole and triazole hybrids induce apoptosis (programmed cell death) in cancer cells.[20]

G cluster_comparison Logical Comparison of Heterocycles Core Heterocyclic Scaffolds in Drug Discovery Pyrazole Pyrazole (1,2-Diazole) Core->Pyrazole Triazole Triazole (1,2,3- or 1,2,4-) Core->Triazole P_AntiInflam Anti-inflammatory (e.g., Celecoxib) COX-2 Inhibition Pyrazole->P_AntiInflam P_AntiBac Antibacterial DNA Gyrase Inhibition Pyrazole->P_AntiBac P_AntiCan Anticancer Kinase Inhibition Pyrazole->P_AntiCan T_AntiInflam Anti-inflammatory COX Inhibition Triazole->T_AntiInflam T_AntiFun Antifungal (e.g., Fluconazole) Ergosterol Synthesis Inhibition Triazole->T_AntiFun T_AntiCan Anticancer IDO1 Inhibition Triazole->T_AntiCan

Caption: Key biological activities associated with pyrazole and triazole scaffolds.

Comparative Data: Anticancer Activity (IC₅₀)

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Pyrazole BenzamideMCF-7 (Breast)4.98[20]
Pyrazole Pyrazole DerivativeK562 (Leukemia)0.5[20]
Pyrazole 4-bromophenyl substitutedMCF-7 (Breast)5.8[20]
Triazole Icotinib-1,2,3-triazole (58)IDO1 Inhibition0.37 - 2.50[9]
Hybrid Pyridopyrazolo-triazine (5a)MCF-7 (Breast)3.89[21]
Hybrid 1,2,3-Triazole-Pyrazole (163)HepG-2 (Liver)12.22[2]
Hybrid 1,2,3-Triazole Fused N-Arylpyrazole (11j)MCF-7 (Breast)More potent than Doxorubicin[22]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates higher potency. Cell lines represent different types of cancer.

Key Experimental Protocols

A. Antimicrobial Susceptibility Testing (MIC Determination)

  • Method: The agar-dilution or broth microdilution method is standard.

  • Protocol:

    • A two-fold serial dilution of the test compound (pyrazole or triazole derivative) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Each dilution is inoculated with a standardized suspension of the target microorganism.

    • For broth microdilution, plates are typically incubated for 18-24 hours for bacteria or 24-48 hours for fungi at an appropriate temperature (e.g., 35-37°C).

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in no visible growth of the microorganism.

B. In Vitro Anticancer Activity (MTT Assay)

  • Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader (typically at ~570 nm).

    • The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.

C. In Vitro COX Inhibition Assay

  • Method: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by COX-1 and COX-2 enzymes.

  • Protocol:

    • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or a control (e.g., Celecoxib) in a reaction buffer.

    • The enzymatic reaction is initiated by adding arachidonic acid as the substrate.

    • The reaction is allowed to proceed for a specific time at 37°C and then terminated.

    • The amount of PGE₂ produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

    • The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the dose-response curve.

Conclusion

Both pyrazole and triazole derivatives are exceptionally valuable scaffolds in medicinal chemistry, each demonstrating distinct advantages across different therapeutic areas.

  • Pyrazoles are particularly prominent as highly selective COX-2 inhibitors for anti-inflammatory applications and have shown potent, specific mechanisms against bacterial targets like DNA gyrase.[6][17]

  • Triazoles are the cornerstone of modern antifungal therapy due to their effective inhibition of ergosterol synthesis and are also emerging with unique anticancer mechanisms.[9][16]

The development of hybrid molecules that incorporate both pyrazole and triazole moieties is a promising strategy, often resulting in compounds with enhanced or synergistic biological activities.[18][23][24] The choice between these scaffolds ultimately depends on the specific biological target and the desired therapeutic outcome. Continued exploration and modification of these versatile heterocyclic structures will undoubtedly lead to the discovery of new and more effective therapeutic agents.

References

Efficacy of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol-Derived Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol-derived ligands in catalytic applications, with a particular focus on the well-studied copper-catalyzed oxidation of catechol. The performance of these pyrazole-based ligands is compared with that of Schiff base ligands, another prominent class of ligands in oxidation catalysis. This comparison is supported by experimental data, detailed protocols, and visualizations of the underlying chemical processes.

Objective Comparison of Ligand Efficacy

This compound-derived ligands have demonstrated significant utility in coordination chemistry and catalysis. When complexed with transition metals, particularly copper(II), they form effective catalysts for oxidation reactions. The key strengths of these pyrazole-based ligands lie in their straightforward synthesis, tunable steric and electronic properties, and the stability of the resulting metal complexes.

In the context of catechol oxidation, a reaction that models the activity of the catecholase enzyme, copper(II) complexes of this compound-derived ligands exhibit notable catalytic activity. The rate of this reaction is a direct measure of the catalyst's efficacy.

When compared to Schiff base ligands, another versatile class of N-donor ligands, the pyrazole-derived ligands show comparable and, in some instances, superior performance in catechol oxidation. The efficacy is highly dependent on the specific ligand structure, the nature of the metal salt precursor, and the reaction conditions. The following sections provide quantitative data to support this comparison.

Data Presentation: Catalytic Oxidation of Catechol

The following tables summarize the catalytic activity of copper(II) complexes formed in situ from this compound-derived ligands and representative Schiff base ligands in the oxidation of catechol to o-quinone.

Table 1: Efficacy of this compound-Derived Ligands in Catechol Oxidation

LigandCopper(II) SaltSolventReaction Rate (μmol L⁻¹ min⁻¹)Reference
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amineCuSO₄Methanol14.115[1]
N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)anilineCu(CH₃COO)₂Methanol2.44[2]
3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1)CuSO₄Methanol1.734 (0.0289 μmol/mg·min)[1]
3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol (L1)CuCl₂Methanol0.108 (0.0018 μmol/mg·min)[1]

Table 2: Efficacy of Representative Schiff Base Ligands in Catechol Oxidation

LigandCopper(II) SaltSolventReaction Rate (μmol L⁻¹ min⁻¹)Reference
1-phenyl-1,5-benzodiazepin-2-oneCu(CH₃COO)₂Methanol25468.2 (424.47 μmol L⁻¹ s⁻¹)[2]
1-benzyl-4-phenyl-1,5-benzodiazepine-2-oneCuCl₂Methanol7620 (127 μmol L⁻¹ s⁻¹)[2]

Note: Direct comparison of rates between tables should be done with caution as experimental conditions in the cited literature may vary.

Experimental Protocols

Synthesis of this compound

A common precursor for the ligands discussed is this compound. A general synthesis involves the reaction of 3,5-dimethylpyrazole with formaldehyde.

Procedure:

  • 3,5-dimethylpyrazole is dissolved in a suitable solvent, such as ethanol.

  • An aqueous solution of formaldehyde (e.g., 37%) is added to the pyrazole solution.

  • The mixture is stirred at room temperature for a specified period, typically several hours to overnight.

  • The solvent is removed under reduced pressure.

  • The resulting solid is purified by recrystallization from an appropriate solvent (e.g., hexane or ethyl acetate) to yield this compound as a white solid.

Synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine

Procedure:

  • A solution of this compound (1 equivalent) in a suitable solvent (e.g., toluene) is prepared.

  • To this solution, 2-aminopyridine (1 equivalent) is added.

  • The reaction mixture is heated to reflux for several hours with a Dean-Stark apparatus to remove the water formed during the reaction.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ligand.

Catalytic Oxidation of Catechol (General Procedure)

The catalytic activity of the copper complexes is typically evaluated by monitoring the oxidation of catechol to o-quinone using UV-Vis spectrophotometry.[3][4]

Procedure:

  • In situ catalyst formation: A stock solution of the ligand and a stock solution of a copper(II) salt (e.g., CuSO₄, CuCl₂, Cu(CH₃COO)₂) are prepared in a suitable solvent (e.g., methanol).[3] Equal volumes of the ligand and metal salt solutions are mixed to form the catalyst complex.[3]

  • Kinetic measurement: A solution of catechol in the same solvent is prepared.[3]

  • In a quartz cuvette, the catalyst solution is added to the catechol solution.[3]

  • The reaction is initiated, and the increase in absorbance at the λmax of o-quinone (around 390-400 nm) is monitored over time using a UV-Vis spectrophotometer.[3]

  • The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law.

Mandatory Visualization

Experimental Workflow for Catalyst Screening

experimental_workflow cluster_synthesis Ligand Synthesis cluster_catalysis Catalytic Testing start Start Materials (3,5-dimethylpyrazole, formaldehyde, amine) synth_methanol This compound Synthesis start->synth_methanol synth_ligand Condensation Reaction synth_methanol->synth_ligand purification Purification (Chromatography/Recrystallization) synth_ligand->purification characterization Characterization (NMR, IR, MS) purification->characterization ligand Synthesized Ligand characterization->ligand in_situ In Situ Catalyst Formation ligand->in_situ cu_salt Copper(II) Salt cu_salt->in_situ reaction Catalytic Oxidation in_situ->reaction catechol Catechol Substrate catechol->reaction monitoring UV-Vis Monitoring (Absorbance at ~400 nm) reaction->monitoring analysis Data Analysis (Calculate Reaction Rate) monitoring->analysis

Caption: Workflow for synthesis and catalytic evaluation.

Proposed Catalytic Cycle for Catechol Oxidation

catalytic_cycle catalyst [L-Cu(II)] Active Catalyst substrate_binding Substrate Binding catalyst->substrate_binding + Catechol reoxidation Re-oxidation (O2) intermediate1 [L-Cu(II)-Catechol] Intermediate substrate_binding->intermediate1 electron_transfer Intramolecular Electron Transfer intermediate1->electron_transfer intermediate2 [L-Cu(I)-Semiquinone] electron_transfer->intermediate2 intermediate2->catalyst + e⁻ oxidation_release Oxidation & Product Release intermediate2->oxidation_release oxidation_release->catalyst + 2H⁺ product o-Quinone oxidation_release->product

Caption: Proposed mechanism for catechol oxidation.

References

A Comparative Guide to Assessing the Purity of Pyrazole Compounds using Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity is a critical aspect of chemical synthesis and drug development, ensuring the safety, efficacy, and quality of the final product. For pyrazole compounds, a versatile class of heterocyclic scaffolds prevalent in pharmaceuticals and agrochemicals, a variety of analytical techniques can be employed. This guide provides an objective comparison of common analytical methods for determining the purity of pyrazole derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

A multi-faceted approach is often the most robust strategy for purity determination. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening.

Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), detection of non-volatile impurities and isomers.[1]High resolution and sensitivity, widely applicable, robust and reproducible.[1][2]Requires reference standards for impurity identification, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Quantitative purity, identification of volatile impurities and isomers based on fragmentation patterns.[3]High sensitivity and specificity, excellent for volatile and semi-volatile compounds.[3]Not suitable for non-volatile or thermally labile compounds, derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural elucidation, unambiguous identification and quantification (qNMR) of the main component and impurities.[4]Provides detailed structural information, qNMR is a primary method for purity assessment without a specific reference standard for the impurity.[5]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures, requires specialized equipment.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Qualitative assessment of purity, reaction monitoring, and identification of the number of components.[5]Rapid, simple, and cost-effective.[5]Not quantitative, lower resolution compared to HPLC or GC.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Absolute purity of highly crystalline solids based on melting point depression.[5]Provides absolute purity without the need for a reference standard.[5]Only applicable to crystalline and thermally stable compounds, less sensitive to amorphous impurities.
Elemental Analysis Determines the elemental composition of a sample.Confirms the elemental composition and provides a fundamental assessment of purity.[5]Provides fundamental information on the compound's composition.Does not distinguish between isomers or identify specific impurities.
Experimental Workflows

The selection and sequence of analytical techniques for purity assessment can be visualized as a logical workflow.

Purity_Assessment_Workflow cluster_initial Initial Screening cluster_separation Separation & Quantification cluster_structural Structural Confirmation & Absolute Purity TLC TLC HPLC HPLC TLC->HPLC Quantitative Analysis GC_MS GC-MS TLC->GC_MS Volatile Compounds NMR NMR Spectroscopy HPLC->NMR Structure/Impurity ID end HPLC->end GC_MS->NMR Structure/Impurity ID GC_MS->end NMR->end DSC DSC DSC->end EA Elemental Analysis EA->end start start->TLC

A comprehensive workflow for the purity assessment of pyrazole compounds.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for 3-Methylpyrazole Purity

This protocol outlines a reverse-phase HPLC method for the purity analysis of 3-Methylpyrazole.[1]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid for MS compatibility)[1][6]
Mobile Phase B Acetonitrile[1]
Gradient Isocratic or gradient elution depending on impurity profile
Flow Rate 1.0 mL/min[2]
Column Temperature 25 ± 2ºC[2]
Detection Wavelength 210 nm (or optimized based on UV spectrum)
Injection Volume 5-10 µL

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 3-Methylpyrazole reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.[1]

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 3-Methylpyrazole sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the same diluent as the standard solution.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) for Pyrazole Isomers

This protocol details the instrumental parameters for the separation and detection of pyrazole isomers.[3]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Injector Temperature 250 °C[3]
Injection Volume 1 µL[3]
Injection Mode Split (e.g., 20:1 ratio)[3]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min.[3]
Oven Temperature Program Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.[3]
MS Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Analyzer Quadrupole or Time-of-Flight (TOF).[7]
Scan Range m/z 40-400

Sample Preparation:

  • Dissolve the pyrazole sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR spectroscopy is a powerful tool for the structural confirmation and purity assessment of pyrazole derivatives.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).[7]

Experimental Parameters for ¹H and ¹³C NMR:

Parameter¹H NMR¹³C NMR
Sample Amount 5-10 mg10-20 mg
Solvent 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]0.6-0.7 mL of deuterated solvent.
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)
Pulse Sequence Standard single-pulseProton-decoupled
Acquisition Time 2-4 seconds[7]1-2 seconds
Relaxation Delay 1-5 seconds[7]2-5 seconds[7]

Data Analysis for Purity: For quantitative NMR (qNMR), a certified internal standard of known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Logical Flow for Method Selection

The choice of an analytical technique is guided by the properties of the pyrazole compound and the specific information required.

Method_Selection start Assess Sample Properties (Volatility, Polarity, Crystalline Nature) volatile Volatile? start->volatile gcms GC-MS volatile->gcms Yes hplc HPLC volatile->hplc No crystalline Crystalline? dsc DSC crystalline->dsc Yes nmr NMR for Structure/Absolute Purity crystalline->nmr No/Also need structure gcms->nmr hplc->crystalline

Decision tree for selecting an appropriate analytical technique.

References

comparison of different synthetic routes to functionalized pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, owing to its diverse biological activities and unique physicochemical properties. The ability to introduce a variety of functional groups onto the pyrazole ring is crucial for modulating these properties. This guide provides an objective comparison of several key synthetic routes to functionalized pyrazoles, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Routes at a Glance

Several robust methods exist for the synthesis of functionalized pyrazoles. The most prominent strategies include the Knorr pyrazole synthesis, cyclocondensation with α,β-unsaturated carbonyl compounds, and 1,3-dipolar cycloaddition reactions. Each of these routes offers distinct advantages and is suited for different substitution patterns and functional group tolerances.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to functionalized pyrazoles, providing a clear comparison of their efficiency and conditions.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsYield (%)Reference
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid catalyst (e.g., acetic acid)Varies (room temp. to reflux)70-95%[1]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Ketone, HydrazineAcetic AcidReflux73-81%[2]
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne SurrogateTriethylamineRoom Temperature65-85%[3]
Microwave-Assisted Synthesis α,β-Unsaturated Ketone, ArylhydrazineAcetic AcidMicrowave, 120°C, 7-10 min68-90%[4][5]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental transformations for each of the discussed synthetic routes.

Knorr Pyrazole Synthesis

knorr_synthesis start 1,3-Dicarbonyl Compound intermediate Hydrazone/ Enamine Intermediate start->intermediate + Hydrazine hydrazine Hydrazine (R-NHNH2) hydrazine->intermediate product Functionalized Pyrazole intermediate->product Cyclization & Dehydration

Caption: General scheme of the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyls

ab_unsaturated_synthesis start α,β-Unsaturated Carbonyl intermediate Pyrazoline Intermediate start->intermediate + Hydrazine hydrazine Hydrazine hydrazine->intermediate product Functionalized Pyrazole intermediate->product Oxidation/ Elimination

Caption: Synthesis of pyrazoles from α,β-unsaturated carbonyls.

1,3-Dipolar Cycloaddition

dipolar_cycloaddition nitrile_imine Nitrile Imine (1,3-Dipole) cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition alkyne Alkyne/ Alkyne Surrogate alkyne->cycloaddition product Tetrasubstituted Pyrazole cycloaddition->product

Caption: 1,3-Dipolar cycloaddition route to pyrazoles.

Detailed Methodologies and Experimental Protocols

Knorr Pyrazole Synthesis

This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically in the presence of an acid catalyst.[6][7] The reaction is versatile and generally provides good to excellent yields.[1] A primary consideration is the potential for the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[8]

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) [9]

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq).

  • Solvent and Catalyst: Add glacial acetic acid (catalytic amount).

  • Reaction: Heat the mixture under reflux for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Pour the mixture into ice-water to precipitate the product. Collect the solid by filtration.

  • Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.

Synthesis from α,β-Unsaturated Carbonyl Compounds

This approach utilizes the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[10] The reaction proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized or undergoes elimination to yield the aromatic pyrazole.[11]

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles [2]

  • Reactant Mixture: To a solution of the α,β-unsaturated ketone (1 mmol) in glacial acetic acid (10 mL), add hydrazine hydrate (1.2 mmol).

  • Reaction: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into crushed ice.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitrile imines with alkynes or alkyne surrogates is a powerful method for constructing highly substituted pyrazole rings.[3] This method often provides excellent regioselectivity.[3]

Experimental Protocol: Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles [3][4]

  • Reaction Setup: In a round-bottom flask, dissolve the corresponding hydrazonyl chloride (3 mmol) and an alkyne surrogate such as α-bromocinnamaldehyde (3 mmol) in dry chloroform (10 mL).

  • Base Addition: Add triethylamine (3.3 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 7-10 hours.

  • Monitoring: Monitor the disappearance of the starting materials using TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Synthesis

The application of microwave irradiation can significantly accelerate pyrazole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating.[4]

Experimental Protocol: Microwave-Assisted Synthesis of Pyrazoles [4]

  • Reactant Mixture: In a microwave reaction vessel, combine the α,β-unsaturated ketone (1 mmol) and the desired arylhydrazine (1.2 mmol).

  • Solvent: Add acetic acid (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 360 W and 120°C for 7-10 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and recrystallize from ethanol.

Conclusion

The choice of synthetic route for accessing functionalized pyrazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction scale. The Knorr synthesis and the reaction with α,β-unsaturated carbonyls are excellent for preparing a wide range of pyrazoles from readily available precursors. For the synthesis of highly substituted pyrazoles with controlled regiochemistry, the 1,3-dipolar cycloaddition is a superior method. Furthermore, microwave-assisted synthesis offers a rapid and efficient alternative for accelerating these transformations. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

evaluation of the antioxidant potential of pyrazole derivatives against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the antioxidant capabilities of pyrazole derivatives against established standards. Through a detailed presentation of experimental data, protocols, and mechanistic pathways, this document serves as a valuable resource for identifying promising new antioxidant candidates.

Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Recent studies have increasingly focused on their potential as antioxidants, agents that can mitigate the detrimental effects of oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide offers a comparative analysis of the antioxidant performance of various pyrazole derivatives, juxtaposed with widely recognized antioxidant standards such as ascorbic acid, butylated hydroxytoluene (BHT), and Trolox.

Comparative Antioxidant Activity

The antioxidant potential of newly synthesized compounds is typically evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the quantitative data from several studies, comparing the antioxidant activity of different pyrazole derivatives with standard antioxidants in DPPH, ABTS, and FRAP assays.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.[2]

Compound/StandardConcentration% InhibitionIC50 (µg/mL)Reference
Pyrazole Derivative 2b 5.0 µg/mL91.29%9.91[3]
Pyrazole Derivative 2a 5.0 µg/mL90.71%15.16[3]
Ascorbic Acid 5.0 µg/mL90.91%~5[3][4]
BHT 5.0 µg/mL88.34%-[3]
Catechin 5.0 µg/mL91.07%-[3]
5-Aminopyrazole 4b -27.65%-[5]
5-Aminopyrazole 4c -15.47%-[5]

Note: A lower IC50 value indicates greater antioxidant activity. Data is compiled from multiple sources and experimental conditions may vary.

ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant leads to a decrease in absorbance.[6][7]

Compound/StandardConcentration% InhibitionTEAC (Trolox Equivalents)Reference
Pyrazole Derivative 2b 5.0 µg/mL91.29%-[3]
Pyrazole Derivative 2a 5.0 µg/mL90.71%-[3]
Ascorbic Acid 5.0 µg/mL90.91%-[3]
BHT 5.0 µg/mL88.34%-[3]
Catechin 5.0 µg/mL91.07%-[3]
4-Aminopyrazolol 4a --High (Comparable to Trolox)[8]
4-Aminopyrazolol 4d --High (Comparable to Trolox)[8]
4-Aminopyrazolol 4e --High (Comparable to Trolox)[8]

Note: TEAC values provide a relative measure of antioxidant activity compared to Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.[9][10]

Compound/StandardAntioxidant Potential (µM Fe²⁺ equivalents)Reference
4-Aminopyrazolol 4a High (Comparable to Trolox)[8]
4-Aminopyrazolol 4d High (Comparable to Trolox)[8]
4-Aminopyrazolol 4e High (Comparable to Trolox)[8]
Trolox Used as a standard for comparison[8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. The following are outlines of the methodologies for the three key antioxidant assays cited.

DPPH Radical Scavenging Assay
  • Reagent Preparation :

    • Prepare a stock solution of DPPH (e.g., 0.2 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.[2]

    • Prepare a series of concentrations of the pyrazole derivatives and the standard antioxidant (e.g., ascorbic acid) in the same solvent.

  • Assay Procedure :

    • In a 96-well microplate or cuvettes, add a defined volume of the test sample or standard solution.[2]

    • Add the DPPH working solution to each well/cuvette and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11][12]

    • Measure the absorbance of the solution at a wavelength of 517 nm using a spectrophotometer.[2][11]

  • Calculation :

    • The percentage of scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[2]

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation :

    • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes.[7][13]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][13]

    • On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Assay Procedure :

    • Add a small volume of the test sample or standard (e.g., Trolox) to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific period (e.g., 6-30 minutes).[7]

    • Measure the decrease in absorbance at 734 nm.[7]

  • Calculation :

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[11]

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation :

    • Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9]

    • The FRAP reagent should be prepared fresh.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure :

    • Add a small volume of the test sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance of the colored product (ferrous-tripyridyltriazine complex) at 593 nm.[9][10]

  • Calculation :

    • The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of Fe²⁺. The results are expressed as µM Fe²⁺ equivalents.

Mechanistic Insights: Signaling Pathways

The antioxidant effects of pyrazole derivatives are exerted through their interaction with complex cellular signaling pathways that regulate the response to oxidative stress. Understanding these pathways is crucial for the rational design of novel antioxidant drugs.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Antioxidant Assays cluster_standards Standard Antioxidants cluster_analysis Data Analysis & Comparison synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay characterization->abts frap FRAP Assay characterization->frap ic50 IC50 / % Inhibition Calculation dpph->ic50 abts->ic50 frap->ic50 ascorbic Ascorbic Acid ascorbic->dpph ascorbic->abts ascorbic->frap bht BHT bht->dpph bht->abts bht->frap trolox Trolox trolox->dpph trolox->abts trolox->frap comparison Comparison with Standards ic50->comparison

Caption: Workflow for Evaluating Antioxidant Potential.

One of the key pathways in the cellular defense against oxidative stress is the Keap1-Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[14]

Another critical set of pathways involved in the oxidative stress response are the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including ERK, JNK, and p38 MAPK. Reactive oxygen species (ROS) can activate these pathways, leading to diverse cellular outcomes ranging from proliferation and survival to apoptosis, depending on the specific context and the duration of the stress.[15] Antioxidants can modulate these pathways, thereby influencing the cellular response to oxidative damage.

oxidative_stress_pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_response Cellular Response cluster_intervention Therapeutic Intervention ROS Increased ROS (Reactive Oxygen Species) Keap1_Nrf2 Keap1-Nrf2 Pathway ROS->Keap1_Nrf2 MAPK MAPK Pathways (JNK, p38, ERK) ROS->MAPK Antioxidant_Genes Antioxidant Gene Expression Keap1_Nrf2->Antioxidant_Genes Cell_Response Cell Survival / Apoptosis MAPK->Cell_Response Pyrazoles Pyrazole Derivatives (Antioxidants) Pyrazoles->ROS Scavenge Pyrazoles->Keap1_Nrf2 Modulate Pyrazoles->MAPK Modulate

Caption: Oxidative Stress Signaling and Antioxidant Intervention.

References

Unveiling the Architecture of Novel Pyrazoles: A Comparative Guide to Structural Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel pyrazole-based compounds is a critical step in the journey from synthesis to application. This guide provides an objective comparison of key analytical techniques, supported by experimental data, to ensure the accurate characterization of these promising therapeutic agents.

The diverse biological activities of pyrazole derivatives, ranging from anticancer to anti-inflammatory, are intrinsically linked to their three-dimensional structure.[1] A thorough structural elucidation is therefore paramount for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drugs.[1] This guide outlines the principal spectroscopic and crystallographic methods for validation, complete with detailed experimental protocols and comparative data.

Spectroscopic Characterization: A Multi-Faceted Approach

A combination of spectroscopic techniques is essential for the initial confirmation of a synthesized pyrazole's structure. These methods provide information about the compound's molecular weight, elemental composition, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for determining the carbon-hydrogen framework of a molecule.[2] Both ¹H and ¹³C NMR are routinely employed to provide a detailed picture of the molecular structure.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. The mass-to-charge ratio (m/z) of the molecular ion peak provides direct evidence of the compound's molecular mass.[3]

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands can confirm the presence of N-H, C=O, and other key bonds.[4]

Comparative Spectroscopic Data

The following tables summarize typical quantitative data obtained for a series of substituted pyrazole derivatives. These values can serve as a reference for researchers working on similar compounds.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in CDCl₃ [2]

Compound/SubstituentH-3H-4H-5Other Protons
3,5-Dimethylpyrazole5.83 (s)-5.83 (s)2.25 (s, 6H, 2xCH₃)
1-Phenyl-3-methyl-5-aminopyrazole-5.60 (s)-7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂)
4-Nitro-1-phenylpyrazole8.05 (s)-8.50 (s)7.50-7.80 (m, 5H, Ar-H)
Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate-8.01 (s)-7.40-7.50 (m, 5H, Ar-H), 2.70 (s, 3H, CH₃), 4.30 (q, 2H, OCH₂), 1.35 (t, 3H, OCH₂CH₃)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted Pyrazoles in DMSO-d₆ [4]

CompoundC3C4C5Other Carbons
Pyrazoline derivative 3151.2442.1060.74Aromatic: 114.22-140.98, OCH₃: 55.61
N-acetyl-pyrazoline derivative 4----
1-Thiocarbamoyl pyrazole derivative 5----
2-Aminopyrimidine derivative 8164.2182.10166.58Aromatic: 114.31-152.10, OCH₃: 55.64
Pyrimidine-2(1H)-thione derivative 9162.46104.56184.33Aromatic: 113.82-161.80, OCH₃: 55.63

Definitive Structure Elucidation: Single-Crystal X-ray Crystallography

While spectroscopic methods provide crucial information, single-crystal X-ray crystallography offers the most unambiguous determination of a molecule's three-dimensional structure.[1] This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are vital for understanding the solid-state packing and potential biological interactions of the compound.[1]

Comparative Crystallographic Data

The following table presents key crystallographic parameters for two pyrazole derivatives, highlighting the structural variations that can arise from different substituents.

Table 3: Crystallographic Data for Pyrazole Derivatives 4 and 5a [5]

ParameterCompound 4Compound 5a
Crystal SystemTriclinicMonoclinic
Space GroupP1̄P2₁/n
a (Å)9.348(2)21.54552(17)
b (Å)9.793(2)7.38135(7)
c (Å)16.366(4)22.77667(19)
α (°)87.493(6)90
β (°)87.318(6)101.0921(8)
γ (°)84.676(6)90
Z48

Computational Approaches: A Complementary Tool

In addition to experimental techniques, computational methods such as Density Functional Theory (DFT) and molecular docking simulations provide valuable insights into the electronic properties and potential biological interactions of novel pyrazole compounds.[3] DFT calculations can be used to correlate computed spectroscopic data (IR, NMR) with experimental values, aiding in structural confirmation.[6] Molecular docking can predict the binding modes of these compounds with biological targets, guiding the design of more effective therapeutic agents.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.[2]

Instrumentation: A 400 or 500 MHz NMR spectrometer.[7][8]

Sample Preparation:

  • Weigh 5-10 mg of the pyrazole compound.[2]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2]

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[8]

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a spectral width of 10-15 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

  • ¹³C NMR: Acquire the spectrum with a spectral width of 200-250 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.[2]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Instrumentation: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer.[4]

Sample Preparation:

  • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion peak and any characteristic fragmentation patterns.

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms.[1]

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1][7]

Procedure:

  • Crystal Growth: Grow single crystals of the pyrazole derivative suitable for diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Selection and Mounting: Select a suitable single crystal under a polarizing microscope and mount it on a goniometer head.[1]

  • Data Collection: Cool the mounted crystal in a stream of cold nitrogen (typically 100-172 K) to minimize thermal vibrations.[1][7] Collect diffraction data by rotating the crystal in the X-ray beam.[1]

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and intensity of each reflection. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.[7]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural validation process.

experimental_workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_computational Computational Analysis cluster_validation Validation Synthesis Synthesis of Novel Pyrazole Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Initial Structure Confirmation MS Mass Spectrometry Synthesis->MS Molecular Weight Confirmation IR IR Spectroscopy Synthesis->IR Functional Group Identification DFT DFT Calculations Synthesis->DFT Complementary Analysis Xray Single-Crystal X-ray Crystallography NMR->Xray MS->Xray IR->Xray Proceed if Spectroscopic Data is Consistent Validated_Structure Validated Structure Xray->Validated_Structure Definitive 3D Structure Docking Molecular Docking Validated_Structure->Docking Biological Interaction Studies

Caption: Experimental workflow for structural validation.

signaling_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Pyrazole-based Inhibitor Inhibitor->PI3K inhibits

Caption: Potential inhibition of a signaling pathway.

References

A Comparative Analysis of the Coordination Properties of Pyrazole-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the coordination properties of distinct classes of pyrazole-based ligands. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of metal complexes for applications in catalysis, materials science, and drug development.

Introduction to Pyrazole-Based Ligands

Pyrazole-based ligands are a versatile class of N-heterocyclic compounds that have garnered significant interest in coordination chemistry. Their adaptability stems from the presence of two adjacent nitrogen atoms within the five-membered aromatic ring, allowing for various coordination modes, including monodentate, bidentate, and bridging interactions.[1] The steric and electronic properties of these ligands can be finely tuned through substitution on the pyrazole ring, influencing the geometry, stability, and reactivity of the resulting metal complexes.[2] This guide focuses on a comparative analysis of three prominent classes of pyrazole-based ligands: simple pyrazoles, pyridylpyrazoles, and scorpionate ligands.

Comparative Data on Coordination Properties

The coordination properties of pyrazole-based ligands are significantly influenced by their structure and the nature of the metal ion. The following tables summarize key quantitative data for representative ligands from each class, focusing on their complexes with common transition metals such as Cobalt(II) and Nickel(II).

Stability Constants of Metal Complexes

The stability of a metal complex in solution is a critical parameter, often quantified by the logarithm of the formation constant (log K). Higher values indicate greater thermodynamic stability.

Ligand ClassRepresentative LigandMetal Ionlog K1log K2Experimental ConditionsReference
Simple Pyrazole 3-phenylpyrazole (Hpz(Ph))Co(II)--See reference for details[3]
3,5-dimethylpyrazole (Hdmpz)Co(II)--See reference for details[4]
Pyridylpyrazole 3-(2-pyridyl)pyrazole (pypz)Ni(II)--See reference for details[5]
5-(2-hydroxyphenyl)-3-methyl-1-(2-pyridyl)-1H-pyrazoleNi(II)9.63 (protonation)-10% (v/v) DMSO/water, 25°C[1]
Scorpionate Hydrotris(pyrazolyl)borate (Tp)Ni(II)--See reference for details[2]
Hydrotris(pyrazolyl)borate (Tp)Co(II)--See reference for details[3]

Note: Direct comparative log K values under identical conditions are scarce in the literature. The provided data highlights representative examples.

Selected Bond Lengths and Angles from X-ray Crystallography

Single-crystal X-ray diffraction provides precise information on the three-dimensional structure of metal complexes, including bond lengths and angles, which are crucial for understanding the coordination geometry.

Cobalt(II) Complexes

LigandComplexCoordination GeometryCo-N (Å)N-Co-N (°)Reference
Simple Pyrazole [Co(NO2NCN)2(pyrazole)4]Octahedral2.147(2) - 2.170(2)89.59(8) - 90.41(8)[6]
[Co(Hdmpz)4(H2O)2]Cl2Octahedral2.138(2) - 2.152(2)88.94(7) - 91.06(7)[4]
Pyridylpyrazole [Co(HL0)2Cl(H2O)]Cl·H2ODistorted Octahedral2.107(3) - 2.181(3)88.9(1) - 91.1(1)[7]
Scorpionate [CoCl(μ-Cl)(Hpz(Ph))3]2Distorted Trigonal Bipyramidal2.036(4) - 2.204(4)86.8(1) - 126.9(1)[3]

(HL0 = 3-phenyl-5-(2-pyridyl) pyrazole)

Nickel(II) Complexes

LigandComplexCoordination GeometryNi-N (Å)N-Ni-N (°)Reference
Simple Pyrazole --INVALID-LINK--·3H2ODistorted Octahedral2.049(4) - 2.131(4)86.4(2) - 93.6(2)[8]
Pyridylpyrazole [Ni(L)(N3)]nDistorted Octahedral2.043(2) - 2.112(2)88.13(8) - 91.87(8)[5]
Scorpionate [Ni(Tp)Cl]Tetrahedral1.998(2) - 2.012(2)94.5(1) - 96.2(1)[2]

(bdpbiap = bis-(pyrazolyl)alkane derivative, L = 3-(2-pyridyl)pyrazol-1-yl acetate)

Experimental Protocols

Synthesis of Representative Ligands

Synthesis of 2,6-bis(pyrazol-1-yl)pyridine (bpp)

This procedure is adapted from established methods for the synthesis of pyridylpyrazole ligands.[9][10]

  • Preparation of Sodium Pyrazolide: In a nitrogen-purged flask, add pyrazole (2 equivalents) to a suspension of sodium hydride (2 equivalents) in dry tetrahydrofuran (THF) at 0 °C. Stir the mixture for 15 minutes to obtain a clear solution of sodium pyrazolide.

  • Reaction with 2,6-Dihalopyridine: To the solution of sodium pyrazolide, add a solution of 2,6-dichloropyridine or 2,6-dibromopyridine (1 equivalent) in dry THF.

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2,6-bis(pyrazol-1-yl)pyridine.

Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp)

This is a standard procedure for the synthesis of scorpionate ligands.[11]

  • Melt Pyrazole: In a round-bottom flask, heat an excess of pyrazole (e.g., 5-6 equivalents) until it melts.

  • Addition of Potassium Borohydride: Carefully add potassium borohydride (1 equivalent) portion-wise to the molten pyrazole. The reaction is vigorous and releases hydrogen gas.

  • Heating: Heat the mixture to approximately 200-220 °C and maintain this temperature for several hours until the evolution of hydrogen ceases.

  • Isolation: Cool the reaction mixture to room temperature. The solid product can be triturated with a suitable solvent like toluene to remove excess pyrazole.

  • Purification: The resulting white solid, potassium hydrotris(pyrazolyl)borate, can be further purified by recrystallization from a suitable solvent system if necessary.

Characterization of Metal Complexes

UV-Vis Spectrophotometric Titration for Determination of Stability Constants

This method is used to determine the stoichiometry and stability constant of a metal-ligand complex in solution.[12][13]

  • Preparation of Stock Solutions: Prepare stock solutions of the ligand and the metal salt (e.g., metal perchlorate or nitrate) of accurately known concentrations in a suitable solvent (e.g., methanol, acetonitrile, or a mixed solvent system).

  • Titration Setup: In a series of volumetric flasks, place a constant concentration of the ligand solution.

  • Addition of Metal Ion: Add incrementally increasing molar equivalents of the metal salt solution to each flask. Maintain a constant ionic strength in all solutions by adding a background electrolyte (e.g., NaClO4 or KNO3).[14]

  • Spectrophotometric Measurement: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range. The formation of the complex is typically indicated by a change in the absorbance or a shift in the maximum absorption wavelength (λmax).

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the molar ratio of metal to ligand. The inflection point of the curve indicates the stoichiometry of the complex. The stability constant (K) can be calculated from the absorbance data using various methods, such as the Benesi-Hildebrand method for 1:1 complexes.[12]

Visualizations of Key Concepts

Coordination Modes of Pyrazole-Based Ligands

Coordination Modes of Pyrazole-Based Ligands cluster_simple Simple Pyrazole cluster_pyridyl Pyridylpyrazole cluster_scorpionate Scorpionate (Tp) pz_mono Monodentate pz_bridge Bridging metal2 Metal Ion pz_bridge->metal2 pypz_bi Bidentate (N,N') metal3 Metal Ion pypz_bi->metal3 pypz_tri Tridentate (N,N',N'') metal4 Metal Ion pypz_tri->metal4 scorp_tri Tridentate (fac-N,N',N'') metal5 Metal Ion scorp_tri->metal5 metal Metal Ion metal->pz_mono Coordination metal->pz_bridge

Caption: Common coordination modes of different pyrazole-based ligand classes.

Comparative Synthesis Workflow

Comparative Synthesis of Pyridylpyrazole and Scorpionate Ligands cluster_pypz Pyridylpyrazole Synthesis cluster_scorp Scorpionate Synthesis start_pypz 2,6-Dihalopyridine + Pyrazole react_pypz Nucleophilic Substitution (e.g., with NaH in THF) start_pypz->react_pypz purify_pypz Purification (Column Chromatography) react_pypz->purify_pypz end_pypz Pyridylpyrazole Ligand purify_pypz->end_pypz start_scorp Pyrazole + KBH4 react_scorp Melt Reaction (High Temperature) start_scorp->react_scorp purify_scorp Purification (Trituration/Recrystallization) react_scorp->purify_scorp end_scorp Scorpionate Ligand (Tp) purify_scorp->end_scorp

Caption: General workflows for the synthesis of pyridylpyrazole and scorpionate ligands.

Experimental Workflow for Complex Characterization

Workflow for Synthesis and Characterization of Pyrazole-Based Metal Complexes synthesis Complex Synthesis (Ligand + Metal Salt) isolation Isolation and Purification (Filtration, Recrystallization) synthesis->isolation spectroscopy Spectroscopic Analysis (FTIR, UV-Vis, NMR) isolation->spectroscopy structure Structural Determination (Single-Crystal X-ray Diffraction) spectroscopy->structure properties Property Evaluation (Catalysis, Biological Activity, etc.) structure->properties

Caption: A typical experimental workflow for studying pyrazole-based metal complexes.

Discussion and Comparative Analysis

The choice of a pyrazole-based ligand class has profound implications for the resulting metal complex's properties.

  • Simple Pyrazoles: These ligands offer the most basic coordination through the pyridine-like nitrogen. Their relatively lower denticity often leads to the formation of mononuclear complexes with open coordination sites, which can be advantageous for catalytic applications. They can also act as bridging ligands to form polynuclear complexes.[2]

  • Pyridylpyrazoles: The incorporation of one or more pyridyl rings introduces additional nitrogen donor atoms, leading to bidentate or tridentate chelation. This chelate effect generally results in more stable complexes compared to their monodentate simple pyrazole counterparts. The rigid planarity of the pyridyl and pyrazole rings can be exploited to control the stereochemistry around the metal center.[5][7]

  • Scorpionate Ligands (Tp): These tripodal ligands are known for their strong, facially-capping coordination to a metal center.[11][15] This coordination mode often imparts significant steric bulk and can stabilize unusual coordination geometries and reactive metal species. The robust B-N bonds contribute to the overall stability of the ligand framework. The electron-donating properties of scorpionate ligands can be tuned by substituents on the pyrazole rings, influencing the electronic properties of the metal center.[16]

In general, for applications requiring high stability and a well-defined, sterically hindered coordination environment, scorpionate ligands are often a superior choice. For applications where fine-tuning of planarity and the introduction of multiple coordination vectors are desired, such as in the construction of metal-organic frameworks, pyridylpyrazoles offer greater versatility. Simple pyrazoles remain valuable for fundamental studies and as building blocks for more complex ligand systems.

Conclusion

The coordination chemistry of pyrazole-based ligands is rich and varied. This guide has provided a comparative overview of simple pyrazoles, pyridylpyrazoles, and scorpionate ligands, highlighting key differences in their synthesis, coordination behavior, and the properties of their metal complexes. The quantitative data and experimental protocols presented herein are intended to serve as a valuable resource for researchers in the rational design of novel metal complexes with tailored properties for a wide range of scientific and industrial applications.

References

Safety Operating Guide

Proper Disposal of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (3,5-Dimethyl-1H-pyrazol-1-yl)methanol as a hazardous chemical waste. The proper disposal of this compound is crucial for laboratory safety and environmental protection. Disposal procedures must align with local regulations and your institution's Environmental Health & Safety (EHS) department guidelines. This guide provides a detailed framework for the safe handling and disposal of this compound, based on its known hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care. Based on its GHS classification, this compound is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): At a minimum, the following PPE should be worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Hazard Profile Summary

The hazard profile for this compound necessitates its classification as hazardous waste. A summary of its GHS hazard statements is provided below.

Hazard StatementClassificationSource
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]
H412Harmful to aquatic life with long lasting effects[1]
Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] This ensures environmentally responsible and compliant management of the waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions.

  • Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container. Any materials contaminated with the compound, such as weighing paper, pipette tips, or gloves, should also be placed in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix these solutions with other waste streams unless explicitly permitted by your institution's EHS department.[2]

Step 2: Container Labeling

All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • Appropriate hazard warnings (e.g., "Irritant," "Harmful to Aquatic Life")

  • The date the waste was first added to the container

  • The name of the principal investigator and the laboratory location

Step 3: Waste Storage

Store sealed waste containers in a designated, well-ventilated chemical waste storage area. This area should be cool, dry, and away from incompatible materials. Secondary containment, such as a larger, chemically resistant tray, should be used to contain any potential leaks.

Step 4: Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup. Provide them with a detailed inventory of the waste, including the chemical name and quantity.

Under no circumstances should this compound or its solutions be disposed of down the drain. [2] This is due to its slight hazard to aquatic life and the potential for long-term environmental effects.[1][2]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid Waste (Unused chemical, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store Store in Designated Hazardous Waste Area (Cool, Dry, Ventilated, Secondary Containment) label_solid->store label_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

cluster_do Recommended Actions cluster_dont Prohibited Actions do1 Treat as Hazardous Waste do2 Segregate Solid and Liquid Waste do3 Use Labeled, Sealed Containers do4 Store in a Designated, Ventilated Area do5 Arrange for Professional Disposal via EHS dont1 Dispose Down the Drain dont2 Mix with Incompatible Waste dont3 Place in Regular Trash

Caption: Key do's and don'ts for chemical disposal.

References

Personal protective equipment for handling (3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol (CAS No. 85264-33-1), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring a safe laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its GHS classification, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is also harmful to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPEStandard
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.
Body Laboratory coat. A flame-resistant lab coat is recommended.Ensure the lab coat is clean and fully buttoned.
Respiratory Use only under a chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.Follow institutional guidelines for respirator fit testing and use.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before handling, ensure that the work area, specifically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest emergency eyewash station and safety shower.

    • Have a spill kit readily accessible.

  • Handling:

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][3]

    • Wear the prescribed PPE at all times.

    • Avoid direct contact with skin, eyes, and clothing.[2]

    • When weighing the solid, use a balance inside the fume hood or in an enclosure with local exhaust ventilation.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly store or dispose of PPE. Contaminated disposable gloves should be discarded as chemical waste. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be collected in a designated, labeled hazardous waste container.

    • Liquid waste (solutions containing the compound) must be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.[4]

  • Container Management:

    • Use containers that are chemically compatible and have a secure, tight-fitting lid.[4]

    • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[4]

  • Storage and Pickup:

    • Store the hazardous waste container in a designated, secondary containment area within the laboratory.

    • Follow your institution's Environmental Health & Safety (EHS) procedures for scheduling a hazardous waste pickup.

Visual Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_weigh Weigh Chemical in Fume Hood prep_emergency->handle_weigh handle_transfer Transfer and Use Chemical handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Surfaces & Glassware handle_transfer->cleanup_decontaminate disposal_segregate Segregate Solid & Liquid Waste handle_transfer->disposal_segregate cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash end_op End of Operation cleanup_wash->end_op disposal_label Label Waste Containers disposal_segregate->disposal_label disposal_store Store in Designated Area disposal_label->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup disposal_pickup->end_op start Start start->prep_ppe

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol
Reactant of Route 2
(3,5-Dimethyl-1H-pyrazol-1-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.